Adenosine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2 |
InChI Key |
OIRDTQYFTABQOQ-QTYQXZHASA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Adenosine A2A and Dopamine D2 Receptor Heteromers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the formation, signaling, and pharmacological significance of Adenosine A2A and Dopamine D2 (A2A-D2) receptor heteromers. These complexes are pivotal in modulating neuronal function, particularly in the basal ganglia, and represent a significant target for therapeutic intervention in neurological and psychiatric disorders.
Adenosine and dopamine are key neurotransmitters that exert opposing effects in the brain. These effects are primarily mediated through the interaction of their respective receptors.[1] The A2A and D2 receptors, both G protein-coupled receptors (GPCRs), can form heteromeric complexes, leading to allosteric modulation of their function.[1] This interaction is fundamental to the antagonistic relationship observed between adenosinergic and dopaminergic signaling.
Chemical Nature and Structure of the A2A-D2 Heteromer
The A2A-D2 receptor heteromer is a quaternary structure formed by the physical association of A2A and D2 receptor monomers.[1][2] Evidence suggests that these heteromers can exist as dimers or higher-order oligomers.[2] The formation of these complexes is driven by specific electrostatic interactions between the C-terminus of the A2A receptor and the third intracellular loop of the D2 receptor.[3][4][5]
Key Interacting Domains:
-
A2A Receptor: The C-terminal tail, particularly phosphorylated serine residues and adjacent aspartate residues (DD401-402), is crucial for the interaction.[3][4]
-
D2 Receptor: An arginine-rich epitope (217RRRRKR222) in the third intracellular loop (I3) serves as the primary binding site for the A2A receptor.[3][4]
The close proximity of these receptors within the cell membrane facilitates their interaction, leading to conformational changes that alter their signaling properties.[1]
Signaling Pathways of the A2A-D2 Receptor Heteromer
The interaction between A2A and D2 receptors within the heteromer results in a complex modulation of downstream signaling pathways. There are two primary reciprocal antagonistic interactions.[5][6]
-
Intramembrane Antagonism: Activation of the A2A receptor leads to a decrease in the affinity of the D2 receptor for its agonists.[1] This allosteric modulation is a key feature of the heteromer and impacts neuronal excitability and neurotransmitter release.[5][6] This interaction is dependent on Gq/11-PLC signaling.[6]
-
Adenylyl Cyclase Level Antagonism: The A2A receptor is typically coupled to Gs/olf proteins, which stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. Conversely, the D2 receptor couples to Gi/o proteins, which inhibit AC and decrease cAMP.[7] Within the heteromer, these opposing actions on AC modulate protein phosphorylation and gene expression.[6]
Under certain conditions, such as chronic exposure to addictive drugs, a synergistic interaction can occur, leading to a paradoxical increase in protein phosphorylation and gene expression upon co-activation of both receptors.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Combining mass spectrometry and pull-down techniques for the study of receptor heteromerization. Direct epitope-epitope electrostatic interactions between adenosine A2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of Adenosine-d2 for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine-d2, a deuterated isotopologue of adenosine crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays. This document details experimental protocols, data presentation in structured tables, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Deuterated Adenosine
Deuterium-labeled compounds, such as this compound, are invaluable tools in biomedical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference allows for the sensitive and specific detection and quantification of the labeled compound in complex biological matrices using mass spectrometry. Furthermore, the stronger carbon-deuterium bond can influence metabolic pathways, making deuterated compounds useful for studying drug metabolism and reaction mechanisms.
Synthesis of this compound
The synthesis of this compound typically involves the exchange of specific hydrogen atoms on the adenosine molecule with deuterium. A common and efficient method for this is a direct, regioselective hydrogen-deuterium (H-D) exchange reaction catalyzed by a transition metal, such as ruthenium. This method offers the advantage of using readily available starting materials and deuterium sources.
Experimental Protocol: Ruthenium-Catalyzed H-D Exchange
This protocol is adapted from established methods for the deuteration of purine derivatives.
Materials:
-
Adenosine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Ruthenium on carbon (Ru/C, 5 wt. %) or other suitable ruthenium catalyst
-
Inert solvent (e.g., anhydrous 1,4-dioxane or tetrahydrofuran)
-
Deuterium gas (D₂) (optional, for enhancing deuteration)
-
Reaction vessel (e.g., high-pressure autoclave or a thick-walled glass reaction vessel)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation: In a clean, dry reaction vessel, combine adenosine (1 equivalent) and the ruthenium catalyst (e.g., 10 mol %).
-
Solvent and Deuterium Source: Add a sufficient volume of D₂O to dissolve or suspend the adenosine. Anhydrous inert solvent can be used as a co-solvent if solubility is an issue.
-
Reaction Conditions: Seal the reaction vessel and, if using, purge with D₂ gas and then pressurize to the desired pressure (e.g., 1-10 atm). Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and pressure should be determined empirically.
-
Reaction Monitoring: The progress of the deuteration reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS to determine the extent of deuterium incorporation.
-
Work-up: After the desired level of deuteration is achieved (typically 24-72 hours), cool the reaction mixture to room temperature and carefully vent the D₂ gas (if used).
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the ruthenium catalyst. Wash the celite pad with a small amount of D₂O or the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound.
Synthesis Workflow
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove any unreacted starting material, catalyst residues, and by-products. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.
Experimental Protocol: Preparative HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Mobile Phase A: 0.1 M Ammonium acetate in water, pH 5.4
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample of crude this compound dissolved in the mobile phase
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved on the UV detector.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes. The optimal gradient will depend on the specific column and the impurity profile of the crude product.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Product Isolation: Remove the mobile phase solvents from the pooled pure fractions by lyophilization (freeze-drying) to obtain the purified this compound as a solid.
Purification Workflow
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Synthesis of this compound - Quantitative Data
| Parameter | Expected Value |
| Reaction Yield | 70-90% |
| Isotopic Enrichment | >95% D |
| Reaction Time | 24-72 hours |
| Reaction Temperature | 100-150 °C |
| Catalyst Loading | 5-10 mol % |
Table 2: Purification of this compound - Quantitative Data
| Parameter | Typical Value |
| Purity after HPLC | >98% |
| Recovery from HPLC | 80-95% |
| Column Type | Reversed-Phase C18 |
| Mobile Phase | Ammonium acetate buffer with Acetonitrile/Methanol gradient |
| Detection Wavelength | 260 nm |
Adenosine Signaling Pathways
Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.
A₁ and A₃ Receptor Signaling
Activation of A₁ and A₃ receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
A₂A and A₂B Receptor Signaling
Conversely, the activation of A₂A and A₂B receptors, coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for research applications. The described ruthenium-catalyzed H-D exchange offers an efficient route to this valuable isotopic standard. The purification by preparative HPLC ensures high purity, which is critical for its use in sensitive analytical methods. The provided workflows and signaling pathway diagrams offer clear visual aids to the experimental and biological concepts discussed. Researchers and scientists in drug development can utilize this guide to produce and apply this compound in their studies, contributing to advancements in pharmacology and biomedical research.
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of deuterated adenosine, a vital tool in contemporary research and pharmaceutical development. The strategic replacement of hydrogen with deuterium atoms imparts unique characteristics to the adenosine molecule, influencing its metabolic stability, pharmacokinetic profile, and utility in sophisticated analytical techniques. This document serves as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological and analytical pathways.
Core Physical and Chemical Properties
Deuteration, the substitution of protium (¹H) with deuterium (²H or D), results in a subtle but significant increase in molecular mass and can alter various physicochemical properties. The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of these bonds, a principle leveraged in drug development to enhance therapeutic half-life and reduce toxic metabolites.[1][2][3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of adenosine and its deuterated analogs. Data for deuterated variants are often not explicitly published in comparative studies; therefore, molecular weights are calculated based on the number of deuterium substitutions, and other properties are expected to show slight variations from the parent compound.
| Property | Adenosine (Non-deuterated) | Source |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [4] |
| Molecular Weight | 267.24 g/mol | [4][5] |
| Melting Point | 234-236 °C | [6] |
| Appearance | White crystalline powder | [7] |
| Solubility | - Water: Slightly soluble in cold water, soluble in hot water.[6] Approximately 10 mg/mL in PBS (pH 7.2).[7]- Organic Solvents: Soluble in DMSO (~20 mg/mL) and dimethylformamide (~5 mg/mL).[7] Practically insoluble in ethanol and methylene chloride.[6] | [6][7] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[6] Aqueous solutions are stable for extended periods at refrigerated and room temperatures.[8][9] | [6][8][9] |
| Deuterated Variant | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| Adenosine-d1 | C₁₀H₁₂DN₅O₄ | 268.25 |
| Adenosine-d2 | C₁₀H₁₁D₂N₅O₄ | 269.26 |
| Adenosine-d4 | C₁₀H₉D₄N₅O₄ | 271.27 |
| Adenosine-d9 | C₁₀H₄D₉N₅O₄ | 276.30 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of deuterated adenosine. The following protocols are synthesized from established methods and provide a starting point for laboratory implementation.
Synthesis of Deuterated Adenosine (Illustrative Example)
The synthesis of deuterated adenosine can be achieved through various methods, including the use of deuterated starting materials or H/D exchange reactions.[10][11] The following is a generalized protocol for the deuteration of the ribose moiety.
Objective: To introduce deuterium atoms at specific positions in the ribose ring of adenosine.
Materials:
-
2',3'-O-Isopropylidene adenosine
-
Sodium methoxide
-
Methanol-d₄ (CD₃OD)
-
Sodium borodeuteride (NaBD₄)
-
Deuterium oxide (D₂O)
-
Anhydrous solvents (e.g., DMSO)
-
Dowex H+ resin
-
Triethylamine
-
HPLC-grade solvents for purification
Procedure:
-
Protection of Ribose Hydroxyls: Start with a protected adenosine derivative, such as 2',3'-O-Isopropylidene adenosine, to direct the deuteration to specific sites.
-
H/D Exchange: The 4'-proton of the protected adenosine can be exchanged for deuterium using a strong base in a deuterated solvent. For example, treatment with sodium methoxide in methanol-d₄ can facilitate this exchange.[10]
-
Reduction with Deuterated Reagent: Subsequent reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium at the 5' position.[10]
-
Deprotection: The protecting groups are then removed under appropriate conditions (e.g., mild acid hydrolysis for the isopropylidene group) to yield the deuterated adenosine.[10]
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To purify deuterated adenosine from a reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of a suitable buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[12][13] The exact gradient will depend on the specific deuterated analog and impurities present.
Procedure:
-
Sample Preparation: Dissolve the crude deuterated adenosine in the initial mobile phase.
-
Method Development: Develop a gradient elution method that provides good separation of the desired product from starting materials and byproducts. A common starting point is a gradient from 100% aqueous buffer to a high percentage of the organic solvent.
-
Detection: Monitor the elution profile at a wavelength where adenosine has strong absorbance, typically around 260 nm.[13]
-
Fraction Collection and Analysis: Collect the fractions corresponding to the main peak and confirm the identity and purity of the product using mass spectrometry and NMR.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity, structure, and extent of deuteration of the adenosine analog.
Instrumentation:
-
High-field NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the deuterated adenosine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[14]
Experiments:
-
¹H NMR: This spectrum will show the absence or reduction of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals relative to a non-deuterated internal standard or a non-deuterated portion of the molecule can be used to estimate the percentage of deuteration.[14]
-
²H NMR: This experiment directly observes the deuterium nuclei, providing a clear spectrum of the deuterated positions.[15]
-
¹³C NMR: This can be used to confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments can be used for complete structural elucidation and to confirm the specific sites of deuteration.
Analysis by Mass Spectrometry (MS)
Objective: To determine the molecular weight and isotopic purity of the deuterated adenosine.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an LC system for separation from any impurities.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for nucleosides.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the deuterated adenosine. The observed mass will be higher than that of non-deuterated adenosine, corresponding to the number of deuterium atoms incorporated.
-
Isotopic Distribution: The high-resolution mass spectrometer will resolve the isotopic peaks. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the isotopic enrichment and purity.[16][17][18]
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide information about the location of the deuterium atoms within the molecule.
-
Signaling Pathways and Experimental Workflows
Adenosine Signaling Pathways
Adenosine plays a crucial role in cellular signaling by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.
Caption: Overview of major adenosine signaling pathways mediated by its receptors.
Experimental Workflow for Isotopic Purity Analysis
The determination of isotopic purity is a critical step in the quality control of deuterated compounds. A typical workflow involves a combination of chromatographic separation and high-resolution mass spectrometry.
Caption: A standard workflow for determining the isotopic purity of deuterated adenosine.
References
- 1. Showing Compound Adenosine (FDB003554) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. med.und.edu [med.und.edu]
- 4. Adenosine - Wikipedia [en.wikipedia.org]
- 5. Adenosine (CAS 58-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Adenosine | 58-61-7 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYNTHESIS AND CONFORMATIONAL ANALYSIS OF DEUTERIUM-LABELED ADENYLYL-(3'-5')-ADENOSINE AND RELATED SUBSTANCES - ProQuest [proquest.com]
- 11. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 13. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Adenosine-d2 for Researchers and Drug Development Professionals
An in-depth exploration of the commercial landscape, quality control, and applications of high-purity deuterated adenosine, a critical tool in modern biomedical research.
This technical guide provides a comprehensive overview of high-purity Adenosine-d2 for researchers, scientists, and drug development professionals. The document details commercial suppliers, analytical methodologies for quality control, and its primary application as an internal standard in mass spectrometry-based quantification. Furthermore, it delves into the intricate signaling pathways of its non-deuterated counterpart, adenosine, providing visual representations to aid in understanding its biological context.
Commercial Availability and Specifications
The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer this deuterated nucleoside, each with specific quality attributes. A comparative summary of key suppliers and their product specifications is presented in Table 1. Researchers are advised to consult the suppliers' Certificates of Analysis (CofA) for lot-specific data.
| Supplier | Catalog Number | Purity (HPLC) | Isotopic Purity | Formulation |
| MedChemExpress | HY-B0228S | ≥98.0% | ≥98% (D) | Crystalline solid |
| Lumiprobe | Not specified | ≥95% | ≥98% (D) | White powder |
| Santa Cruz Biotechnology | sc-219412 | Not specified | Not specified | Crystalline solid |
| LGC Standards (TRC) | A281812 | Not specified | Not specified | Not specified |
| Cayman Chemical | Not specified | ≥98% | Not specified | Crystalline solid |
Synthesis, Purification, and Quality Control
The synthesis of this compound typically involves the introduction of deuterium atoms at specific, non-exchangeable positions of the adenosine molecule. While detailed proprietary synthesis protocols are not publicly disclosed by commercial suppliers, the general approach for producing deuterated nucleosides involves either chemical synthesis or enzymatic methods.
Purification of the final product to achieve high purity is paramount and is typically accomplished using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Purification of Adenosine Analogs
This protocol provides a general framework for the purification of adenosine and its analogs, which can be adapted for this compound.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at approximately 260 nm is suitable for adenosine and its derivatives.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified solid product.
Quality control is a critical step to ensure the identity, purity, and isotopic enrichment of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Quality Control of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the chemical structure and assess the degree of deuteration by observing the reduction or absence of signals at the deuterated positions.
-
¹³C NMR: To further confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the deuterated molecule, which will be higher than that of unlabeled adenosine.
-
Tandem Mass Spectrometry (MS/MS): To determine the isotopic purity by analyzing the fragmentation pattern and the relative abundance of the deuterated and non-deuterated fragments. A common method for determining isotopic purity involves analyzing the product by LC-MS to separate it from any potential impurities. The mass spectrum of the pure compound is then acquired, and the relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment[1][2][3][4].
-
Application as an Internal Standard in LC-MS
The primary application of high-purity this compound is as an internal standard for the quantitative analysis of adenosine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Experimental Workflow: Quantification of Adenosine using this compound Internal Standard
The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using this compound as an internal standard.
Adenosine Signaling Pathways
To fully appreciate the biological context in which this compound is utilized as a research tool, it is essential to understand the signaling pathways of its endogenous, non-deuterated counterpart. Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for drug development.
Adenosine A1 Receptor (A1AR) Signaling
The A1 adenosine receptor is typically coupled to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. A1AR activation can also lead to the activation of phospholipase C (PLC) and the modulation of ion channels.[5][6]
References
- 1. almacgroup.com [almacgroup.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity Assessment of Adenosine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation for assessing the isotopic purity of Adenosine-d2. This deuterated analog of adenosine is a critical tool in various research and development applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification. Ensuring its isotopic purity is paramount for data accuracy and reliability.
Introduction to Isotopic Purity
Isotopically labeled compounds, such as this compound, are molecules in which one or more atoms have been replaced by an isotope of that same element. In the case of this compound, two hydrogen atoms have been replaced by deuterium. The isotopic purity of such a compound refers to the percentage of the molecule that contains the desired isotopic label at the specified position(s). High isotopic purity is crucial as the presence of unlabeled or partially labeled species can interfere with experimental results, leading to inaccurate quantification and misinterpretation of data.
Quantitative Data Summary
The isotopic purity of this compound is determined through a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment. The following tables summarize representative quantitative data for commercially available this compound.
| Parameter | Specification | Method |
| Chemical Purity | 99.72% | HPLC |
| Isotopic Enrichment | 99.5% | Mass Spec/NMR |
Table 1: Representative Certificate of Analysis Data for this compound.[1]
| Supplier | Chemical Purity Specification | Isotopic Enrichment (Deuterium) |
| MedChemExpress | 99.72%[1] | 99.5%[1] |
| Lumiprobe | >95% | >98% |
Table 2: Comparison of this compound Quality Control Specifications from Different Suppliers.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the isotopic purity assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
LC-MS is a powerful technique for determining isotopic enrichment. The chromatographic separation ensures that the analyte of interest is isolated from any impurities before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS) is then used to differentiate between the isotopologues of Adenosine.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration curve generation if quantitative analysis of impurities is required.
-
Prepare a sample of unlabeled adenosine for comparison of isotopic distribution.
-
-
Liquid Chromatography (LC) Conditions (Representative):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate.
-
Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Representative):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan from m/z 100-400.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Collision Energy (for fragmentation if needed): Ramped from 10-40 eV.
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound sample.
-
Identify the molecular ion peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of adenosine.
-
Calculate the area under the curve for each of these peaks.
-
Correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a definitive method for confirming the position of isotopic labeling and assessing enrichment.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Add an internal standard with a known concentration if quantitative analysis is required.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.
-
Integration of the remaining proton signals relative to a known internal standard can provide information on chemical purity.
-
-
-
²H NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped for deuterium detection.
-
Acquisition Parameters:
-
Acquire a ²H NMR spectrum.
-
A signal will be observed at the chemical shift corresponding to the position of the deuterium atoms.
-
The integral of this signal, relative to a deuterated internal standard of known concentration and isotopic enrichment, can be used to quantify the amount of deuterated material.
-
-
Visualizations
Adenosine Signaling Pathways
Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Isotopic Purity Assessment
The overall process for determining the isotopic purity of this compound involves a logical sequence of steps, from sample reception to final data analysis and reporting.
Caption: Isotopic purity assessment workflow.
Conclusion
The accurate assessment of isotopic purity is a critical quality control step in the manufacturing and use of deuterated compounds like this compound. A multi-pronged analytical approach, combining the separative power of HPLC with the specificity of MS and the structural detail of NMR, provides a comprehensive and reliable determination of both chemical and isotopic purity. The methodologies and data presented in this guide serve as a foundational resource for researchers and scientists in ensuring the quality and integrity of their experimental work involving this compound.
References
The Impact of Natural Deuterium Abundance on Adenosine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of deuterium and its consequential effects on the adenosine analogue, Adenosine-d2. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This document serves as a comprehensive resource, detailing the underlying principles of the kinetic isotope effect, methodologies for synthesis and analysis, and the potential therapeutic implications of deuterating adenosine.
Introduction: The Deuterium Switch in Drug Discovery
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus, effectively doubling its mass compared to protium (¹H). While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the Kinetic Isotope Effect (KIE) , a phenomenon that can significantly alter the rate of chemical reactions, including the metabolic processes of drugs within the body.
In drug development, the "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and potentially a reduced dosing frequency. This guide focuses on the application of this principle to adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃.
Natural Abundance of Deuterium
Deuterium is a naturally occurring isotope of hydrogen, though it is far less abundant than protium. The data below summarizes the natural abundance of deuterium.
| Isotope | Natural Abundance (%) | Approximate Ratio (H:D) |
| Protium (¹H) | ~99.985 | 6420:1 |
| Deuterium (²H) | ~0.015 | 1:6420 |
This low natural abundance means that for a molecule like adenosine (C₁₀H₁₃N₅O₄), the probability of a specific hydrogen position being naturally occupied by a deuterium atom is very small. Therefore, the synthesis of this compound requires specific chemical methods to enrich the deuterium content at desired positions.
The Kinetic Isotope Effect and this compound
The primary rationale for developing deuterated drugs lies in the kinetic isotope effect (KIE). The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond due to the lower zero-point energy of the C-D bond. This results in a slower reaction rate for processes involving C-D bond breaking.
For adenosine, a key metabolic pathway involves its deamination to inosine by the enzyme adenosine deaminase (ADA). This process involves the cleavage of the C-N bond at the 6-position of the purine ring. While this is the primary catabolic route, oxidative metabolism by cytochrome P450 enzymes can also occur, targeting C-H bonds on the ribose sugar or the purine ring. By replacing hydrogen with deuterium at these metabolically active sites in this compound, it is hypothesized that the rate of metabolism will be reduced.
A potential consequence of this reduced metabolism is an increased half-life and bioavailability of this compound compared to its non-deuterated counterpart. This could lead to a more sustained activation of adenosine receptors, potentially enhancing its therapeutic effects or allowing for lower and less frequent dosing.
While direct experimental data on the receptor binding affinity of this compound is limited, computational studies on related deuterated ligands for the A₂A adenosine receptor suggest that deuteration can lead to a modest increase in binding affinity[1][2][3][4]. This is attributed to subtle changes in molecular vibrations and intermolecular interactions within the receptor binding pocket.
Adenosine Signaling Pathways
Adenosine exerts its physiological effects by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gi/o), while the A₂A and A₂B receptors couple to stimulatory G proteins (Gs). This differential coupling results in opposing effects on the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
References
An In-depth Technical Guide to the Stability and Storage of Adenosine-d2
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Adenosine-d2. The information is intended for researchers, scientists, and drug development professionals who utilize deuterated adenosine in their work. While specific stability studies on this compound are limited in publicly available literature, this guide summarizes extensive data on the stability of adenosine, which serves as a close structural analog. The principles and methodologies described herein are directly applicable to the stability assessment of this compound.
Executive Summary
This compound, the deuterium-labeled version of adenosine, is a critical tool in various research applications, including its use as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed examination of the stability of adenosine under various conditions, outlines recommended storage protocols, and details the experimental methodologies for stability assessment.
Stability of Adenosine
The stability of adenosine has been evaluated under various conditions, including different temperatures, pH levels, and in various solutions and storage containers. Deuteration is known to sometimes increase metabolic stability due to the kinetic isotope effect, however, its impact on chemical stability can vary. The data presented below for adenosine provides a robust baseline for handling this compound.
Studies have shown that adenosine solutions exhibit good stability at refrigerated and room temperatures. One study investigating adenosine in aqueous solution at five different temperatures (4, 22, 37, 60, and 72 °C) over six months found no alteration in the initial concentration at the three lowest temperatures[2]. At higher temperatures, a significant decrease was observed[2]. Based on this data, the shelf life (t90) at room temperature was estimated to be at least 5 years[2]. Another study projected that adenosine at 6 µg/mL in 0.9% sodium chloride injection is stable in glass ampuls for five years at 4 or 25 °C, based on accelerated degradation studies[3].
Table 1: Temperature Stability of Adenosine Solutions
| Concentration & Diluent | Storage Container | Temperature | Duration | Percent of Initial Concentration Remaining | Reference |
| 3 mg/mL (undiluted) | Polypropylene syringes | 25°C | 7 days | ≥90% | [4][5] |
| 3 mg/mL (undiluted) | Polypropylene syringes | 5°C | 14 days | ≥90% | [4][5] |
| 3 mg/mL (undiluted) | Polypropylene syringes | -15°C | 28 days | ≥90% | [4][5] |
| 0.75 mg/mL in 0.9% NaCl or 5% Dextrose | Polypropylene syringes & PVC bags | 25°C, 5°C, -15°C | 16 days | ≥90% | [4][5] |
| 0.75 mg/mL in Lactated Ringer's or 5% Dextrose and Lactated Ringer's | Polypropylene syringes & PVC bags | 25°C, 5°C, -15°C | 14 days | ≥90% | [4][5] |
| 10 and 50 µg/mL in 0.9% NaCl or 5% Dextrose | Polyolefin infusion bags | Room Temp (20-25°C) & Refrigerated (2-8°C) | 14 days | 99% - 101% | [6][7] |
| 0.08 and 0.33 mg/mL in cardioplegic solutions | Not specified | Room Temp (23°C) & Refrigerated (4°C) | 14 days | >90% | [8][9] |
| 6 µg/mL in 0.9% NaCl | Glass ampuls | 60°C | 96 days | 87.5 ± 1.9% | [3] |
| 6 µg/mL in 0.9% NaCl | Glass ampuls | 80°C | 96 days | 80.8 ± 1.9% | [3] |
| 6 µg/mL in 0.9% NaCl | Glass ampuls | 100°C | 48 days | 95.7 ± 1.5% | [3] |
| 6 µg/mL in 0.9% NaCl | Glass ampuls | 120°C | 24 days | 73.9 ± 3.3% | [3] |
The hydrolysis of the N-glycosidic bond is a primary degradation pathway for adenosine, yielding adenine and ribose. This degradation is influenced by pH. Forced degradation studies on adenosine have been performed using acidic, basic, and oxidative conditions[4]. The hydrolysis of adenosine triphosphate (ATP) in acidic conditions has been shown to yield adenosine diphosphate (ADP) and inorganic phosphate, as well as adenosine monophosphate (AMP) and inorganic pyrophosphate[10]. The degradation of adenosine can be monitored by observing the formation of its primary degradant, adenine[3].
Recommended Storage Conditions for this compound
Based on the stability data of adenosine and general recommendations for deuterated compounds, the following storage conditions are recommended for this compound:
-
Short-term storage (days to weeks): For solutions, storage at 2-8°C is recommended to minimize degradation.
-
Long-term storage (months to years): For solid material or stock solutions, storage at -20°C or -80°C is advisable to ensure long-term stability. A supplier of this compound recommends storing stock solutions at -80°C for 6 months or -20°C for 1 month.
-
Protection from light: While specific photostability data is not prevalent, it is good practice to store solutions in light-resistant containers or in the dark to prevent potential photodegradation.
-
pH considerations: For aqueous solutions, maintaining a neutral pH is generally advisable to minimize acid or base-catalyzed hydrolysis.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method[11][12].
-
Acid Hydrolysis: Treat an this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Treat an this compound solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose an this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample or solution of this compound at a high temperature.
-
Photodegradation: Expose an this compound solution to UV light.
-
Analysis: Analyze the stressed samples by a suitable analytical method like HPLC to identify and quantify the parent compound and any degradation products.
The following is an example of an HPLC method that has been used for the stability testing of adenosine and can be adapted for this compound[3][7].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm)[7].
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a 90:10 (v/v) mixture of 0.01 M phosphate buffer (pH 3.7) and methanol[3]. Another example is a gradient of 25mM ammonium acetate in water and acetonitrile[13].
-
Flow Rate: Typically 1.0-1.2 mL/min[3].
-
Detection: UV detection at a wavelength appropriate for adenosine (e.g., 254 nm or 260 nm).
-
Retention Times: Under specific conditions, adenosine and its degradation product adenine will have distinct retention times, allowing for their separation and quantification[3].
Adenosine Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the adenosine signaling pathway and a typical stability testing workflow are provided below to aid in understanding the broader context of adenosine's biological role and the practical aspects of its stability assessment.
Caption: Adenosine Signaling Pathway.
Caption: General Workflow for a Chemical Stability Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of hydrolysis of adenosine 5'-triphosphate, adenosine 5'-diphosphate, and inorganic pyrophosphate in aqueous perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. med.und.edu [med.und.edu]
The Pivotal Role of Adenosine-d2 in Elucidating Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Adenosine-d2, a deuterated isotopologue of adenosine, in the comprehensive study of purinergic signaling pathways. The incorporation of deuterium into the adenosine molecule provides a powerful tool for researchers, enabling precise quantification, metabolic tracking, and deeper insights into the complex mechanisms of purinergic neurotransmission. This guide will delve into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to empower researchers in their quest to unravel the intricacies of purinergic signaling and accelerate drug discovery.
Introduction to Purinergic Signaling and the Significance of Adenosine
Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine.[1] This signaling system is integral to a vast array of physiological processes, including neurotransmission, inflammation, cardiovascular function, and immune responses.[2][3] Adenosine, a core component of this system, exerts its effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3][4] These receptors are widely distributed throughout the body and are coupled to various intracellular signaling cascades, making them attractive therapeutic targets for a multitude of diseases.[2][3]
The study of purinergic signaling is often challenged by the rapid metabolism and endogenous nature of adenosine. This is where stable isotope-labeled compounds, such as this compound, become indispensable tools. By replacing one or more hydrogen atoms with its stable isotope, deuterium, this compound retains the same physicochemical properties as its unlabeled counterpart but is distinguishable by its higher mass.[5] This key difference allows it to serve as a robust internal standard in mass spectrometry-based analytical methods, leading to more accurate and reliable quantification of endogenous adenosine levels.[5][6][7]
Core Applications of this compound in Purinergic Signaling Research
The unique properties of this compound lend themselves to several critical applications in the study of purinergic signaling:
-
Accurate Quantification with Mass Spectrometry: this compound is paramount as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise measurement of adenosine in complex biological matrices like blood, plasma, and tissue extracts.[6][7][8] Its similar extraction recovery and ionization efficiency to endogenous adenosine, coupled with its distinct mass, corrects for sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and precision.[7]
-
Metabolic Stability and Pharmacokinetic Studies: Deuterium substitution can alter the metabolic profile of a molecule due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[9] This property makes deuterated compounds like this compound valuable in studying the metabolic fate of adenosine and in the development of therapeutic analogues with improved pharmacokinetic properties.[9][10] By tracing the metabolism of this compound, researchers can identify key metabolic pathways and enzymes involved in adenosine degradation.
-
Receptor Binding Assays: While less common than radiolabeled ligands, stable isotope-labeled ligands are increasingly being used in label-free mass spectrometry-based binding assays.[11] this compound can potentially be used in such assays to characterize the binding of unlabeled ligands to adenosine receptors, avoiding the safety and disposal issues associated with radioactive materials.[11]
Quantitative Data for this compound Applications
The following tables summarize key quantitative data essential for the design and execution of experiments involving this compound.
Table 1: Mass Spectrometry Parameters for Adenosine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Adenosine | 268.2 | 136.1 | Positive | [12][13] |
| This compound | Varies based on deuteration pattern | Varies based on deuteration pattern | Positive | N/A |
| 13C5-Adenosine | 272.8 | 136.2 | Negative | [14] |
| 13C10,15N5-Adenosine | Not specified | Not specified | Not specified | [15] |
Note: The exact precursor and product ions for this compound will depend on the specific location and number of deuterium atoms. Researchers should confirm these values for their specific labeled compound.
Table 2: Example Liquid Chromatography Parameters for Adenosine Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | XBridge C8 (4.6 mm × 75 mm, 3.5 µm) | Luna C-18(2) (150 x 2.0 mm, 3 µm) |
| Mobile Phase A | 2mM ammonium acetate in water | 25mM ammonium acetate in water |
| Mobile Phase B | 2mM ammonium acetate in methanol | Acetonitrile |
| Elution | Isocratic (65% A, 35% B) | Isocratic (90% A, 10% B) |
| Flow Rate | 500 µL/min | 0.2 mL/min |
| Run Time | 4.5 minutes | 5 minutes |
| Reference | [12] | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Quantification of Adenosine in Biological Samples using LC-MS/MS with this compound as an Internal Standard
1. Sample Preparation (e.g., Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Utilize a C18 or similar reversed-phase column suitable for polar analytes.
-
Employ a mobile phase system such as ammonium acetate in water and methanol or acetonitrile.
-
Optimize the gradient or isocratic elution to achieve good separation of adenosine from other matrix components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous adenosine and the this compound internal standard (refer to Table 1, and determine specific transitions for the d2-analog).
-
Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize signal intensity.
-
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the adenosine calibrants to the this compound internal standard against the known concentrations of the calibrants.
-
Quantify the adenosine concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
1. Incubation
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound to a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis (this could be a different stable isotope-labeled compound or a structural analog).
2. Sample Processing and Analysis
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
3. Data Analysis
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
Visualizing Purinergic Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key purinergic signaling pathways and a typical experimental workflow for adenosine quantification.
Caption: Adenosine signaling pathways.
Caption: LC-MS/MS workflow for adenosine quantification.
Conclusion
This compound is an invaluable tool for researchers dedicated to the field of purinergic signaling. Its application as an internal standard in mass spectrometry provides unparalleled accuracy in the quantification of endogenous adenosine, a critical aspect for understanding its physiological and pathological roles. Furthermore, its use in metabolic stability studies offers crucial insights for the development of novel therapeutics targeting adenosine receptors. By integrating the detailed protocols, quantitative data, and pathway visualizations provided in this guide, researchers, scientists, and drug development professionals can enhance the rigor and impact of their studies, ultimately accelerating the translation of fundamental discoveries in purinergic signaling into innovative clinical applications.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What are Adenosine receptor modulators and how do they work? [synapse.patsnap.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
- 15. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Adenosine-d2 in Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a dynamic window into the intricate network of biochemical reactions that define cellular function. Stable isotope tracers are the lifeblood of MFA, enabling the precise quantification of metabolic pathway activity. While carbon-13 and nitrogen-15 labeled compounds are widely utilized, the potential of deuterium-labeled molecules, such as Adenosine-d2, remains largely unexplored for flux analysis. This technical guide addresses this gap by providing a comprehensive overview of the theoretical applications, experimental design considerations, and data interpretation strategies for employing this compound as a novel tracer in metabolic flux analysis, with a specific focus on purine metabolism. Although direct experimental applications of this compound for MFA are not yet prevalent in published literature, this document outlines a robust framework to pioneer its use, offering a valuable resource for researchers seeking to unravel the complexities of nucleotide metabolism in health and disease.
Introduction to Metabolic Flux Analysis and the Role of Stable Isotopes
Metabolic flux analysis is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of how these metabolites are interconverted.[2] The fundamental principle of MFA lies in the use of stable isotope-labeled substrates, or tracers, which are introduced into a biological system.[3] As cells metabolize these tracers, the isotopes become incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution within these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contributions of different metabolic pathways to their production.[3]
The choice of tracer is critical and depends on the specific metabolic pathways of interest.[4] Commonly used tracers include uniformly labeled 13C-glucose and 15N-glutamine for central carbon and nitrogen metabolism, respectively.[5] Deuterium (2H), a stable isotope of hydrogen, offers unique advantages as a tracer, particularly for studying redox metabolism and pathways involving hydride transfer reactions.[6][7]
This compound: A Promising yet Underutilized Tracer for Purine Metabolism
This compound is a commercially available, stable isotope-labeled form of adenosine where two hydrogen atoms have been replaced with deuterium. While its primary documented use is as an internal standard for the accurate quantification of adenosine in biological samples by mass spectrometry, its potential as a metabolic tracer is significant.[1][8]
Tracing purine metabolism is crucial for understanding a wide range of physiological and pathological processes, including cell proliferation, immune responses, and neurological function. Adenosine sits at a critical node in purine metabolism, participating in both the de novo synthesis and salvage pathways. By introducing this compound to a biological system, it is theoretically possible to trace the flux of the adenosine molecule through these interconnected pathways.
Potential Applications in Metabolic Flux Analysis:
-
Quantifying Salvage Pathway Activity: Directly measure the rate of adenosine phosphorylation to AMP by adenosine kinase.
-
Assessing Deamination Flux: Determine the rate of adenosine deamination to inosine by adenosine deaminase.
-
Investigating S-adenosylhomocysteine (SAH) Hydrolysis: In specific experimental setups, this compound could be used to probe the reverse reaction of SAH hydrolase.
-
Drug Development: Evaluate the impact of novel therapeutics on purine metabolism by quantifying changes in metabolic fluxes in response to drug treatment.
Experimental Design and Protocols
The following section outlines a hypothetical, yet detailed, experimental protocol for utilizing this compound as a tracer for metabolic flux analysis in a mammalian cell culture model.
Cell Culture and Tracer Administration
-
Cell Seeding: Plate mammalian cells of interest (e.g., cancer cell line, primary neurons) in appropriate culture vessels and grow to the desired confluence in standard culture medium.
-
Medium Exchange: Prior to tracer administration, aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Tracer Introduction: Add fresh, pre-warmed culture medium containing a known concentration of this compound. The optimal concentration should be determined empirically but a starting point could be in the physiological range of extracellular adenosine. A parallel control group cultured in medium with unlabeled adenosine should be included.
-
Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic incorporation of the deuterium label into downstream metabolites. This allows for non-stationary metabolic flux analysis.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to halt metabolic activity.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for resolving and quantifying the mass isotopomers of adenosine and its metabolites.
-
Chromatographic Separation: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like adenosine, AMP, inosine, and hypoxanthine.
-
Mass Spectrometry: Utilize a high-resolution mass spectrometer operating in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode to identify all potential labeled species and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for accurate quantification of the different mass isotopomers of adenosine and its downstream metabolites. The key is to monitor the mass shift corresponding to the incorporation of deuterium.
Data Analysis and Interpretation
The raw LC-MS/MS data will consist of the abundance of different mass isotopomers for each metabolite of interest. This data is then used to calculate the fractional labeling and, ultimately, the metabolic fluxes.
-
Mass Isotopomer Distribution (MID): For each metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of stable isotopes (e.g., 13C, 15N).
-
Metabolic Modeling: Utilize metabolic modeling software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model of purine metabolism. This model will contain the biochemical reactions and atom transitions for the pathways of interest.
-
Flux Quantification: The software will then estimate the metabolic fluxes that best explain the experimentally observed MIDs.
Hypothetical Quantitative Data
The following table represents a plausible set of quantitative data that could be obtained from an experiment using this compound to trace purine metabolism in a cancer cell line.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) at t=60 min |
| Adenosine | M+0 | 10.5 |
| M+2 | 89.5 | |
| AMP | M+0 | 75.2 |
| M+2 | 24.8 | |
| Inosine | M+0 | 62.1 |
| M+2 | 37.9 | |
| Hypoxanthine | M+0 | 88.4 |
| M+2 | 11.6 |
Table 1: Hypothetical Mass Isotopomer Distribution Data. This table illustrates the expected fractional abundance of the unlabeled (M+0) and deuterium-labeled (M+2) isotopomers of key metabolites in the purine salvage pathway 60 minutes after the introduction of this compound. The high enrichment of Adenosine M+2 indicates successful tracer uptake. The appearance of the M+2 label in AMP, Inosine, and Hypoxanthine demonstrates flux through adenosine kinase, adenosine deaminase, and subsequent reactions.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.
Figure 1: Tracing Purine Metabolism with this compound. This diagram illustrates the key enzymatic reactions in the purine salvage pathway where the deuterium label from this compound would be incorporated into downstream metabolites.
Figure 2: Experimental Workflow for this compound Metabolic Flux Analysis. This flowchart outlines the key steps in a typical experiment designed to trace the metabolism of this compound in cultured cells.
Conclusion and Future Outlook
While the application of this compound in metabolic flux analysis is still in its infancy, its potential as a powerful tool for dissecting the complexities of purine metabolism is undeniable. This technical guide provides a foundational framework for researchers to begin exploring this exciting new frontier. By combining the principles of stable isotope tracing with advanced analytical techniques and computational modeling, the use of this compound promises to yield novel insights into the metabolic underpinnings of health and disease, paving the way for the development of innovative diagnostic and therapeutic strategies. Future studies are needed to validate these hypothetical protocols and to expand the application of deuterated nucleoside tracers to other areas of metabolic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glsciences.com [glsciences.com]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Investigating Neurodegenerative Diseases with Adenosine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purinergic signaling system, particularly the neuromodulator adenosine, plays a critical role in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 and A2A receptors are of particular interest in the central nervous system due to their roles in modulating neuronal excitability, inflammation, and cell survival. The use of stable isotope-labeled compounds, such as deuterated adenosine (Adenosine-d2), offers a powerful and safe alternative to radioisotopes for investigating the dynamics of the adenosinergic system in the context of these complex diseases.
Deuterated adenosine can be employed as a tracer in metabolic studies to elucidate the activity of enzymes like adenosine kinase and adenosine deaminase, which are crucial for regulating adenosine levels.[1] Furthermore, it serves as an excellent internal standard for accurate quantification of endogenous adenosine in biological samples using mass spectrometry.[2][3] This technical guide provides an in-depth overview of the application of this compound in neurodegenerative disease research, complete with experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Adenosine Signaling in Neurodegenerative Disease
In the brain, adenosine A1 receptor activation is generally neuroprotective, reducing neuronal excitability and inhibiting neurotransmitter release. Conversely, A2A receptor activation can be excitotoxic and pro-inflammatory, and its upregulation is implicated in the pathology of neurodegenerative conditions. The interplay between these receptors is a key area of investigation for therapeutic development.
Quantitative Data
The following tables summarize key quantitative data for relevant adenosine receptor ligands. While specific experimental data for this compound as a primary ligand is limited in the literature, the data for structurally similar agonists and the impact of deuteration on binding affinity from computational studies provide valuable context.
Table 1: Binding Affinities (Ki in nM) of Standard Adenosine Receptor Ligands
| Compound | A1 Receptor (human) | A2A Receptor (human) |
| Adenosine | 480 | 1400 |
| NECA | 14 | 20 |
| CPA | 1.0 | 210 |
| CGS-21680 | 290 | 22 |
Data compiled from various sources.
Table 2: Computationally Predicted Changes in Binding Affinity upon Deuteration
| Ligand | Deuterated Position | Change in Binding Affinity (kcal/mol) | Fold Potency Increase (Predicted) |
| Caffeine | d9 (perdeuterated) | -0.3 | ~1.7 |
| Istradefylline | d6 (both methoxy groups) | -0.4 | - |
| Istradefylline | d19 (polydeuterated) | -0.6 | ~2.8 |
Data from a computational study on A2A receptor antagonists.[4]
Experimental Protocols
Quantification of Adenosine in Brain Tissue using LC-MS/MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous adenosine in neuronal cell cultures or brain tissue homogenates.
Materials:
-
This compound (commercially available)
-
Acetonitrile
-
Ammonium acetate
-
LC-MS/MS system with a C18 column
-
Brain tissue or neuronal cell samples
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse neuronal cells in a solution containing a known concentration of this compound. This is a critical step to account for any loss of analyte during sample processing.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
LC Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of mobile phase A (e.g., 25mM ammonium acetate in water) and mobile phase B (acetonitrile) to separate adenosine from other components.[3]
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Set the transitions for both endogenous adenosine (e.g., m/z 268.2 -> 136.1) and this compound (e.g., m/z 270.2 -> 136.1). The exact m/z will depend on the deuteration pattern.[5]
-
Quantification: Create a standard curve of unlabeled adenosine with a fixed concentration of this compound. The ratio of the peak area of endogenous adenosine to the peak area of this compound is used to determine the concentration of adenosine in the sample.
In Vitro Receptor Binding Assay (Adaptable for Deuterated Ligands)
This protocol outlines a competitive radioligand binding assay, which can be adapted for a non-radioactive format using a deuterated ligand and mass spectrometry for detection.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., A1 or A2A)
-
Radiolabeled ligand (e.g., [3H]DPCPX for A1R) or deuterated adenosine
-
Unlabeled competitor ligands
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter (for radiolabeled assay) or LC-MS/MS system (for deuterated ligand assay)
Procedure:
-
Incubation: In a microplate, combine the cell membranes, the labeled ligand (radiolabeled or deuterated), and varying concentrations of the unlabeled competitor ligand in the assay buffer.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum manifold. This separates the receptor-bound ligand from the unbound ligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Detection:
-
Radiolabeled: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Deuterated: Elute the bound ligand from the filters and analyze the eluate using a sensitive LC-MS/MS method to quantify the amount of bound deuterated adenosine.
-
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the competitor, from which the Ki (inhibitory constant) can be calculated.
Adenosine Deaminase (ADA) and Adenosine Kinase (AK) Activity Assays
Deuterated adenosine can be used as a substrate to measure the activity of ADA and AK. The reaction products (deuterated inosine for ADA and deuterated AMP for AK) can be quantified by LC-MS/MS.
Procedure Outline:
-
Incubate a protein extract (from brain tissue or cell lysate) with a known concentration of this compound and necessary co-factors (e.g., ATP for AK).
-
Stop the reaction at various time points.
-
Analyze the reaction mixture by LC-MS/MS to quantify the formation of the deuterated product over time.
-
Calculate the enzyme activity based on the rate of product formation.
Conclusion
The use of this compound provides a versatile and powerful tool for the investigation of the adenosinergic system in neurodegenerative diseases. Its application as an internal standard in mass spectrometry ensures accurate quantification of endogenous adenosine levels, a critical parameter in understanding disease pathology. Furthermore, its potential as a stable isotope tracer for metabolic studies and as a non-radioactive ligand in binding assays opens up new avenues for research into the dynamic regulation of adenosine signaling. The detailed protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs, ultimately contributing to the development of novel therapeutic strategies for these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. med.und.edu [med.und.edu]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect in Neurodegeneration: A Technical Guide to Adenosine-d2 as a Research Tool in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, presents a significant challenge for therapeutic intervention. While current treatments focus on dopamine replacement, there is a compelling need for novel strategies that target non-dopaminergic pathways to provide neuroprotection and symptomatic relief. The adenosinergic system, particularly the antagonistic interaction between the adenosine A2A receptor (A2AR) and the dopamine D2 receptor (D2R), has emerged as a promising area of investigation. This technical guide explores the potential of adenosine-d2, a deuterated form of adenosine, as a sophisticated tool in Parkinson's disease research. By leveraging the kinetic isotope effect, this compound offers unique advantages for studying receptor kinetics, metabolic stability, and as a tracer in advanced imaging modalities. This document provides an in-depth overview of the underlying principles, experimental methodologies, and potential applications of this compound, positioning it as a valuable asset in the development of next-generation therapeutics for Parkinson's disease.
Introduction: The Adenosine System in Parkinson's Disease
The pathophysiology of Parkinson's disease is intrinsically linked to the degeneration of dopaminergic neurons, leading to a decline in motor control. The adenosine A2A receptor is highly expressed in the striatum, where it forms heteromers with the dopamine D2 receptor.[1][2] This co-localization is critical, as the activation of A2A receptors antagonizes the function of D2 receptors, thereby exacerbating motor deficits in PD.[3][4] Consequently, A2A receptor antagonists have been developed as a non-dopaminergic therapeutic approach, with some gaining clinical approval.[4]
The study of the adenosinergic system in PD necessitates precise tools to probe receptor function and pharmacology. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, offers a subtle yet powerful modification to molecules like adenosine. This substitution can significantly alter the physicochemical properties of a compound, including its metabolic stability and receptor binding affinity, a phenomenon known as the kinetic isotope effect.[5]
This compound: Rationale and Applications
The strategic incorporation of deuterium into the adenosine molecule can provide several advantages for Parkinson's disease research:
-
Enhanced Metabolic Stability: Deuterium-carbon bonds are stronger than hydrogen-carbon bonds, making them more resistant to enzymatic cleavage. This can slow the metabolism of this compound, prolonging its half-life and providing a more stable tool for in vitro and in vivo studies.
-
Altered Receptor Binding Affinity: Computational studies on deuterated A2A receptor antagonists, such as istradefylline, have shown that selective deuteration can improve binding affinity.[5] This suggests that this compound could exhibit altered kinetics at adenosine receptors, providing a novel way to study receptor-ligand interactions.
-
Tracer for PET Imaging: Radiolabeled A2A receptor ligands are utilized in Positron Emission Tomography (PET) to visualize receptor distribution and occupancy in the brain.[6] A radiolabeled version of this compound could serve as a novel PET tracer with potentially improved pharmacokinetic properties, offering a clearer window into the adenosinergic system in the living brain.
-
Internal Standard for Mass Spectrometry: In quantitative mass spectrometry-based assays, deuterated compounds are ideal internal standards due to their similar chemical behavior and distinct mass.[7] this compound can be used for the precise quantification of endogenous adenosine levels in biological samples, which is crucial for understanding the neurochemical changes in PD.
Signaling Pathways and Experimental Workflows
The interaction between the adenosine A2A receptor and the dopamine D2 receptor is a key signaling nexus in the striatum. The following diagrams illustrate this relationship and a general workflow for utilizing this compound in research.
Caption: A2A-D2 Receptor Signaling Pathway in a Medium Spiny Neuron.
Caption: General experimental workflow for utilizing this compound.
Quantitative Data
While specific quantitative data for this compound in Parkinson's disease models is not yet widely available, the following table summarizes the kind of data that could be generated, based on studies with deuterated A2A receptor antagonists.[5]
| Parameter | Non-Deuterated Adenosine | This compound (Hypothetical) | Method |
| Receptor Binding Affinity (Ki) | Radioligand Binding Assay | ||
| A1 Receptor | Value (nM) | Potentially Altered | |
| A2A Receptor | Value (nM) | Potentially Altered | |
| Metabolic Stability (t½) | In Vitro Microsomal Assay | ||
| Liver Microsomes | Value (min) | Potentially Increased | |
| In Vivo Pharmacokinetics | Animal Model Studies | ||
| Brain Penetration (AUCbrain/AUCplasma) | Value | Potentially Altered | |
| PET Imaging | In Vivo PET Imaging | ||
| Striatal Uptake (SUV) | Value | Potentially Altered |
Experimental Protocols
Synthesis of Deuterated Adenosine Analogs
The synthesis of deuterated nucleosides can be achieved through various established methods. One common approach involves the use of deuterated starting materials. For example, a deuterated ribose derivative can be coupled with an adenine base. Alternatively, selective deuteration of the adenosine molecule can be performed. The following is a generalized protocol adapted from the synthesis of other deuterated ligands.[7]
Protocol: Reductive Deuteration
-
Precursor Synthesis: Synthesize a suitable adenosine precursor containing a functional group amenable to reductive deuteration (e.g., a double bond).
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the precursor in an appropriate solvent (e.g., ethanol-d1).
-
Deuterium Source: Add a deuterium source, such as deuterium gas (D2) in the presence of a catalyst (e.g., Palladium on carbon), or a chemical reducing agent like sodium borodeuteride (NaBD4).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature and pressure for a sufficient duration to ensure complete deuteration.
-
Workup and Purification: Quench the reaction and extract the product. Purify the deuterated adenosine using column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and deuterium incorporation using Nuclear Magnetic Resonance (¹H-NMR and ²H-NMR) and Mass Spectrometry.
Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for adenosine receptors, a competitive radioligand binding assay can be performed.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human adenosine A1 or A2A receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]DPCPX for A1R, [³H]ZM241385 for A2AR) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period (e.g., 2 hours).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis in a Parkinson's Disease Animal Model
To assess the effect of this compound on neurotransmitter levels in the striatum of a PD animal model (e.g., 6-OHDA-lesioned rats).
Protocol: In Vivo Microdialysis
-
Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in rats using 6-hydroxydopamine (6-OHDA).
-
Probe Implantation: Implant a microdialysis probe into the striatum of the lesioned hemisphere.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before, during, and after local administration of this compound via the microdialysis probe.
-
Neurotransmitter Analysis: Analyze the concentrations of dopamine, glutamate, and GABA in the dialysate samples using HPLC coupled with electrochemical or fluorescence detection.
-
Data Analysis: Compare the neurotransmitter levels during this compound administration to baseline levels.
Conclusion and Future Directions
This compound represents a novel and powerful tool for advancing our understanding of the adenosinergic system's role in Parkinson's disease. Its potential for enhanced metabolic stability and altered receptor binding kinetics, combined with its utility as a tracer and internal standard, opens up new avenues for research. Future studies should focus on the synthesis and characterization of this compound and its radiolabeled counterparts. In vitro and in vivo experiments in established Parkinson's disease models will be crucial to validate its utility and to generate the quantitative data necessary to fully appreciate its potential. The insights gained from such studies could significantly contribute to the development of innovative, non-dopaminergic therapies for this debilitating neurodegenerative disease.
References
- 1. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Topography and distribution of adenosine A2A and dopamine D2 receptors in the human Subthalamic Nucleus [frontiersin.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. research.rug.nl [research.rug.nl]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Intricate Crosstalk: An In-depth Technical Guide to Adenosine A2A and Dopamine D2 Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical interactions between adenosine A2A (A2A) and dopamine D2 (D2) receptors, with a particular focus on the formation and functional significance of A2A-D2 heteromers. These interactions, predominantly antagonistic, represent a key modulatory system in the central nervous system, particularly in the basal ganglia, and are a promising target for novel therapeutics for neuro-psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2]
Introduction: The Adenosine and Dopamine Systems
The adenosine and dopamine neurotransmitter systems play pivotal, often opposing, roles in regulating motor function, motivation, and reward. Adenosine, acting through its receptors, generally exerts an inhibitory effect on neuronal activity. The A2A receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Conversely, dopamine, through the D2 receptor, a Gi/o-protein coupled receptor, inhibits adenylyl cyclase, thereby decreasing cAMP production and dampening neuronal excitability.[3] The highest concentration of A2A receptors is found in dopamine-rich regions of the brain, setting the stage for significant functional interactions.[4][5]
The A2A-D2 Receptor Heteromer: A Key Functional Unit
Growing evidence indicates that A2A and D2 receptors do not merely interact at the level of their downstream signaling pathways but also form direct physical complexes known as heteromers.[6] These heteromers, likely existing as heterotetramers composed of A2A and D2 homodimers, exhibit unique pharmacological and functional properties distinct from their constituent receptors.[7] This direct interaction forms the basis for a nuanced and powerful allosteric modulation between the two systems.
Allosteric Modulation within the Heteromer
The hallmark of the A2A-D2 heteromer is the reciprocal antagonistic interaction between the two receptors. Activation of the A2A receptor with an agonist has been shown to decrease the affinity of the D2 receptor for its agonists.[4][5][8] This allosteric modulation effectively dampens dopaminergic signaling. This interaction is not a simple competition for G-proteins but a direct consequence of the conformational changes induced by ligand binding within the heteromeric complex.[9]
Signaling Pathways of the A2A-D2 Interaction
The signaling output of the A2A-D2 heteromer is a complex integration of the canonical pathways of the individual receptors and the allosteric interactions within the complex.
Canonical G-Protein Signaling
In their monomeric or homomeric states, the A2A receptor couples to Gs/olf to stimulate cAMP production, while the D2 receptor couples to Gi/o to inhibit it. This opposing regulation of a common second messenger is a fundamental level of interaction.
A2A-D2 Heteromer-Mediated Allosteric Inhibition
Within the heteromer, the activation of the A2A receptor by adenosine leads to a conformational change that is transmitted to the D2 receptor, reducing its affinity for dopamine. This effectively blunts the ability of dopamine to inhibit adenylyl cyclase and activate other D2-mediated signaling pathways.
Quantitative Data on A2A-D2 Receptor Interactions
The allosteric modulation within the A2A-D2 heteromer has been quantified through various binding and functional assays. The following tables summarize key findings from the literature.
| Radioligand | Receptor | Condition | Kd (nM) | Bmax (fmol/mg protein) | Fold Change in Kd | Reference |
| [3H]NPA | D2 | Basal | 0.5 ± 0.1 | 250 ± 30 | - | [4][5] |
| [3H]NPA | D2 | + 30 nM CGS 21680 (A2A agonist) | 0.7 ± 0.1 | 250 ± 30 | ~1.4 | [4][5] |
| [3H]Dopamine | D2 | Basal | - | - | - | [10] |
| [3H]Dopamine | D2 | + A2A agonist | Increased | Unchanged | - | [10] |
Table 1: Effect of A2A Receptor Activation on D2 Receptor Agonist Binding Affinity.
| Assay | Cell Type | Treatment | EC50 / IC50 | Effect | Reference |
| cAMP Accumulation | Striatal Neurons | CGS 21680 | - | Increased cAMP | [11] |
| cAMP Accumulation | Striatal Neurons | Quinpirole (D2 agonist) | - | Decreased cAMP | [11] |
| cAMP Accumulation | Striatal Neurons | CGS 21680 + Quinpirole | - | CGS 21680 counteracts Quinpirole effect | [11] |
| MAPK Activation | D2-responsive neurons | NPA (D2 agonist) | 10 µM | Inhibited NMDA-induced firing | [12] |
| MAPK Activation | D2-responsive neurons | NPA + CGS 21680 (A2A agonist) | 1 µM (CGS 21680) | CGS 21680 reversed NPA effect | [12] |
Table 2: Functional Consequences of A2A-D2 Receptor Interaction.
Key Experimental Methodologies
Studying the A2A-D2 heteromer requires a combination of techniques to demonstrate physical interaction, proximity in native environments, and functional consequences of this interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is a foundational technique to demonstrate the physical association between A2A and D2 receptors.
Protocol Outline:
-
Cell Lysis: Lyse cells or tissues expressing both receptors in a gentle, non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for one of the receptors (e.g., anti-A2A).
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other receptor (e.g., anti-D2) to confirm co-precipitation.
Bioluminescence and Förster Resonance Energy Transfer (BRET and FRET)
BRET and FRET are powerful techniques to measure the proximity of A2A and D2 receptors in living cells, providing evidence for heteromer formation in a physiological context.[13]
Protocol Outline (BRET):
-
Construct Generation: Create fusion constructs of the receptors with a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For example, A2A-Rluc and D2-YFP.
-
Cell Transfection: Co-transfect cells with the donor and acceptor constructs.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
BRET Measurement:
-
Wash and resuspend the cells in a suitable buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure the luminescence emission at the donor and acceptor wavelengths using a plate reader equipped for BRET.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A significant BRET ratio above background indicates that the donor and acceptor are within ~10 nm of each other, suggesting a direct interaction.
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization of A2A-D2 receptor proximity in fixed cells or tissue sections, providing anatomical context to the interaction.[14][15]
Protocol Outline:
-
Sample Preparation: Fix and permeabilize cells or tissue sections.
-
Primary Antibody Incubation: Incubate with a pair of primary antibodies raised in different species that recognize A2A and D2 receptors, respectively.
-
PLA Probe Incubation: Add secondary antibodies (PLA probes) conjugated with unique oligonucleotides that will bind to the primary antibodies.
-
Ligation: If the two receptors are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought close enough to be ligated into a circular DNA molecule by a ligase.
-
Amplification: The circular DNA is amplified via rolling-circle amplification, generating a long DNA product.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot.
-
Microscopy: Visualize and quantify the fluorescent spots using a fluorescence microscope. Each spot represents an instance of A2A-D2 receptor proximity.
cAMP Accumulation Assay
This functional assay measures the integrated output of A2A and D2 receptor signaling on adenylyl cyclase activity.
Protocol Outline:
-
Cell Culture: Culture cells endogenously or transiently expressing A2A and D2 receptors.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Stimulation: Treat cells with A2A agonists, D2 agonists, or a combination of both for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels in the cell lysate using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Compare cAMP levels across different treatment conditions to determine the functional consequence of receptor activation and interaction.
Therapeutic Implications and Future Directions
The antagonistic nature of the A2A-D2 receptor interaction has significant therapeutic implications. A2A receptor antagonists are being investigated as a non-dopaminergic treatment for Parkinson's disease, as they can enhance the function of remaining dopamine D2 receptors.[8] Conversely, targeting this interaction may offer new avenues for treating disorders characterized by excessive dopaminergic activity, such as schizophrenia.
Future research will likely focus on developing biased ligands that can selectively modulate the signaling pathways of the A2A-D2 heteromer, offering more precise therapeutic interventions with fewer side effects. Further elucidation of the stoichiometry and dynamics of these receptor complexes in different brain regions and disease states will be crucial for advancing our understanding and therapeutic exploitation of this important receptor interaction.
References
- 1. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Study of GPCR Heteromerization in Living Cells and Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of high-affinity adenosine A2 receptors decreases the affinity of dopamine D2 receptors in rat striatal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of high-affinity adenosine A2 receptors decreases the affinity of dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A and dopamine D2 heteromeric receptor complexes and their function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric mechanisms within the adenosine A2A-dopamine D2 receptor heterotetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric mechanisms within the adenosine A2A-dopamine D2 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical identification of the dopamine D2 receptor domains interacting with the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [diposit.ub.edu]
- 12. Dopamine D2 and Adenosine A2A Receptors Regulate NMDA-Mediated Excitation in Accumbens Neurons Through A2A–D2 Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A2A-dopamine D2 receptor-receptor heteromerization: qualitative and quantitative assessment by fluorescence and bioluminescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of antigen interactions ex vivo by proximity ligation assay: endogenous dopamine D2-adenosine A2A receptor complexes in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of antigen interactions ex vivo by proximity ligation assay: endogenous dopamine D2-adenosine A2A receptor complexes in the striatum. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Adenosine in Human Plasma using a Validated LC-MS/MS Method with Adenosine-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of adenosine in human plasma. The protocol employs a simple and effective protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Adenosine-d2, to ensure high accuracy and precision. The method is suitable for researchers, scientists, and drug development professionals requiring reliable adenosine quantification for pharmacokinetic, pharmacodynamic, and biomarker studies.
Introduction
Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological and pathological processes. It is a key signaling molecule that modulates cellular functions through its interaction with four G-protein-coupled receptors (A1, A2A, A2B, and A3). The extracellular concentration of adenosine is tightly regulated by a balance between its production from the breakdown of adenosine triphosphate (ATP) and its clearance through cellular uptake or enzymatic degradation. Accurate measurement of adenosine levels in plasma is critical for understanding its role in cardiovascular diseases, inflammation, and neurological disorders, as well as for the development of therapeutic agents that target the adenosine signaling pathway.
However, the rapid metabolism of adenosine in biological samples presents a significant analytical challenge. Therefore, a reliable method that includes immediate inhibition of enzymatic activity upon sample collection is paramount. This protocol addresses this challenge by incorporating a "STOP solution" during the sample preparation phase. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte and has a similar ionization efficiency, corrects for matrix effects and variations in sample processing, thereby ensuring the accuracy of the quantification.
Experimental Protocols
-
Adenosine (≥99% purity)
-
This compound (stable isotope-labeled internal standard, ≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from authorized vendors)
-
Microcentrifuge tubes
-
LC-MS vials
-
Adenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenosine in a 50:50 (v/v) methanol:water solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) methanol:water solution.
-
Working Standard Solutions: Prepare serial dilutions of the adenosine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
"STOP" Solution (Protein Precipitation Solution): Prepare a solution of acetonitrile containing the internal standard spiking solution to achieve a final concentration of 100 ng/mL of this compound. This solution should be chilled to -20°C before use.
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to obtain plasma.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the chilled "STOP" solution (acetonitrile with 100 ng/mL this compound).
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and inhibition of enzymatic activity.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| Time (min) | %B |
| 0.0 | 2 |
| 0.5 | 2 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 2 |
| 5.0 | 2 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 20 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 40 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Adenosine | 268.1 |
| This compound (IS) | 270.1 |
Data Presentation and Method Performance
Table 3: Typical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Precision (%RSD) | < 15% |
Visualizations
Caption: A flowchart of the experimental workflow for adenosine quantification.
Caption: A simplified diagram of the adenosine signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of adenosine in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and the use of a stable isotope-labeled internal standard (this compound) ensures accuracy and precision. This method is well-suited for applications in clinical research and drug development where accurate measurement of adenosine is essential.
Application Notes and Protocols for NMR Spectroscopy of Adenosine-d2 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Adenosine-d2 labeled compounds. Deuterium (²H or D) labeling of adenosine, a key endogenous nucleoside, offers significant advantages in various research and development applications, from elucidating metabolic pathways to enhancing the pharmacokinetic profiles of drug candidates.[][2][3] This document outlines the principles, experimental protocols, and data analysis techniques for the effective application of ²H NMR in the study of these labeled compounds.
Introduction to ²H NMR of this compound
Deuterium NMR spectroscopy is a powerful analytical technique for characterizing deuterated molecules.[4] Replacing hydrogen with deuterium in adenosine can simplify complex proton (¹H) NMR spectra and provide unique insights into molecular structure and dynamics. The key benefits of using this compound in NMR studies include:
-
Spectral Simplification: The substitution of protons with deuterons leads to the disappearance of corresponding signals in ¹H NMR spectra, which can aid in signal assignment in complex molecules or mixtures.
-
Probing Molecular Dynamics: The quadrupolar nature of the deuterium nucleus makes ²H NMR highly sensitive to molecular motion, providing valuable information on the dynamics of adenosine and its derivatives in different environments.
-
Metabolic Tracer Studies: Deuterium-labeled adenosine can be used as a tracer in metabolic studies to follow its fate in biological systems without the need for radioactive isotopes.[][3][5]
-
Improving Pharmacokinetic Properties: Deuteration at specific sites can alter the metabolic stability of adenosine-based drug candidates, potentially leading to improved pharmacokinetic profiles.[6]
Quantitative Data Summary
The following tables summarize key NMR parameters for adenosine. The chemical shifts for this compound are expected to be very similar to their protonated counterparts, with minor isotopic shifts (typically upfield by 0.02-0.3 ppm).[7][8]
Table 1: Predicted ¹H and ²H NMR Chemical Shifts for Adenosine in DMSO-d₆
| Position | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H2 | Adenine | ~8.13 | Singlet |
| H8 | Adenine | ~8.34 | Singlet |
| H1' | Ribose | ~5.88 | Doublet |
| H2' | Ribose | ~4.61 | Triplet |
| H3' | Ribose | ~4.14 | Triplet |
| H4' | Ribose | ~3.96 | Multiplet |
| H5', H5'' | Ribose | ~3.66, ~3.55 | Multiplet |
| NH₂ | Adenine | ~7.32 | Broad Singlet |
| 2'-OH | Ribose | ~5.42 | Doublet |
| 3'-OH | Ribose | ~5.17 | Doublet |
| 5'-OH | Ribose | ~5.05 | Triplet |
Note: Data is based on typical values for adenosine and may vary slightly based on experimental conditions. The signals for the deuterated positions will be absent in the ¹H NMR spectrum and will appear in the ²H NMR spectrum at nearly identical chemical shifts.[9]
Table 2: Comparison of NMR Properties of ¹H and ²H
| Property | Proton (¹H) | Deuteron (²H) |
| Natural Abundance | 99.985% | 0.015% |
| Nuclear Spin (I) | 1/2 | 1 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61 MHz |
| Relative Sensitivity (constant field) | 1.00 | 9.65 x 10⁻³ |
| Quadrupole Moment (e x 10⁻²⁸ m²) | 0 | 2.86 x 10⁻³ |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[10][11]
-
Solvent Selection: For ²H NMR, it is recommended to use a non-deuterated (protio) solvent to avoid a large solvent signal that can obscure the analyte signals.[12] If a deuterated solvent must be used for other nuclei observation, be aware of the large solvent peak in the ²H spectrum.
-
Concentration: For small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[13]
-
Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can degrade spectral quality. Filtering the sample into the NMR tube is highly recommended.[10][13]
-
Reference Standard: For chemical shift referencing in the absence of a deuterated lock solvent, the natural abundance ²H signal of the protio solvent can be used.[12] Alternatively, a small amount of a deuterated compound with a known chemical shift can be added as an internal standard.
NMR Data Acquisition Protocol for ²H NMR
This protocol provides a general procedure for acquiring a standard one-dimensional ²H NMR spectrum.
-
Instrument Setup:
-
Insert the sample into the magnet.
-
Crucially, do not lock the spectrometer if using a protio solvent. The lock channel is often used for ²H detection.[12][14]
-
Tune and match the probe for the deuterium frequency.
-
Shim the magnetic field on the free induction decay (FID) of the solvent's natural abundance ¹H signal to optimize homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg on Bruker systems) is typically used.
-
Spectral Width (SW): A spectral width similar to that of ¹H NMR (e.g., 10-15 ppm) is a good starting point.
-
Number of Scans (NS): Due to the lower sensitivity of ²H, a larger number of scans (e.g., 64 to 1024 or more) may be required depending on the sample concentration and the level of deuteration.
-
Relaxation Delay (D1): For quantitative measurements, a relaxation delay of at least 5 times the longest T₁ of the signals of interest is recommended to ensure full relaxation. A typical starting value is 1-2 seconds for qualitative scans.
-
Acquisition Time (AT): An acquisition time of 2-4 seconds is generally sufficient.
-
Data Processing Protocol
Standard NMR data processing steps should be applied to the acquired FID.[15][16][17]
-
Apodization (Line Broadening): Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio, typically with a line broadening factor of 1-3 Hz for ²H spectra.
-
Fourier Transformation (FT): Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.[15]
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum using the known chemical shift of the solvent's natural abundance ²H signal or the internal standard.
-
Integration: For quantitative analysis, carefully integrate the signals of interest. The integral area is directly proportional to the number of deuterium nuclei.
Visualizations
The following diagrams illustrate workflows and concepts relevant to the analysis of this compound labeled compounds.
Caption: Workflow for ²H NMR analysis of this compound.
Caption: Role of this compound NMR in drug development.
Caption: Key applications of this compound in NMR.
References
- 2. hwb.gov.in [hwb.gov.in]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of deuterium in drug discovery | PPTX [slideshare.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.dal.ca [cdn.dal.ca]
- 15. youtube.com [youtube.com]
- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Notes & Protocols: In Vivo Experimental Design Using Deuterium Labeling to Measure Adenosine Incorporation in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for dynamically tracking metabolic processes in vivo. The use of non-radioactive heavy isotopes, such as deuterium (²H or D), allows for the safe and quantitative measurement of the synthesis and turnover rates of biomolecules, including DNA. When a deuterium source like deuterium oxide (D₂O, or heavy water) is administered to an organism, the deuterium is incorporated into various molecules through metabolic pathways.
Specifically, for measuring cell proliferation, deuterium from D₂O is incorporated into the deoxyribose moiety of deoxynucleotides, including deoxyadenosine, via the de novo nucleotide synthesis pathway. This newly synthesized, labeled DNA can then be distinguished from pre-existing, unlabeled DNA using mass spectrometry. By quantifying the proportion of labeled deoxyadenosine, researchers can precisely calculate the rate of DNA synthesis and, consequently, the rate of cell proliferation in various tissues over time.
This method offers several advantages over traditional techniques like BrdU or [³H]thymidine labeling. It is non-toxic, involves no radioactivity, and measures proliferation via the endogenous de novo synthesis pathway rather than the nucleoside salvage pathway. This makes it particularly suitable for long-term studies in animals and even for applications in human clinical research.
Key Applications
The in vivo deuterium labeling of deoxyadenosine to measure DNA synthesis has broad applications across multiple fields of biomedical research:
-
Oncology: Measuring the proliferation rates of tumor cells in response to therapeutic agents.
-
Immunology: Tracking the expansion of immune cell populations during an immune response or in autoimmune diseases.
-
Neuroscience: Studying neurogenesis in the adult brain and its modulation by various factors.
-
Aging Research: Assessing age-related changes in the turnover rates of different cell types.
-
Tissue Homeostasis and Repair: Quantifying the rate of cell replacement in various organs like the intestinal epithelium and liver.
-
Drug Development: Evaluating the on-target and off-target effects of drugs on cell proliferation across multiple tissues simultaneously.
Signaling and Metabolic Pathways
De Novo Nucleotide Synthesis Pathway
The primary mechanism for incorporating deuterium from D₂O into deoxyadenosine involves the de novo synthesis of the deoxyribose sugar. This process is fundamental to creating new DNA strands during cell division. The diagram below illustrates a simplified pathway showing how deuterium is incorporated into the DNA backbone.
Caption: Deuterium incorporation into DNA via de novo nucleotide synthesis.
Adenosine A2A and Dopamine D2 Receptor Interaction
While "Adenosine-d2 labeling" primarily refers to stable isotope tracing, it's important for researchers to be aware of the significant pharmacological interactions involving Adenosine and the Dopamine D2 receptor. Adenosine A2A receptors (A2AR) and Dopamine D2 receptors (D2R) can form heteromeric complexes, particularly in the brain, leading to antagonistic allosteric interactions. The activation of A2AR can decrease the affinity and signaling of D2R. This interaction is a key area of research in neurodegenerative diseases like Parkinson's.
Caption: Antagonistic interaction within an A2AR-D2R heteromer complex.
Experimental Workflow and Protocols
The overall workflow involves administering a deuterium source, collecting samples at specified time points, processing the samples to isolate and digest DNA, and analyzing the resulting deoxyadenosine for deuterium enrichment using mass spectrometry.
Caption: General experimental workflow for in vivo deuterium labeling.
Protocol 1: In Vivo D₂O Labeling of Rodents
This protocol is adapted for mice but can be scaled for other rodents. The goal is to achieve and maintain a stable enrichment of deuterium in the body water.
Materials:
-
Deuterium oxide (D₂O, 99.8%)
-
Sterile normal saline (0.9% NaCl)
-
Drinking water bottles
Procedure:
-
Initial Bolus (Priming Dose): To rapidly achieve the target body water enrichment, administer an initial intraperitoneal (IP) injection of a D₂O/saline mixture. A common target is 4-5% enrichment.
-
Calculation: Assume body water is ~60% of body weight. For a 25g mouse, total body water is ~15g (15 mL). To achieve 5% enrichment, the required volume of pure D₂O is 15 mL * 0.05 = 0.75 mL. This is a large volume, so it's typically mixed with saline and administered based on established protocols (e.g., 35 µL/g body weight of a 22.7% D₂O in saline solution).
-
-
Maintenance: Following the bolus, provide the animals with drinking water enriched with D₂O. A concentration of 8% D₂O in the drinking water is often sufficient to maintain a ~4-5% body water enrichment.
-
Duration: The labeling period can range from days to months, depending on the turnover rate of the cell population of interest.
-
Monitoring: Periodically collect small blood samples (e.g., via tail vein) to measure serum D₂O enrichment and confirm that the target level is being maintained.
Protocol 2: DNA Isolation and Hydrolysis
Materials:
-
Tissue/cell samples from labeled animals
-
DNA isolation kit (e.g., Qiagen DNeasy)
-
DNase I
-
Nuclease P1
-
Phosphodiesterase I
-
Bacterial alkaline phosphatase
-
Ultrafiltration units (e.g., 10 kDa MWCO)
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from tissues or cells using a commercial kit or standard phenol-chloroform extraction. Quantify the DNA concentration and assess its purity.
-
Enzymatic Hydrolysis:
-
To 20-50 µg of DNA, add a buffer solution containing DNase I and incubate to digest the DNA into smaller fragments.
-
Add Nuclease P1 and Phosphodiesterase I to hydrolyze the DNA fragments into individual deoxynucleoside monophosphates.
-
Finally, add alkaline phosphatase to dephosphorylate the monophosphates, yielding free deoxyribonucleosides (dC, dG, dT, and dA).
-
-
Purification: Remove the enzymes from the digest mixture by passing it through a 10 kDa molecular weight cutoff ultrafiltration unit. The free deoxyribonucleosides will be in the filtrate.
-
Sample Preparation for MS: The purified deoxyribonucleoside sample is now ready for mass spectrometry analysis. It can be dried down and reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.
Protocol 3: Mass Spectrometry Analysis of Deuterium Enrichment
This protocol outlines the general steps for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is a common method for this analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the four deoxyribonucleosides.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the protonated molecular ions of unlabeled deoxyadenosine (dA) and deuterium-labeled deoxyadenosine (M+1, M+2, etc.).
-
Unlabeled Deoxyadenosine (M₀): The primary ion to monitor.
-
Labeled Deoxyadenosine (M₁): The ion containing one deuterium atom.
-
-
Quantification:
-
Generate standard curves using known concentrations of unlabeled deoxyadenosine.
-
For each sample, measure the peak areas for the M₀ and M₁ (and other labeled species) ions of deoxyadenosine.
-
The isotopic enrichment is calculated as the ratio of the labeled ion intensity to the total ion intensity (labeled + unlabeled), after correcting for the natural abundance of heavy isotopes.
-
Data Presentation and Analysis
Quantitative data from these experiments should be organized clearly for interpretation and comparison.
Table 1: Example D₂O Dosing Regimen for Mice
| Parameter | Value | Notes |
| Animal Model | C57BL/6J Mouse | --- |
| Body Weight | 20-25 g | --- |
| Priming Dose (IP) | 35 µL/g body weight | 22.7% D₂O in 0.9% NaCl |
| Maintenance Dose | 8% D₂O in drinking water | Provided ad libitum |
| Target Body Water Enrichment | 4-5% | Monitored via serum samples |
| Labeling Duration | 15 - 60 days | Dependent on experimental question |
Table 2: Example Mass Spectrometry Parameters for Deoxyadenosine (dA)
| Parameter | Description | Example Value |
| Ionization Mode | Positive Electrospray (ESI+) | --- |
| Unlabeled Precursor Ion (M₀) | [dA+H]⁺ | m/z 252.1 |
| Labeled Precursor Ion (M₁) | [d-dA+H]⁺ | m/z 253.1 |
| Unlabeled Product Ion | [dA - deoxyribose+H]⁺ | m/z 136.1 |
| Labeled Product Ion | [d-dA - d-deoxyribose+H]⁺ | m/z 136.1 or 137.1 |
| Collision Energy | Optimized for fragmentation | Instrument-dependent |
| The location of the label on the deoxyribose determines the product ion mass. |
Table 3: Sample Calculation of Newly Synthesized Cells
This table shows hypothetical data for calculating the fraction of new cells in two different tissues.
| Tissue | Labeling Time (days) | dA Enrichment (E) | Precursor Enrichment (p) | Fraction of New DNA (f) |
| Intestinal Epithelium | 5 | 2.1% | 4.5% | 46.7% |
| Liver | 30 | 1.3% | 4.5% | 28.9% |
| Brain (Non-neurogenic) | 30 | <0.1% | 4.5% | <2.2% |
Calculation: The fraction (f) of newly synthesized DNA is calcu
Application Note and Protocol: Accurate Quantification of Adenosine in Cell Lysates using a Stable Isotope Dilution LC-MS/MS Method with an Adenosine-d2 Internal Standard
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological and pathophysiological processes. It functions as a key signaling molecule by activating four G protein-coupled receptors (A1, A2A, A2B, and A3), thereby modulating cellular functions in the cardiovascular, nervous, and immune systems. Given its broad impact, the accurate quantification of intracellular adenosine levels is crucial for understanding cellular metabolism, signaling pathways, and the mechanism of action of various drugs.
This application note provides a detailed protocol for the sensitive and accurate quantification of adenosine in mammalian cell lysates using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, Adenosine-d2, ensures high precision and accuracy by compensating for variations in sample preparation and matrix effects. This method is suitable for researchers in academia and the pharmaceutical industry engaged in cell biology, pharmacology, and drug development.
Principle of the Method
This method employs the principle of stable isotope dilution, where a known concentration of a stable isotope-labeled internal standard (this compound) is spiked into the cell lysate sample.[1] This "heavy" adenosine analog is chemically identical to the endogenous "light" adenosine but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
During sample preparation and LC-MS/MS analysis, any loss of analyte will affect both the endogenous adenosine and the internal standard equally. By measuring the ratio of the peak area of endogenous adenosine to that of the this compound internal standard, accurate quantification can be achieved. This approach minimizes the impact of sample loss during extraction and potential ion suppression or enhancement effects in the mass spectrometer.
Experimental Workflow
The overall experimental workflow for the quantification of adenosine in cell lysates is depicted below. The process begins with cell culture and harvesting, followed by rapid cell lysis and quenching of metabolic activity. A known amount of this compound internal standard is then added. Proteins are precipitated, and the supernatant containing the adenosine is isolated for LC-MS/MS analysis.
References
Application Notes and Protocols for Pharmacokinetic Modeling Using Adenosine-d2 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine-d2, a stable isotope-labeled tracer, for pharmacokinetic (PK) modeling. This powerful technique offers a precise and safe method to investigate the absorption, distribution, metabolism, and excretion (ADME) of adenosine, a critical endogenous nucleoside that plays a significant role in various physiological and pathological processes. The use of a deuterated tracer like this compound allows for its distinction from the endogenous adenosine pool, enabling accurate quantification in complex biological matrices using mass spectrometry.
Introduction to this compound in Pharmacokinetic Studies
Stable isotope labeling is a cornerstone of modern drug development and metabolic research, providing invaluable insights into the in vivo behavior of endogenous and exogenous compounds.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical and preclinical studies.[1] this compound, where two hydrogen atoms are replaced by deuterium, can be distinguished from unlabeled adenosine by its higher mass. This mass difference is the basis for its quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications:
-
Determining Endogenous Adenosine Turnover: Quantify the rate of appearance and disappearance of endogenous adenosine.
-
Investigating Adenosine Metabolism: Trace the metabolic fate of adenosine and identify its key metabolites.
-
Assessing the Impact of Drugs on Adenosine Pharmacokinetics: Evaluate how therapeutic interventions affect the clearance and metabolism of adenosine.
-
Studying Disease-Related aAterations in Adenosine Homeostasis: Compare adenosine kinetics in healthy versus diseased states.
Adenosine Signaling Pathways
Understanding the signaling pathways of adenosine is crucial for interpreting pharmacokinetic data, as these pathways dictate its sites of action and potential for receptor-mediated clearance. Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.
-
A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Couple to stimulatory G proteins (Gs), resulting in an increase in cAMP levels.[2]
A particularly important interaction occurs in the brain, where A2A receptors form heteromers with dopamine D2 receptors, leading to antagonistic interactions that are relevant in conditions like Parkinson's disease.[2][3]
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats.
Materials:
-
This compound (sterile, pyrogen-free solution for injection)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous (IV) administration and blood sampling
-
Syringes and infusion pump
-
Blood collection tubes with anticoagulant (e.g., EDTA) and a "stop solution" to prevent ex vivo metabolism of adenosine. The stop solution should contain inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the jugular vein (for infusion) and carotid artery (for blood sampling). Allow for a recovery period before the study.
-
Fasting: Fast the animals overnight with free access to water to achieve a basal metabolic state.[1]
-
Tracer Administration: Administer a bolus intravenous injection of this compound. The exact dose should be determined in preliminary studies but a starting point could be in the range of 100-500 µg/kg.
-
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) into tubes containing the stop solution.[4]
-
Sample Processing: Immediately after collection, gently mix the blood with the stop solution and place on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.[1]
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of this compound from plasma samples for quantification.
Materials:
-
Frozen plasma samples
-
Internal Standard (IS): 13C10,15N5-Adenosine
-
Acetonitrile (ACN), ice-cold
-
Ammonium formate
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (13C10,15N5-Adenosine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% acetonitrile in water with 10 mM ammonium formate).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is suitable for separating adenosine.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses will depend on the exact deuteration pattern)
-
13C10,15N5-Adenosine (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Data Presentation and Analysis
Quantitative data from the pharmacokinetic study should be summarized in clear and structured tables.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Maximum Concentration) | min | 2 ± 0.5 |
| AUC0-t (Area Under the Curve) | ngmin/mL | 30000 ± 5000 |
| AUC0-inf (AUC extrapolated to infinity) | ngmin/mL | 32000 ± 5500 |
| t1/2 (Half-life) | min | 15 ± 3 |
| CL (Clearance) | mL/min/kg | 25 ± 5 |
| Vd (Volume of Distribution) | L/kg | 0.5 ± 0.1 |
Note: These are example values and will vary depending on the experimental conditions.
Data Analysis:
-
Non-Compartmental Analysis (NCA): This is a straightforward method to calculate key PK parameters directly from the concentration-time data.[5][6] Parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution can be determined using standard formulas.[6]
-
Compartmental Modeling: This approach involves fitting the concentration-time data to a mathematical model consisting of one or more compartments to describe the distribution and elimination of the tracer. A two-compartment model is often suitable for adenosine and its analogs.[4]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and incorporate anatomical, physiological, and biochemical data to simulate the ADME of a compound in different organs and tissues.[7][8] This approach can be used to predict human pharmacokinetics from preclinical data.[9]
Conclusion
The use of this compound as a stable isotope tracer provides a robust and reliable method for detailed pharmacokinetic modeling. The protocols and methodologies outlined in these application notes offer a framework for researchers to design and execute studies to better understand the complex in vivo behavior of adenosine in both health and disease. Accurate characterization of adenosine pharmacokinetics is essential for the development of novel therapeutics targeting adenosinergic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based pharmacokinetic-pharmacodynamic modeling of antilipolytic effects of adenosine A(1) receptor agonists in rats: prediction of tissue-dependent efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quantics.co.uk [quantics.co.uk]
- 6. allucent.com [allucent.com]
- 7. allucent.com [allucent.com]
- 8. PBPK Modeling in Predicting Drug Behavior - BioPharma Services [biopharmaservices.com]
- 9. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine-d2 in drug metabolism and pharmacokinetic (DMPK) studies
Application Notes and Protocols for Adenosine-d2 in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope Labeling in DMPK
The study of drug metabolism and pharmacokinetics (DMPK) is fundamental to developing safe and effective therapeutics.[1] It involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Stable isotope labeling (SIL), which utilizes non-radioactive isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), is a powerful technique in this field.[2][3] Unlike radioactive isotopes, stable isotopes are safe for use in human studies, including those involving vulnerable populations.[4][5]
This compound, a deuterated form of adenosine, serves as an invaluable tool, primarily as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its chemical behavior is nearly identical to endogenous adenosine, but its increased mass allows it to be distinguished by a mass spectrometer. This property is crucial for accurately quantifying adenosine levels in complex biological matrices, which is vital for studying its role in physiology and the pharmacodynamics of drugs that modulate adenosine signaling.
Application Notes
Use of this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is an ideal IS for adenosine quantification because:
-
It co-elutes with unlabeled adenosine during liquid chromatography.
-
It exhibits similar ionization efficiency in the mass spectrometer source.
-
Its distinct mass-to-charge ratio (m/z) allows for separate detection from the endogenous analyte.[7]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for achieving high accuracy and precision.[3]
Advantages of Deuterium Labeling
Deuterium labeling offers several advantages in DMPK studies:
-
Safety: Deuterated compounds are non-radioactive and pose no radiation risk to subjects or researchers.[4]
-
Reduced Isotopic Effect: The kinetic isotope effect (a change in reaction rate due to isotopic substitution) is generally minimal for deuterium labels placed on non-metabolically active positions, ensuring the tracer behaves like the parent molecule.[2][8]
-
High Sensitivity: Modern LC-MS/MS instruments can detect very low concentrations of labeled compounds, enabling microdosing studies where pharmacological effects are avoided.[4]
-
Metabolite Identification: Co-administration of a 1:1 mixture of labeled and unlabeled drug can help identify drug-related metabolites in complex chromatograms by searching for characteristic "doublet" peaks with a specific mass difference.[3]
Adenosine Metabolic Pathways
Understanding the metabolic fate of adenosine is critical in many therapeutic areas. Adenosine levels are tightly regulated by a series of enzymes. The two primary metabolic pathways are:
-
Phosphorylation: Adenosine is converted to adenosine monophosphate (AMP) by adenosine kinase (ADK). This is a salvage pathway that conserves the purine base.[9][10]
-
Deamination: Adenosine is deaminated to inosine by adenosine deaminase (ADA). Inosine is further metabolized to hypoxanthine, xanthine, and finally uric acid for excretion.[9][11]
Extracellular adenosine can be transported into the cell via nucleoside transporters or generated extracellularly from the breakdown of released ATP by ectonucleotidases like CD39 and CD73.[10][12][13]
Experimental Protocols
General Workflow for a DMPK Study Using a Stable Isotope Tracer
A typical DMPK study using a stable isotope-labeled compound involves several key stages, from dosing to pharmacokinetic analysis. This workflow ensures that the disposition of the drug is accurately characterized.
Protocol: Quantification of Adenosine in Human Plasma by LC-MS/MS
This protocol provides a representative method for the accurate quantification of adenosine in a biological matrix using this compound as an internal standard. It is synthesized from common practices in the field.[7][14][15][16]
A. Materials and Reagents
-
Adenosine standard and this compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
B. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for "double blank" samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
C. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent[7]
-
Column: Reversed-Phase C18 column (e.g., Luna C18, 150 x 2.0 mm, 3 µm)[7]
-
Mobile Phase A: 25 mM Ammonium acetate in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.2 mL/min[7]
-
Injection Volume: 10 µL[7]
-
Gradient: Isocratic elution with 10% Mobile Phase B[7]
-
MS System: Triple quadrupole mass spectrometer (e.g., API 3000)[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Adenosine: Precursor ion m/z 268.2 → Product ion m/z 136.1[14]
-
This compound (IS): Precursor ion m/z 270.2 → Product ion m/z 136.1 (Note: The product ion may be the same if the deuterium is on the ribose moiety, which is lost. The exact transition depends on the labeling position.)
-
Data Presentation: Method Performance
The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for adenosine analysis in biological fluids.
Table 1: Linearity and Sensitivity of Adenosine Quantification
| Parameter | Value | Biological Matrix | Citation |
|---|---|---|---|
| Linearity Range | 15.6 - 2000 ng/mL | Cell Culture Medium | [14] |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL | Cell Culture Medium | [14] |
| Linearity Range | 0.005 - 2 µg/mL | Human Blood | [16] |
| LLOQ | 0.005 µg/mL (5 ng/mL) | Human Blood | [16] |
| Linearity Range | 10 - 2000 pmol/sample | Human Cells (PBMCs, RBCs) |[15] |
Table 2: Accuracy and Precision of Adenosine Quantification
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) | Matrix | Citation |
|---|---|---|---|---|---|
| LLOQ, Low, Mid, High | < 15% | < 15% | Within ±15% | Cell Culture Medium | [14] |
| LLOQ, Low, Mid, High | 1.7% to 16% | 1.7% to 16% | -11.5% to 14.7% | Human Cells | [15] |
| LLOQ | 2% | < 11% | 120% (Recovery) | Human Blood | [16] |
| Low QC | 4% | 20% | 85-115% (Recovery) | Human Blood | [16] |
| Mid QC | 5% | < 11% | 85-115% (Recovery) | Human Blood | [16] |
| High QC | 1% | < 11% | 85-115% (Recovery) | Human Blood |[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. symeres.com [symeres.com]
- 3. researchgate.net [researchgate.net]
- 4. metsol.com [metsol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.und.edu [med.und.edu]
- 8. publications.aap.org [publications.aap.org]
- 9. CV Pharmacology | Adenosine [cvpharmacology.com]
- 10. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Aspects of Adenosine Functions in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Adenosine-d2 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Adenosine-d2 in various biological matrices, including plasma, urine, and tissue. The methodologies described are essential for accurate and reproducible quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Adenosine, a purine nucleoside, plays a crucial role in numerous physiological processes by activating four G protein-coupled receptors (A1, A2A, A2B, and A3).[1][2][3][4] Its deuterated analog, this compound, is often used as an internal standard in quantitative bioanalysis to correct for analyte loss during sample preparation and instrumental analysis. However, this compound may also be the target analyte in metabolic studies or as a therapeutic agent. Accurate quantification of this compound requires robust sample preparation techniques to remove interfering matrix components such as proteins, salts, and phospholipids.[5][6][7] The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available instrumentation.
This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol and discusses the advantages and disadvantages of the method.
General Considerations for Sample Handling
Due to the rapid metabolism and instability of adenosine in biological samples, special care must be taken during sample collection and handling to prevent its degradation.[8][9] This includes immediate processing or storage at -80°C. For blood samples, collection into tubes containing an enzyme inhibitor cocktail is recommended to prevent enzymatic conversion of adenosine.[8]
Section 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, particularly plasma and serum.[10][11] It involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation.[10][11]
Advantages:
-
Simple, fast, and cost-effective.
-
High throughput is easily achievable.
Disadvantages:
-
Less clean extracts compared to LLE and SPE, which can lead to significant matrix effects.[7]
-
Risk of co-precipitation of the analyte with the proteins.
-
The supernatant may still contain other interferences like salts and phospholipids.
Protocol 1.1: Protein Precipitation using Acetonitrile
This protocol is suitable for the analysis of this compound in plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes and tips
-
Sample collection tubes
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is a common starting point and can be further optimized.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound and transfer it to a clean tube for LC-MS/MS analysis.
-
If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent to concentrate the analyte.
Protocol 1.2: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is an alternative to organic solvent precipitation and is also suitable for plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
10% (w/v) Trichloroacetic acid (TCA) solution
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes and tips
-
Sample collection tubes
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 50 µL of 10% TCA solution to the sample.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis. Note that the low pH of the extract may need to be adjusted before injection onto a reversed-phase LC column.
Section 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][12]
Advantages:
-
Provides cleaner extracts than PPT.
-
Can be optimized for selectivity by changing the organic solvent and pH of the aqueous phase.
Disadvantages:
-
More labor-intensive and time-consuming than PPT.[12]
-
Can be difficult to automate.[12]
-
Emulsion formation can be an issue.[12]
Protocol 2.1: Liquid-Liquid Extraction for this compound in Plasma
Materials:
-
Plasma sample
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
pH adjustment solution (e.g., ammonium hydroxide to make the sample basic)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a glass tube.
-
Adjust the pH of the sample to ~9 by adding a small volume of ammonium hydroxide.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Section 3: Solid-Phase Extraction (SPE)
SPE is a highly effective and versatile sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase).[13] It can provide very clean extracts and allows for the concentration of the analyte.[13]
Advantages:
-
Provides the cleanest extracts, significantly reducing matrix effects.[14]
-
High recovery and reproducibility.
Disadvantages:
-
More expensive than PPT and LLE.
-
Method development can be more complex.
Protocol 3.1: Solid-Phase Extraction for this compound in Urine
This protocol uses a mixed-mode cation exchange (MCX) SPE cartridge, which is effective for retaining and eluting polar compounds like adenosine.[15]
Materials:
-
Urine sample
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)
-
SPE manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 2% formic acid in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of methanol through the MCX cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Dilute the urine sample 1:1 with 4% phosphoric acid in water. Load 500 µL of the diluted sample onto the cartridge.
-
Washing: Pass 1 mL of 2% formic acid in water through the cartridge to remove interfering substances. Follow with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of adenosine in biological matrices using different sample preparation techniques. This data can serve as a benchmark for the expected performance of this compound analysis.
Table 1: Recovery Data for Adenosine
| Biological Matrix | Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Blood | Protein Precipitation (Acetonitrile) | Adenosine | 96 - 114 | [16] |
| Renal Tissue | Solid-Phase Extraction | Adenosine | > 90 | [17] |
| Urine | Solid-Phase Extraction | Adenosine | > 90 | [17] |
| Plasma | Online SPE | Nucleoside Drugs | 86.7 - 105.1 | [15] |
Table 2: Matrix Effect Data for Adenosine
| Biological Matrix | Sample Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Blood | Protein Precipitation (Acetonitrile) | Adenosine | 85 - 104 | [16] |
| Cell Culture Medium | None (Dilute and Shoot) | Adenosine | 157 - 184 (Ionization Enhancement) | [18] |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value >100% indicates ionization enhancement, while a value <100% indicates ionization suppression.[18][19]
Visualizations
Adenosine Signaling Pathway
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. HILIC-MS/MS Analysis of Adenosine in Patient Blood | MDPI [mdpi.com]
- 9. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of adenosine, S-adenosylhomocysteine and S-adenosylmethionine in biological samples using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Adenosine using a Stable Isotope-Labeled Standard Curve with Adenosine-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Accurate quantification of adenosine in biological matrices is essential for understanding its role in health and disease and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of adenosine in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Adenosine-d2, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Adenosine (Sigma-Aldrich)
-
This compound (MedChemExpress)[1]
-
LC-MS/MS grade water
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Biological matrix (e.g., plasma, cell culture media)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock and Working Solutions
2.1. Adenosine Stock Solution (1 mg/mL):
-
Weigh 10 mg of adenosine and dissolve it in 10 mL of LC-MS/MS grade water to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.[1]
2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS/MS grade water.
-
Store the stock solution at -20°C.[1]
2.3. Adenosine Working Solution for Standard Curve (1 µg/mL):
-
Dilute the 1 mg/mL adenosine stock solution 1:1000 in a 50:50 (v/v) mixture of methanol and water to obtain a 1 µg/mL working solution.
2.4. This compound Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 1 mg/mL this compound stock solution 1:10,000 in a 50:50 (v/v) mixture of methanol and water to obtain a 100 ng/mL working solution.
Preparation of the Standard Curve
Prepare a series of calibration standards by spiking the biological matrix (or a surrogate matrix) with the adenosine working solution.
-
Label eight microcentrifuge tubes (e.g., S1 to S8).
-
Add the appropriate volume of the 1 µg/mL adenosine working solution to each tube as indicated in the table below.
-
Add the biological matrix to bring the total volume to 90 µL.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Vortex each tube for 10 seconds.
Sample Preparation
-
Thaw biological samples on ice.
-
To 90 µL of each sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
5.1. Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., XBridge C8, 4.6 mm x 75 mm, 3.5 µm).[2]
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[3][4]
-
Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.[2]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.5 min: 95% to 5% B
-
4.5-5.0 min: 5% B
-
5.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Instrument Parameters: Optimize collision energy and other parameters for your specific instrument.
Data Presentation
Table 1: Preparation of Standard Curve Calibration Points
| Standard ID | Adenosine Working Solution (1 µg/mL) Volume (µL) | Matrix Volume (µL) | Final Adenosine Concentration (ng/mL) |
| S1 | 0 | 90 | 0 |
| S2 | 1 | 89 | 10 |
| S3 | 5 | 85 | 50 |
| S4 | 10 | 80 | 100 |
| S5 | 25 | 65 | 250 |
| S6 | 50 | 40 | 500 |
| S7 | 75 | 15 | 750 |
| S8 | 100 | 0 | 1000 |
Table 2: Example Standard Curve Data
| Adenosine Concentration (ng/mL) | Adenosine Peak Area | This compound Peak Area | Peak Area Ratio (Adenosine/Adenosine-d2) |
| 0 | 150 | 550,000 | 0.0003 |
| 10 | 12,500 | 545,000 | 0.0229 |
| 50 | 63,000 | 555,000 | 0.1135 |
| 100 | 128,000 | 560,000 | 0.2286 |
| 250 | 320,000 | 550,000 | 0.5818 |
| 500 | 650,000 | 548,000 | 1.1861 |
| 750 | 980,000 | 552,000 | 1.7754 |
| 1000 | 1,300,000 | 550,000 | 2.3636 |
| R² | 0.9995 |
Mandatory Visualization
Caption: Experimental workflow for adenosine quantification.
Caption: Logic of using an internal standard for quantification.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and robust method for quantitative bioanalysis.[6][7] The key advantage of this approach is the ability to correct for variations that can occur during sample preparation and analysis, most notably matrix effects.[6][8] Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, can lead to inaccurate quantification if not properly addressed.[7]
Since this compound is chemically identical to adenosine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[6] By calculating the ratio of the peak area of adenosine to the peak area of the known concentration of this compound, these variations can be normalized, leading to a more accurate and precise measurement of the endogenous adenosine concentration.[3][9]
The protocol described here provides a general framework for the quantification of adenosine. It is important to note that the specific parameters for the LC-MS/MS system, such as the gradient profile and collision energies, may need to be optimized for the specific instrumentation being used. Additionally, the standard curve range should be adjusted to cover the expected concentration range of adenosine in the samples being analyzed.[4][10] The validation of the method, including assessments of linearity, accuracy, precision, and stability, is crucial for ensuring reliable results in a research or clinical setting.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
use of Adenosine-d2 in positron emission tomography (PET) imaging studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated adenosine receptor ligands, specifically focusing on [¹⁸F]FLUDA, a promising radiotracer for positron emission tomography (PET) imaging of the adenosine A₂A receptor (A₂AR). The enhanced metabolic stability of [¹⁸F]FLUDA due to deuterium substitution offers significant advantages for in vivo imaging, enabling more accurate quantification of A₂AR expression and occupancy in preclinical and potentially clinical research.
Introduction to Deuterated Adenosine Ligands in PET
The adenosine A₂A receptor is a key target in the central nervous system, implicated in various neurological and psychiatric disorders. PET imaging with specific radiotracers allows for the non-invasive in vivo quantification of A₂AR density and occupancy, which is invaluable for understanding disease mechanisms and for the development of novel therapeutics. Deuteration of PET tracers, such as in [¹⁸F]FLUDA, is a strategic approach to improve their metabolic stability. This modification can reduce the formation of radiometabolites that may cross the blood-brain barrier and interfere with the specific signal from the target region, thereby enhancing the accuracy of PET imaging data.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical PET imaging studies with [¹⁸F]FLUDA.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]FLUDA
| Parameter | Value | Reference |
| Radiochemical Yield | 19% (manual synthesis) | [2] |
| 9 ± 1% (automated synthesis) | ||
| Molar Activity | 72–180 GBq/μmol | [2] |
| Radiochemical Purity | ≥ 99% | |
| Total Synthesis Time | approx. 95 min |
Table 2: In Vivo Performance of [¹⁸F]FLUDA in Mice
| Parameter | Brain Region | Baseline | Blocking (Istradefylline) | Reference |
| Specific-to-Nonspecific Ratio | Striatum | 8.3 | - | [1] |
| Binding Potential (BPND) | Striatum | 3.9 ± 1.2 | 0 | |
| Mean Residence Time (MRT) Reduction | Striatum | - | 30% |
Table 3: In Vivo Performance of [¹⁸F]FLUDA in Piglets
| Parameter | Brain Region | Baseline | Blocking (Tozadenant) | Reference |
| Distribution Volume (VT) | Striatum | 14.6 mL·g⁻¹ | 8.5 mL·g⁻¹ | |
| Binding Potential (BPND) | Striatum | 1.3 | 0.3 |
Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating neuronal activity.
Experimental Protocols
Radiosynthesis of [¹⁸F]FLUDA (Automated Two-Step, One-Pot Procedure)
This protocol describes the automated synthesis of [¹⁸F]FLUDA using a GE TRACERlab FX2 N synthesizer.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water
-
Precursor 1 (tosylated precursor for fluorination)
-
Precursor 2 (for subsequent cyclization reaction)
-
Acetonitrile (anhydrous)
-
Solvents for HPLC purification (e.g., acetonitrile/water with additives)
-
Sterile saline for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel of the automated synthesizer using the K₂CO₃/K₂₂₂ eluent.
-
-
Azeotropic Drying:
-
Evaporate the solvent under a stream of nitrogen and elevated temperature to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.
-
-
Step 1: Nucleophilic Fluorination:
-
Dissolve Precursor 1 in anhydrous acetonitrile and add it to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture according to the optimized parameters of the synthesis module to facilitate the nucleophilic fluorination.
-
-
Step 2: Intramolecular Cyclization:
-
After the initial fluorination, add Precursor 2 to the same reaction vessel.
-
Heat the reaction mixture again to induce the intramolecular cyclization, forming the [¹⁸F]FLUDA molecule.
-
-
Purification:
-
Following the reaction, dilute the crude mixture and inject it onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [¹⁸F]FLUDA based on the retention time of a non-radioactive standard.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation.
-
Reconstitute the purified [¹⁸F]FLUDA in sterile saline for injection, passing it through a sterile filter.
-
-
Quality Control:
-
Perform quality control tests, including analytical HPLC to determine radiochemical purity and measurement of radioactivity and mass to calculate the molar activity.
-
Preclinical PET Imaging Protocol with [¹⁸F]FLUDA in Mice
This protocol outlines the procedure for conducting a dynamic PET imaging study in mice to assess A₂A receptor availability.
Materials:
-
[¹⁸F]FLUDA radiotracer, formulated in sterile saline
-
Experimental animals (e.g., CD-1 mice)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Blocking agent (optional, e.g., istradefylline) for specificity studies
-
Saline (for vehicle control)
Procedure:
-
Animal Preparation:
-
Fast the mice for a short period (e.g., 4-6 hours) before the scan to reduce variability in tracer uptake. Allow free access to water.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place the anesthetized mouse on the scanner bed and secure it to minimize motion artifacts. Monitor vital signs throughout the procedure.
-
-
Tracer Administration:
-
For baseline scans, administer a bolus injection of [¹⁸F]FLUDA (e.g., 5-10 MBq) via the tail vein.
-
For blocking studies, pre-treat a separate cohort of animals with a specific A₂A receptor antagonist (e.g., istradefylline, 1 mg/kg, intravenously) approximately 10-15 minutes before the radiotracer injection.
-
A vehicle control group should be included, receiving a saline injection instead of the blocking agent.
-
-
PET Image Acquisition:
-
Start the dynamic PET scan simultaneously with the injection of [¹⁸F]FLUDA.
-
Acquire data for a total of 60-90 minutes. The framing protocol can be, for example: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.
-
After the PET scan, acquire a CT or MR scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 3D OSEM).
-
Co-register the PET images with the anatomical CT or MR images.
-
Define regions of interest (ROIs) on the anatomical images, including the striatum (target region) and cerebellum (reference region).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.
-
Perform kinetic modeling of the TACs (e.g., using a simplified reference tissue model) to quantify the binding potential (BPND), which is an index of A₂A receptor availability.
-
Conclusion
The deuterated adenosine A₂A receptor radiotracer, [¹⁸F]FLUDA, demonstrates excellent properties for PET imaging, including high metabolic stability, specific binding, and favorable kinetics. The provided protocols for its radiosynthesis and preclinical imaging offer a foundation for researchers to utilize this valuable tool in the investigation of neurological disorders and the development of novel therapeutic agents targeting the adenosine A₂A receptor.
References
Application of Adenosine-d2 in Studying Enzyme Kinetics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of isotopically labeled molecules is a cornerstone of mechanistic enzymology. Adenosine-d2, a deuterated isotopologue of adenosine, serves as a powerful probe for elucidating the kinetics and mechanisms of enzymes involved in purine metabolism. By substituting a hydrogen atom with its heavier isotope, deuterium, at a specific position within the adenosine molecule, researchers can measure kinetic isotope effects (KIEs). The magnitude of the KIE provides invaluable insights into the rate-limiting steps of an enzymatic reaction, the nature of the transition state, and the overall catalytic mechanism. This information is critical for understanding fundamental biological processes and for the rational design of enzyme inhibitors as therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of key enzymes.
Key Applications and Data Presentation
The primary application of this compound in enzyme kinetics is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate with the light (hydrogen-containing) substrate to the rate with the heavy (deuterium-containing) substrate (kH/kD). A KIE value significantly different from unity suggests that the bond to the labeled position is being broken or formed in the rate-determining step of the reaction.
Adenosine Deaminase (ADA)
Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] Studying its mechanism is important for understanding immune function and for developing drugs for conditions like severe combined immunodeficiency (SCID) and certain cancers. While direct studies with this compound are not extensively documented in the initial search, the principles of KIE can be readily applied.
Table 1: Representative Kinetic Parameters for Adenosine Deaminase
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
| Adenosine (Wild Type mADA) | 18.3 | 199.0 | 10.9 |
| Adenosine (Phe61Leu mutant) | 12.9 | 13.5 | 1.05 |
| Adenosine (Phe61Ile mutant) | 18.6 | 12.6 | 0.68 |
| Adenosine (Phe61Val mutant) | 17.9 | 14.1 | 0.79 |
| Adenosine (Phe61Ala mutant) | 17.8 | 11.8 | 0.66 |
| Adenosine (Phe61Gly mutant) | 30.8 | 16.5 | 0.54 |
Note: Data adapted from a study on murine adenosine deaminase (mADA) and its variants.[2] The use of this compound would allow for the determination of the KIE for each of these variants, providing further insight into the catalytic mechanism.
Adenosylcobalamin-Dependent Enzymes
Adenosylcobalamin (AdoCbl)-dependent enzymes catalyze a variety of rearrangement reactions that involve the transfer of a hydrogen atom. The mechanism involves the homolytic cleavage of the cobalt-carbon bond of AdoCbl to generate a highly reactive 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate. Deuterium-labeled substrates are invaluable for probing this hydrogen abstraction step.[3]
Table 2: Kinetic Isotope Effects in an Adenosylcobalamin-Dependent Enzyme (Glutamate Mutase)
| Isotope Effect | Value | Interpretation |
| Secondary Kinetic Isotope Effect (kH/kT) | 0.76 ± 0.02 | Large inverse kinetic effect, suggesting a late transition state for the reaction.[3] |
| Secondary Equilibrium Isotope Effect (KH/KT) | 0.72 ± 0.04 | Inverse effect, close to the kinetic isotope effect, supporting a late transition state.[3] |
| Primary Deuterium KIE on V ((D)V) | 2.4 ± 0.4 | Indicates that a step involving C-D bond cleavage is partially rate-determining.[4] |
| Primary Deuterium KIE on V/K ((D)(V/K)) | 10 ± 0.4 | A large KIE suggesting that C-D bond cleavage is a major contributor to the rate-limiting step.[4] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Kinetic Isotope Effect using this compound
This protocol provides a general framework for a competitive KIE experiment, where both the deuterated and non-deuterated substrates are present in the same reaction mixture. This method is often more accurate than comparing initial rates from separate experiments.
1. Materials:
-
Purified enzyme of interest (e.g., Adenosine Deaminase)
-
Adenosine (unlabeled)
-
This compound (deuterated at the position of interest, e.g., C1'-d1)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., perchloric acid or a denaturing agent)
-
Analytical system for separating and quantifying substrate and product (e.g., HPLC, LC-MS, or NMR)
2. Procedure:
-
Prepare Substrate Mix: Prepare a stock solution containing a known ratio of Adenosine and this compound (e.g., 1:1 mixture). The total substrate concentration should be varied around the K_m value of the enzyme.
-
Enzyme Reaction:
-
Equilibrate the reaction buffer and enzyme solution to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate mix to the enzyme solution. The final volume and enzyme concentration should be kept constant across all experiments.
-
Allow the reaction to proceed for a specific period. It is crucial to quench the reaction at low substrate conversion (typically <10%) to accurately measure the initial velocity and avoid complications from product inhibition or substrate depletion.
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Analysis:
-
Analyze the quenched reaction mixture using a suitable analytical method (e.g., LC-MS).
-
Quantify the amounts of remaining Adenosine and this compound, as well as the formed products (e.g., inosine and inosine-d2).
-
-
Data Analysis:
-
Calculate the ratio of the products ([Product-d]/[Product-H]) and the ratio of the remaining substrates ([Substrate-d]/[Substrate-H]).
-
The KIE can be calculated using the following equation for competitive experiments: KIE = ln(1 - f) / ln(1 - f * (Rp/Rs)) where:
-
f = fractional conversion of the substrate
-
Rp = ratio of deuterated to non-deuterated product
-
Rs = initial ratio of deuterated to non-deuterated substrate
-
-
Protocol 2: NMR-Based Real-Time Enzyme Kinetic Assay
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the enzymatic reaction in real-time, allowing for the simultaneous observation and quantification of substrate consumption and product formation.[5][6]
1. Materials:
-
Purified enzyme
-
Adenosine and this compound
-
NMR buffer (e.g., phosphate buffer in D₂O, pH adjusted)
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the substrate (either Adenosine or this compound) in the NMR buffer.
-
Place the substrate solution in an NMR tube and acquire a spectrum to serve as the t=0 reference.
-
-
Reaction Initiation:
-
Add a small, known amount of the purified enzyme to the NMR tube.
-
Quickly mix the sample and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of 1D NMR spectra (e.g., ¹H or ²H NMR) at regular time intervals. The specific nucleus to observe will depend on the labeling pattern of this compound.
-
-
Data Analysis:
-
Integrate the signals corresponding to the substrate and product in each spectrum.
-
Plot the concentration of the substrate and product as a function of time.
-
Fit the progress curves to the appropriate kinetic model (e.g., Michaelis-Menten equation) to determine the kinetic parameters (V_max and K_m).
-
The KIE is determined by comparing the kinetic parameters obtained with Adenosine versus this compound.
-
Mandatory Visualizations
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting deuterium loss in Adenosine-d2 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deuterium loss in experiments involving Adenosine-d2.
Frequently Asked Questions (FAQs)
General Issues
Q1: What is deuterium loss and why is it a problem with this compound?
Deuterium loss, also known as hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment.[1][2] This is particularly relevant for this compound because the adenosine molecule contains multiple "exchangeable" protons on its hydroxyl (-OH) and amine (-NH) groups.[3] If the deuterium labels are on these positions, they can be readily swapped with protons from solvents like water, leading to a decrease in isotopic purity and potentially compromising experimental results, especially in quantitative mass spectrometry and NMR spectroscopy.[4][5]
Q2: Which positions on the adenosine molecule are most susceptible to H/D exchange?
The susceptibility to H/D exchange depends on the location of the deuterium atom:
-
Highly Labile Positions: Deuterium atoms on hydroxyl (-OH) and amine (-NH) groups are highly susceptible to exchange with protic solvents (e.g., water, methanol).[3][6] This exchange can occur without a catalyst.[1]
-
Conditionally Labile Positions: Deuterium on carbon atoms adjacent to heteroatoms or in acidic positions (alpha-hydrogens) can also exchange, though this process is often slower and may be catalyzed by acidic or basic conditions.[7]
-
Stable Positions: Deuterium atoms on aromatic or alkyl groups (C-H bonds) are generally stable and do not readily exchange under typical analytical conditions.[8] For accurate quantification, it is crucial to use standards where deuterium is placed in these stable, non-exchangeable positions.[4]
Q3: What are the primary experimental factors that cause deuterium loss?
Several factors can accelerate H/D exchange:
-
Presence of Protic Solvents: Water (H₂O) is a primary source of protons. Even trace amounts of moisture in deuterated solvents can lead to significant deuterium loss over time.[9][10]
-
pH: Both highly acidic and basic conditions can catalyze H/D exchange.[1][6] The minimum rate of exchange for backbone amide hydrogens, for example, occurs around pH 2.6.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[11]
-
Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[1]
Troubleshooting in NMR Spectroscopy
Q4: My NMR spectrum shows lower-than-expected isotopic purity for this compound. What should I check?
Unexpectedly low isotopic enrichment can stem from several sources. The primary suspect is H/D exchange due to moisture contamination.
| Potential Cause | Recommended Solution | Citation |
| Contaminated Deuterated Solvent | Use a fresh, sealed ampoule of high-purity deuterated solvent. Very hygroscopic solvents like DMSO-d6 should be handled in a dry atmosphere. | [9] |
| Residual Water in NMR Tube | Dry NMR tubes in an oven at >100°C for several hours and cool them in a desiccator before use. | [9] |
| Moisture on Glassware | Dry all glassware (vials, pipettes) in an oven and cool in a desiccator. Rinsing the NMR tube with the deuterated solvent before preparing the sample can help exchange protons from residual moisture on the glass. | [10] |
| Atmospheric Moisture | Prepare samples under an inert atmosphere, such as in a glove box or under a stream of dry nitrogen, especially for hygroscopic compounds. | [9][12] |
| Improper Storage | Ensure the this compound compound was stored in a cool, dark, and dry place, preferably in a desiccator. | [9] |
Q5: The signal for my hydroxyl (-OD) or amine (-ND₂) protons is missing or very broad in my ¹H NMR spectrum. How can I confirm this is due to H/D exchange?
This is a classic sign of H/D exchange. Protons on heteroatoms like oxygen and nitrogen can exchange with deuterium from the solvent (if present) or with each other, leading to peak broadening or disappearance. To confirm, you can add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. If the peak disappears, it confirms the presence of an exchangeable proton.[3][13]
Troubleshooting in Mass Spectrometry
Q6: Why does my deuterated internal standard (this compound) show a significant signal corresponding to the unlabeled analyte?
This indicates a loss of the deuterium label, either before or during the analysis. This can lead to an underestimation of the true analyte concentration.[5]
| Potential Cause | Recommended Solution | Citation |
| H/D Exchange During Sample Prep | Avoid highly acidic or basic conditions. Minimize the time the standard spends in aqueous or protic solutions. Prepare stock solutions in aprotic solvents (e.g., acetonitrile) if possible. | [4][6] |
| In-source H/D Exchange | H/D exchange can occur within the mass spectrometer's ion source. Optimize source parameters (e.g., temperatures) to minimize this effect. | [14] |
| Unstable Label Position | The deuterium label may be on a chemically labile site (e.g., -OH, -NH). Use a standard where the labels are on stable positions, such as the carbon skeleton. | [4][6] |
| Impurity in Standard | The deuterated standard itself may contain some amount of the unlabeled analyte. Verify the isotopic purity of the standard from the manufacturer's certificate of analysis or by analyzing it independently. | [4] |
Q7: The response ratio of my analyte to the this compound internal standard is inconsistent. What could be the cause?
Inconsistent response ratios are a major issue in quantitative analysis. While several factors can contribute, deuterium exchange is a key possibility. If the deuterium label is unstable, the internal standard will not behave identically to the analyte across all samples, leading to poor precision.[4] To diagnose this, perform a stability test as outlined in the experimental protocols below.
Data Presentation
Stability of Adenosine in Various Solutions
The following table summarizes the stability of non-deuterated adenosine under different storage conditions. While this study does not measure deuterium loss directly, the conditions (temperature, solvent) are relevant factors that influence H/D exchange rates.
| Concentration | Vehicle | Storage Container | Temperature | Stability Duration | Citation |
| 3 mg/mL | Undiluted | Polypropylene Syringe | 25°C (77°F) | 7 days | [15] |
| 3 mg/mL | Undiluted | Polypropylene Syringe | 5°C (41°F) | 14 days | [15] |
| 3 mg/mL | Undiluted | Polypropylene Syringe | -15°C (5°F) | 28 days | [15] |
| 0.75 mg/mL | 0.9% NaCl Injection | Syringe or PVC Bag | 25°C, 5°C, or -15°C | 16 days | [15] |
| 0.75 mg/mL | 5% Dextrose Injection | Syringe or PVC Bag | 25°C, 5°C, or -15°C | 16 days | [15] |
| 0.75 mg/mL | Lactated Ringer's Inj. | Syringe or PVC Bag | 25°C, 5°C, or -15°C | 14 days | [15] |
Note: Fungal growth was suspected in the 5% dextrose injection at 25°C after 10 days.[15] A separate study found that adenosine in aqueous solution was stable for 6 months at 4°C and 22°C, but degraded at higher temperatures.[11]
Experimental Protocols
Protocol 1: General Procedure for Minimizing H/D Exchange During NMR Sample Preparation
-
Glassware Preparation: Dry all glassware, including NMR tubes, vials, and pipette tips, in an oven at >100°C for at least 4 hours. Allow them to cool to room temperature inside a desiccator.[9][10]
-
Inert Atmosphere: Whenever possible, conduct all sample manipulations in a glove box or under a gentle stream of a dry, inert gas like argon or nitrogen.[9]
-
Solvent Handling: Use a fresh, sealed ampoule of high-purity deuterated solvent. If using a septum-capped bottle, use a dry syringe to withdraw the required volume.[9] Avoid leaving solvent bottles open to the air.
-
Sample Preparation: Weigh the this compound compound directly into the pre-dried vial under an inert atmosphere. Add the deuterated solvent, cap the vial, and mix gently until dissolved. Transfer the solution to the pre-dried NMR tube using a dry pipette or syringe.
-
Capping and Storage: Use a clean, dry NMR tube cap. If the sample is not analyzed immediately, store it capped in a desiccator.
Protocol 2: Evaluating the Stability of this compound for Mass Spectrometry
This protocol helps determine if H/D exchange is occurring under your specific sample preparation and storage conditions.
-
Materials:
-
This compound internal standard stock solution.
-
Blank matrix (e.g., plasma, buffer) that is free of the analyte.
-
All solvents and reagents used in your analytical method.
-
-
Methodology:
-
Spike the this compound internal standard into the blank matrix at the final concentration used in your assay.
-
Divide the sample into several aliquots.
-
Analyze one aliquot immediately (Time = 0) using your established LC-MS/MS method. Monitor for both the deuterated standard and the unlabeled analyte mass transitions.
-
Incubate the remaining aliquots under the exact conditions of your typical sample preparation and run sequence (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Analyze the incubated aliquots at various time points.
-
-
Data Analysis:
-
Compare the peak area or response of the unlabeled analyte channel at T=0 versus subsequent time points.
-
A significant increase in the signal for the unlabeled analyte over time indicates that the deuterium on your standard is exchanging with protons from the solvent or matrix.[4]
-
Visualizations
Logical and Signaling Pathways
Caption: Key factors leading to deuterium loss in deuterated compounds.
Caption: Simplified adenosine receptor signaling pathways.[16][17]
Caption: Primary metabolic pathways of adenosine.[18][19]
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Solved Hydrogen–deuterium exchange can occur when compounds | Chegg.com [chegg.com]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adenosine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. CV Pharmacology | Adenosine [cvpharmacology.com]
- 19. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
Technical Support Center: Minimizing H/D Exchange with Adenosine-d2
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing hydrogen-deuterium (H/D) exchange when working with Adenosine-d2. Maintaining the isotopic purity of deuterated compounds is critical for the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern when using this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[1] For this compound, this is a concern because it can lead to a loss of the deuterium label, which can compromise the integrity of studies where isotopic labeling is crucial, such as in metabolic profiling, mechanistic studies, or as internal standards in quantitative mass spectrometry.[2]
Q2: Which positions on this compound are most susceptible to H/D exchange?
A2: The protons (and therefore deuterons at these positions in this compound) attached to heteroatoms are the most labile and prone to exchange. In adenosine, these are the protons of the hydroxyl (-OH) groups on the ribose sugar and the amine (-NH2) group on the adenine base.[][4] The C-H protons, such as the one at the C8 position of the purine ring, are generally less prone to exchange under normal conditions but can exchange under acidic or basic conditions or in the presence of a catalyst.[5][6][7]
Q3: What are the key factors that influence the rate of H/D exchange?
A3: The primary factors influencing H/D exchange are:
-
pH: The exchange rate is catalyzed by both acids and bases.[1][8] For many molecules, the rate of exchange is at its minimum around pH 2.5-3.0.[9][10]
-
Temperature: Higher temperatures significantly increase the rate of H/D exchange.[10][11]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., DMSO, acetonitrile) are preferred for minimizing exchange.[11][12]
-
Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-labile hydrogen atoms.[1]
Troubleshooting Guides
Issue: Loss of Deuterium Label in this compound Samples
Symptoms:
-
Inconsistent or inaccurate results in quantitative analysis (e.g., LC-MS).
-
Appearance of a signal corresponding to the unlabeled adenosine in analytical data.
-
Reduced isotopic purity confirmed by mass spectrometry or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of deuterium loss.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Solvent | For long-term storage of stock solutions, use aprotic deuterated solvents like DMSO-d6 or Acetonitrile-d3.[11][12] If aqueous solutions are necessary for the experiment, prepare them fresh and use them immediately. |
| Suboptimal pH | If possible, maintain the pH of aqueous solutions between 2.5 and 4.0, where the H/D exchange rate is generally at a minimum for many compounds.[1][13] Avoid strongly acidic or basic conditions. |
| Elevated Temperature | Store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C).[8][14] During experimental procedures, keep samples on ice or in a cooled autosampler to minimize exchange.[9] |
| Exposure to Atmospheric Moisture | Handle solid this compound and prepare solutions in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to minimize contact with moisture.[12][15] Use dry glassware and syringes.[12] |
Quantitative Data Summary
The rate of H/D exchange is highly dependent on pH and temperature. The following table provides a general overview of these effects.
| Parameter | Condition | Effect on H/D Exchange Rate | Reference |
| pH | Deviation from pH ~2.5-3.0 | Increases significantly under both acidic and basic conditions. | [1][9] |
| Temperature | Increase | Increases. A 22°C increase can lead to a 10-fold increase in the exchange rate. | [10][11] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the best practices for preparing and storing a stock solution of this compound to maintain its isotopic purity.
Caption: Workflow for preparing a stable this compound stock solution.
Methodology:
-
Glassware Preparation: Dry all glassware (vials, syringes, etc.) in an oven at >100°C for several hours and allow to cool in a desiccator.[12]
-
Inert Atmosphere: Perform all manipulations in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon.[12][15]
-
Weighing: Accurately weigh the required amount of solid this compound directly into the pre-dried vial.
-
Solvent Addition: Using a dry syringe, add the desired volume of anhydrous, aprotic deuterated solvent (e.g., DMSO-d6).
-
Dissolution: Cap the vial tightly and gently vortex or sonicate until the this compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial. For added protection against moisture, the vial can be placed in a secondary container with a desiccant.
Protocol 2: Minimizing H/D Exchange During Aqueous Sample Preparation
This protocol is for experiments that require this compound to be in an aqueous solution. The goal is to minimize the time of exposure to protic solvents and to control the conditions to slow the exchange rate.
Caption: Workflow for preparing aqueous samples of this compound.
Methodology:
-
Buffer Preparation: Prepare the required aqueous buffer. If the stability of this compound and the experimental conditions permit, adjust the pH to between 2.5 and 4.0.[1][13] Pre-cool the buffer to 0-4°C.
-
Dilution: Just prior to analysis, add a small aliquot of the concentrated this compound stock solution (from Protocol 1) to the cold aqueous buffer to achieve the desired final concentration.
-
Mixing: Gently mix the solution to ensure homogeneity.
-
Immediate Analysis: Analyze the sample as quickly as possible to minimize the time the this compound is in the protic environment.[2] If using an autosampler, ensure it is temperature-controlled to maintain a low temperature.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the isotopic exchange of the C-8 hydrogen of purines in nucleosides and in deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of the proton-deuteron exchange at position H8 of adenine and guanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine | 58-61-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. labinsights.nl [labinsights.nl]
Technical Support Center: Optimizing LC-MS/MS Conditions for Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated internal standards in LC-MS/MS applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of deuterated internal standards in LC-MS/MS analysis.
Issue 1: Poor Precision, Inaccurate Quantification, or Non-Linear Calibration Curves
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Non-linear calibration curves, especially at higher or lower concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Cross-Talk | Assess Contribution: Prepare and analyze a high-concentration solution of the unlabeled analyte without the internal standard. Monitor the mass channel of the deuterated internal standard. A significant signal indicates isotopic contribution from the analyte.[1] Mitigation: If cross-talk is confirmed, consider monitoring a less abundant isotope of the internal standard or increasing the concentration of the internal standard.[1] |
| Purity of Internal Standard | Verify Purity: Inject a high-concentration solution of the deuterated internal standard alone to check for any signal at the analyte's mass transition.[2][3] This helps identify the presence of unlabeled analyte as an impurity. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity.[2][3] Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[2] |
| Deuterium Exchange | Evaluate Stability: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the analytical run time. Re-inject and check for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.[2] Optimize Conditions: Avoid highly acidic or basic mobile phases and elevated temperatures, as these can accelerate deuterium exchange.[3] Choose Stable Labeling: Select deuterated standards where the labels are on chemically stable positions (e.g., aromatic rings) rather than exchangeable sites (e.g., -OH, -NH).[2][3] |
| Differential Matrix Effects | Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation can lead to differential matrix effects.[2][4] Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[2] Perform Post-Column Infusion: This experiment can identify regions of significant ion suppression or enhancement in your chromatogram.[3] |
| Ion Source Saturation | Dilute High-Concentration Samples: If non-linearity is observed at the upper end of the calibration curve, it may be due to detector saturation. Diluting the samples can help mitigate this. Optimize Internal Standard Concentration: An inappropriate concentration can lead to detector saturation or a poor signal-to-noise ratio at the lower end of the curve.[5] |
Issue 2: Drifting or Inconsistent Internal Standard Signal
Symptoms:
-
The peak area of the internal standard is not consistent across the analytical run.
-
A gradual decrease or increase in the internal standard signal is observed over time.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange | Assess Stability: As mentioned previously, incubate the internal standard under experimental conditions (solvent, pH, temperature) to check for deuterium-hydrogen exchange over time.[3][4] A decrease in the deuterated signal and an increase in the unlabeled signal indicates exchange.[1] |
| System Contamination & Carryover | Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time between injections.[2] Passivate the System: Make several injections of a high-concentration standard to saturate active sites within the LC-MS/MS system before running samples.[2] Clean the Ion Source: Regularly clean the ion source and other mass spectrometer components to prevent contamination.[2] |
| Instability in Solution | Check Solvent Compatibility: Ensure the internal standard is stable in the chosen solvent for the duration of the analysis. Storage Conditions: Store internal standard stock and working solutions at appropriate low temperatures (e.g., 4°C or -20°C) to minimize degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[3] Because it is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3] By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[3]
Q2: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should have a mass difference of at least 3 atomic mass units (amu) from the analyte to be outside the natural isotopic distribution and prevent cross-talk.[6] The ideal number of deuterium atoms is generally between 2 and 10.[2][3] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.[3]
Q3: What are the ideal purity requirements for a deuterated internal standard?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
High purity ensures the internal standard behaves predictably and does not introduce interferences.[2] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[2]
Q4: My deuterated internal standard is separating from the analyte on the column. Why is this happening and will it affect my results?
This phenomenon is known as the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[4][7] This can be problematic because if the analyte and internal standard elute at different times, they may experience different levels of matrix effects, leading to inaccurate quantification.[4][8]
-
Troubleshooting:
-
Assess the Degree of Separation: If the peaks still largely overlap, the impact may be minimal.[5]
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, composition, or column temperature may help improve co-elution.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using an internal standard with fewer deuterium atoms or a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts.[6][7][9]
-
Q5: Can a deuterated internal standard always correct for matrix effects?
While deuterated internal standards are considered the gold standard for compensating for matrix effects, they are not always a perfect solution.[5][8] Differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly and encounter different levels of ion suppression or enhancement as they enter the mass spectrometer.[4][8] It is crucial to validate the method and assess matrix effects even when using a deuterated internal standard.[8]
Experimental Protocols
Protocol 1: Assessing Isotopic Cross-Talk
Objective: To quantify the contribution of the analyte's signal to the deuterated internal standard's signal.
Methodology:
-
Prepare Calibration Standards: Prepare a series of calibration standards of the unlabeled analyte in the blank matrix, covering the expected analytical range. Do not add the deuterated internal standard.
-
Prepare Zero Sample: Prepare a "zero sample" consisting of the blank matrix with no analyte or internal standard.
-
LC-MS/MS Analysis: Analyze the prepared samples using the established LC-MS/MS method.
-
Monitor MRM Transitions: Monitor the Multiple Reaction Monitoring (MRM) transition for the deuterated internal standard in all samples.
-
Data Analysis:
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the internal standard channel against the analyte concentration. A linear relationship indicates isotopic cross-talk.[1]
-
Protocol 2: Evaluating Deuterium Exchange
Objective: To assess the stability of the deuterated internal standard and check for deuterium-hydrogen exchange.
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte and Internal Standard in the initial mobile phase.
-
Solution B: Internal Standard only in the initial mobile phase.
-
Solution C: Internal Standard only in the sample diluent.
-
-
Incubation: Incubate solutions B and C at the intended analytical temperature for a period equivalent to the longest expected run time.
-
LC-MS/MS Analysis: Inject all three solutions onto the LC-MS/MS system.
-
Data Analysis:
-
Compare the signal of the unlabeled analyte in the incubated solutions (B and C) to the initial solution (A).
-
A significant increase in the unlabeled analyte signal in the incubated solutions indicates that deuterium exchange has occurred.[2]
-
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS.
Caption: Troubleshooting logic for issues with deuterated internal standards in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
addressing chromatographic shift and isotope effects of Adenosine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-d2. Our goal is to help you address common challenges related to chromatographic shifts and isotope effects encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of adenosine, where two hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Because its chemical properties are nearly identical to adenosine, it can be used to accurately quantify adenosine concentrations in biological samples by correcting for variations during sample preparation and analysis.
Q2: What is a chromatographic shift and why does it occur with this compound?
A chromatographic shift refers to the difference in retention time between a deuterated compound like this compound and its non-deuterated counterpart (adenosine) during chromatographic separation. This occurs due to the "isotope effect," where the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's polarity and its interaction with the stationary phase of the chromatography column. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.
Q3: How significant is the retention time shift between Adenosine and this compound?
The exact retention time shift between Adenosine and this compound can vary depending on the specific chromatographic conditions, including the column chemistry, mobile phase composition, and gradient profile. While there is a general tendency for deuterated compounds to elute earlier in RPLC, the precise shift for this compound is not universally documented and should be determined empirically during method development. For some deuterated peptides, retention time shifts of a few seconds have been observed.
Q4: What are the primary isotope effects to consider when using this compound in mass spectrometry?
The primary isotope effect in mass spectrometry is the mass difference between this compound and adenosine. This mass shift is the basis for its use as an internal standard, allowing the two compounds to be distinguished by their mass-to-charge ratios (m/z). It is crucial to select precursor and product ions for both adenosine and this compound that are distinct and free from cross-talk to ensure accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Co-elution of Adenosine and this compound is not achieved.
-
Problem: Adenosine and this compound are separating on the chromatographic column, leading to poor quantification.
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient during the elution of the analytes can help improve co-elution.
-
Adjust Mobile Phase: Modifying the organic solvent percentage or the pH of the mobile phase can alter the selectivity and improve peak overlap.
-
Column Selection: Experiment with different stationary phase chemistries (e.g., C18, phenyl-hexyl) to find a column that minimizes the isotope effect.
-
Issue 2: Inaccurate or imprecise quantification results.
-
Problem: The calculated concentrations of adenosine are not consistent or accurate.
-
Troubleshooting Steps:
-
Check for Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This can alter the apparent concentration of your internal standard.
-
Mitigation: Assess the stability of this compound in your sample matrix and mobile phase over time. Avoid extreme pH conditions if possible.
-
-
Verify Purity of Internal Standard: The this compound standard may contain a small amount of unlabeled adenosine, which can lead to an overestimation of the analyte concentration.
-
Mitigation: Analyze a high-concentration solution of the this compound standard alone to check for any signal at the m/z of adenosine. If significant unlabeled analyte is present, contact your supplier.
-
-
Optimize Mass Spectrometry Conditions: In-source fragmentation of this compound could potentially lead to a loss of deuterium and contribute to the adenosine signal.
-
Mitigation: Adjust the ion source parameters, such as collision energy and cone voltage, to minimize fragmentation.
-
-
Experimental Protocols
Below are representative experimental protocols for the analysis of adenosine using LC-MS/MS, which can be adapted for the use of this compound as an internal standard.
Table 1: Example LC-MS/MS Parameters for Adenosine Analysis
| Parameter | Setting 1 | Setting 2 |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | HILIC (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | 2% B to 95% B over 5 min | 95% B to 50% B over 8 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | Adenosine: 268.1 | Adenosine: 268.1 |
| This compound: 270.1 | This compound: 270.1 | |
| Product Ion (m/z) | Adenosine: 136.1 | Adenosine: 136.1 |
| This compound: 136.1 or 138.1 | This compound: 136.1 or 138.1 |
Note: The specific product ion for this compound will depend on the location of the deuterium labels and the fragmentation pattern.
Sample Preparation Protocol
-
Spiking: Add a known concentration of this compound internal standard to all samples, calibration standards, and quality controls.
-
Protein Precipitation: For biological samples, precipitate proteins by adding a 3-fold excess of cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of adenosine using this compound as an internal standard.
Caption: Diagram illustrating the concept of chromatographic shift, where this compound elutes earlier than adenosine.
Technical Support Center: Overcoming Matrix Effects in Adenosine-d2 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of Adenosine-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] For a low molecular weight, polar, and endogenous molecule like adenosine, these effects can be particularly challenging, potentially leading to unreliable quantification.[3]
Q2: How can I evaluate the extent of matrix effects in my this compound assay?
A2: The most common method to assess matrix effects is the post-extraction spike experiment.[4] This involves comparing the response of an analyte in a neat solution to its response when spiked into an extracted blank matrix. The FDA recommends evaluating the matrix effect by analyzing at least three replicates of low and high-quality controls (QCs), each prepared using a matrix from at least six different sources.[5]
Q3: My deuterated internal standard (this compound) is not adequately compensating for matrix effects. What is happening?
A3: This phenomenon is known as "differential matrix effects."[6] It occurs when the analyte (endogenous Adenosine) and the deuterated internal standard (this compound) are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times, which can expose them to different matrix components as they elute.[6][7] This can lead to varying degrees of ion suppression or enhancement for the analyte and the internal standard.[6]
Q4: Can the position of the deuterium label on this compound affect my results?
A4: Yes, the position and stability of the deuterium label are critical. If the deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or matrix.[6] This leads to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.[6]
Q5: What are the primary strategies to overcome matrix effects in this compound quantification?
A5: The main strategies can be categorized into three areas:
-
Sample Preparation: Implementing more rigorous cleanup procedures to remove interfering matrix components.[8][9]
-
Chromatography: Optimizing the LC method to separate Adenosine and this compound from interfering compounds.[9]
-
Methodological Approaches: Employing techniques like matrix-matched calibration or derivatization to mitigate the impact of matrix effects.[3][10]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Low or inconsistent signal intensity for this compound.
-
Poor accuracy and precision in quality control samples.
-
The response of post-extraction spiked samples is significantly different from neat standards.[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Sample Cleanup | Improve sample preparation to remove matrix components like phospholipids, which are a major cause of ion suppression.[8] Consider more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] For adenosine, which is polar, derivatization with a reagent like dansyl chloride can improve selectivity and reduce endogenous interference.[3] |
| Co-elution with Interfering Components | Optimize the liquid chromatography method. Adjusting the mobile phase gradient, flow rate, or switching to a different column chemistry can improve the separation of this compound from matrix interferences.[9][11] |
| Sub-optimal Mass Spectrometer Settings | Optimize ion source parameters such as temperature, gas flows, and voltages to minimize the impact of matrix components on the ionization of this compound.[1] |
Issue 2: Poor Reproducibility and Inconsistent Results
Symptoms:
-
High variability (%CV) in replicate injections.
-
Calibration curve fails to meet acceptance criteria (e.g., r² < 0.99).
-
Inconsistent analyte-to-internal standard response ratios.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Differential Matrix Effects | Carefully examine the chromatography to ensure the analyte and this compound are co-eluting perfectly.[7] Even a slight separation can lead to differential ion suppression.[6] If co-elution is not achievable, consider using a ¹³C or ¹⁵N labeled internal standard, as they have closer physicochemical properties to the analyte than deuterated standards.[7] |
| Internal Standard Instability | Verify the stability of the this compound internal standard in the prepared solutions and biological matrix. Deuterium exchange can occur, leading to inaccurate quantification.[6] |
| Variability Between Matrix Lots | According to FDA guidance, evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[5][12] If significant variability is observed, a more universal sample cleanup method or matrix-matched calibrators may be necessary. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Adenosine at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the established sample preparation method. Spike the extracted matrix with Adenosine standards at the same low, medium, and high concentrations as Set A.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.[6]
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100 [4]
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Internal Standard Normalized Matrix Effect: Calculate the matrix effect for the analyte-to-internal standard peak area ratio from Set C and compare it to the ratio from neat standards to assess the internal standard's ability to compensate for matrix effects.
-
Quantitative Data Summary:
| Sample Set | Description | Purpose |
| Set A | Analyte in neat solution | Baseline response of the analyte without matrix. |
| Set B | Analyte spiked into extracted blank matrix | Measures the absolute matrix effect on the analyte. |
| Set C | Analyte and Internal Standard spiked into extracted blank matrix | Evaluates the ability of the internal standard to compensate for matrix effects. |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To reduce matrix components and potential interferences for this compound quantification.
Methodology:
-
Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat the plasma/serum sample (e.g., 100 µL) by diluting with 200 µL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute the Adenosine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Technical Support Center: Improving Adenosine Analysis with Adenosine-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate analysis of adenosine using Adenosine-d2 as an internal standard.
Troubleshooting Guide
Encountering issues during your experimental workflow is common. This guide provides solutions to specific problems you might face when using this compound for adenosine quantification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inaccurate or Imprecise Results | 1. Deuterium Exchange: The deuterium atoms on this compound may exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard.[1] 2. Isotopic Impurity: The this compound standard may contain a significant amount of unlabeled adenosine.[2] 3. Differential Matrix Effects: The analyte and internal standard may not be co-eluting perfectly, leading to different ionization suppression or enhancement.[3] | 1. Optimize Storage and Handling: Store stock solutions in aprotic solvents (e.g., acetonitrile) and at low temperatures. Prepare working solutions fresh. Avoid prolonged exposure to acidic or basic conditions.[4] 2. Verify Purity: Check the certificate of analysis for your this compound standard to ensure high isotopic purity (ideally ≥98%).[2] 3. Adjust Chromatography: Modify the mobile phase composition, gradient, or column temperature to ensure co-elution of adenosine and this compound.[2] |
| Decreasing Internal Standard Signal Over Time | 1. Adsorption to Vials/Tubing: Adenosine can be "sticky" and adsorb to surfaces. 2. Instability in Matrix: Adenosine can be enzymatically degraded in biological samples.[5] 3. Deuterium Exchange: Gradual loss of deuterium can lead to a decreased signal at the expected m/z. | 1. Use Low-Binding Consumables: Employ low-adsorption vials and tubing. 2. Immediate Sample Processing: Process biological samples immediately after collection and add the internal standard early in the workflow. Consider the use of enzyme inhibitors.[5] 3. Investigate Stability: Perform a stability study by incubating this compound in your sample matrix and analyzing it at different time points to check for degradation or deuterium exchange. |
| Retention Time Shift Between Adenosine and this compound | Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the deuterium atoms having a slightly weaker interaction with the stationary phase.[6] | Confirm Co-elution: Ensure that the retention time difference is minimal and does not lead to differential matrix effects. If the shift is significant, chromatographic conditions may need to be adjusted. Using a ¹³C or ¹⁵N labeled standard can eliminate this effect.[2] |
| Non-Linear Calibration Curve at High Concentrations | 1. Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response. 2. Isotopic Contribution (Cross-Talk): Natural isotopes of adenosine can contribute to the signal of this compound, especially with a small mass difference. | 1. Optimize Internal Standard Concentration: Use an appropriate concentration of this compound. Dilute samples to fall within the linear range of the assay.[7] 2. Use a Higher Mass-Labeled Standard: If cross-talk is a significant issue, consider using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard.[7] |
Frequently Asked Questions (FAQs)
Q1: Why should I use an isotopically labeled internal standard like this compound for adenosine analysis?
Using a stable isotope-labeled internal standard, such as this compound, is a form of isotope dilution mass spectrometry (IDMS), which is considered the gold standard for quantitative analysis.[8] Because this compound is chemically identical to adenosine, it experiences the same variations during sample preparation, extraction, and analysis, including matrix effects.[6] By adding a known amount of this compound to your samples, you can accurately quantify adenosine based on the ratio of the analyte to the internal standard, leading to more precise and reliable results.[9]
Q2: How can I be sure that the deuterium atoms on my this compound are not exchanging with hydrogen from my mobile phase or sample?
Deuterium exchange, particularly with hydrogens on heteroatoms or activated carbon centers, can be a concern.[10] To minimize this risk, avoid storing your this compound solutions in protic solvents like water or methanol for extended periods, especially under acidic or basic conditions.[4] Aprotic solvents like acetonitrile are generally preferred for long-term storage. You can perform a stability study by incubating this compound in your mobile phase or a blank matrix for a set period and then analyzing the sample to see if there is any evidence of a mass shift.[1]
Q3: Is there an optimal number of deuterium atoms for an internal standard?
While there is no single "optimal" number, an internal standard should have a sufficient mass difference from the analyte to be clearly resolved by the mass spectrometer and to minimize isotopic overlap. A mass shift of at least 3 Da is generally recommended to avoid interference from the natural isotopic abundance of the analyte. Therefore, this compound provides a 2 Da shift, which is often sufficient, but for some applications with high analyte concentrations, a standard with a higher degree of deuteration (e.g., d4) or a ¹³C-labeled standard might be preferable to mitigate "cross-talk".[7]
Q4: I am observing a small peak for unlabeled adenosine when I inject a solution of pure this compound. What does this mean?
This indicates the presence of unlabeled adenosine as an isotopic impurity in your this compound standard.[2] It is crucial to know the isotopic purity of your internal standard, which should be provided in the certificate of analysis. High isotopic purity (e.g., >98%) is essential to prevent this impurity from contributing to the measured analyte signal, which can lead to an overestimation of the adenosine concentration, particularly at low levels.[8]
Q5: My this compound elutes slightly before the native adenosine in my LC method. Is this a problem?
This is a known phenomenon called the "chromatographic isotope effect".[6] It is generally not a problem as long as the two peaks are sufficiently close and their peak shapes are symmetrical. The main concern is that if the separation is too large, the two compounds might experience different matrix effects, which would compromise the accuracy of the quantification. During method development, it is important to confirm that the analyte and internal standard peaks largely overlap.[6] If the separation is problematic, adjusting the chromatographic conditions or switching to a ¹³C-labeled internal standard (which typically co-elutes perfectly) are potential solutions.[2]
Experimental Protocols
Protocol 1: Quantification of Adenosine in Cell Culture Supernatant using this compound and LC-MS/MS
This protocol provides a general procedure for the analysis of adenosine. Optimization of specific parameters may be required for different sample matrices and instrumentation.
1. Sample Preparation
-
Cell Culture Sampling: Collect cell culture supernatant and immediately place on ice to minimize enzymatic activity.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to an aliquot of the supernatant.
-
Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent |
| Column | Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) or equivalent |
| Mobile Phase A | 25mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 10% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Autosampler Temperature | 4°C |
| MS System | API 3000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Adenosine: 268.1 -> 136.1 this compound: 270.1 -> 136.1 (or 138.1 depending on fragmentation) |
| Source Temperature | 450°C |
| Ion Spray Voltage | 5000 V |
Note: The specific MRM transition for this compound will depend on the location of the deuterium labels and the resulting fragmentation pattern. This should be determined experimentally by infusing the this compound standard.
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of adenosine to this compound against the concentration of the calibration standards.
-
Determine the concentration of adenosine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for adenosine analysis.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. med.und.edu [med.und.edu]
- 2. benchchem.com [benchchem.com]
- 3. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Challenges of Using Deuterated Standards in Quantitative Analysis
Welcome to the technical support center for the use of deuterated internal standards in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using deuterated internal standards in quantitative analysis?
The most frequently encountered challenges include:
-
Isotopic Exchange (H/D Exchange): This is the loss of deuterium from the internal standard and its replacement with a hydrogen atom from the solvent or sample matrix.[1][2] This can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration.[1]
-
Chromatographic (Isotopic) Shift: The deuterated standard may not co-elute perfectly with the non-deuterated analyte.[2][3] This is due to the "deuterium isotope effect," where the slightly stronger carbon-deuterium bond can lead to differences in retention times, particularly in reversed-phase chromatography.[3][4]
-
Isotopic Purity and Interference: The presence of unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte signal, affecting the accuracy of low-concentration samples.[4][5] Additionally, for standards with a low degree of deuteration (e.g., D2), there's a risk of interference from the naturally occurring isotopes of the analyte (e.g., M+2).[4]
-
In-source Fragmentation/Cross-Talk: The deuterated standard may lose a deuterium atom within the mass spectrometer's ion source, contributing to the analyte's signal.[6]
Q2: My deuterated internal standard has a different retention time than my analyte. Why is this happening and is it a problem?
This phenomenon is known as the "deuterium isotope effect."[2] Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[3][4]
Is it a problem? It can be. If the chromatographic separation is significant, the analyte and the internal standard may experience different matrix effects at their respective retention times, which can compromise the accuracy of the quantification.[3]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.[6]
Q3: I suspect my deuterated standard is losing its deuterium label (isotopic exchange). How can I confirm this and what can I do to prevent it?
Deuterium loss, or hydrogen-deuterium (H/D) exchange, is a common issue, especially when deuterium atoms are in chemically labile positions (e.g., on heteroatoms like -OH, -NH, or on carbons adjacent to carbonyl groups).[7]
Confirmation:
You can perform a stability study by incubating the standard in your sample matrix or mobile phase and analyzing it at different time points.[1] An increase in the signal of the unlabeled analyte or partially deuterated species over time indicates exchange.[2]
Prevention and Troubleshooting:
-
Review Labeling Position: Whenever possible, select standards with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings).[4][6] Avoid standards with labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[4]
-
Control pH: Maintain a neutral pH for your samples and mobile phases, as acidic or basic conditions can catalyze H/D exchange.[4][8]
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[4]
-
Storage: Avoid storing deuterated compounds in acidic or basic solutions.[9]
-
Consider Alternatives: If the problem persists, consider using a standard with a higher degree of deuteration or a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[4][10]
Q4: How does the isotopic purity of my deuterated standard affect my results?
Low isotopic purity means there is a significant amount of the unlabeled analyte present in your standard material.[4] This can lead to an overestimation of the analyte concentration in your samples, as the impurity contributes to the analyte's signal.[4] This is particularly problematic for the accurate quantification of low-level samples.[5]
Verification of Isotopic Purity:
The isotopic purity is typically stated on the Certificate of Analysis (CoA).[4] However, it can be experimentally verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[4]
Q5: I'm using a D2-labeled standard and see interference. What could be the cause?
With internal standards that have a low degree of deuteration, there is a risk of interference from the naturally occurring isotopes of the analyte.[4] For instance, the M+2 isotope of the analyte, which can result from the presence of two ¹³C atoms or one ¹⁸O atom, may have the same mass-to-charge ratio as your D2-labeled internal standard.[4] This can lead to a falsely high internal standard signal and, consequently, an underestimation of the analyte concentration.[4]
Troubleshooting and Avoidance:
-
Use a Higher Mass Isotope Standard: Whenever possible, opt for an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[4] This will shift the mass of the internal standard further away from the analyte's isotopic cluster.[4]
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
| Symptom | Potential Cause | Troubleshooting Action |
| Overestimation of Analyte | Low isotopic purity of the deuterated standard. | Verify isotopic purity via HRMS or NMR. If significant unlabeled analyte is present, obtain a higher purity standard or mathematically correct for the impurity. |
| Isotopic (H/D) exchange. | Conduct a stability study to confirm exchange. Optimize pH, temperature, and MS source conditions.[1][4] | |
| Underestimation of Analyte | Interference from natural isotopes of the analyte with a low-mass deuterated standard (e.g., D2). | Use a standard with a higher degree of deuteration (e.g., >D3) or a ¹³C-labeled standard.[4] |
| High Variability in Results | Chromatographic shift between analyte and standard, leading to differential matrix effects. | Optimize chromatographic conditions to achieve co-elution.[4] |
| Inconsistent sample processing times leading to variable degrees of back-exchange. | Standardize all sample preparation steps and timing. |
Guide 2: Drifting Internal Standard Signal
| Symptom | Potential Cause | Troubleshooting Action |
| Decreasing Signal Over Time | Deuterium back-exchange in the autosampler.[6] | Perform a solvent stability study. Adjust the pH of the sample diluent to be more neutral. Prepare working solutions more frequently.[1][6] |
| Adsorption to vials or tubing. | Use deactivated vials and consider adding a small percentage of an organic solvent to the sample diluent. | |
| Increasing Signal Over Time | Carryover from a previous high-concentration sample. | Improve autosampler wash steps with a stronger solvent and longer wash times.[6] |
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange
Objective: To determine the stability of the deuterated internal standard in the analytical mobile phase over a typical run time.
Methodology:
-
Prepare Solutions:
-
Initial Analysis (T=0): Inject Solution A and B to establish a baseline response for both the analyte and the internal standard and to confirm the purity of the standard.[6]
-
Incubation: Store Solutions B and C at the autosampler temperature for the maximum anticipated duration of an analytical run (e.g., 24 hours).[6]
-
Final Analysis (T=final): Re-inject Solutions B and C.[6]
-
Data Analysis: In the chromatograms from the incubated solutions, quantify the peak area at the retention time and m/z of the unlabeled analyte. An increase in this peak area compared to the T=0 injection indicates deuterium exchange.[6]
Protocol 2: Verification of Isotopic Purity by HRMS
Objective: To experimentally determine the isotopic purity of a deuterated standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., acetonitrile/water).
-
HRMS Analysis:
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for accuracy and precision issues.
Caption: Impact of low isotopic purity on quantitative accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
how to handle low signal intensity with Adenosine-d2 standards
Welcome to the technical support center for Adenosine-d2 standards. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent signal for my this compound internal standard?
A1: Low signal intensity for your this compound standard can originate from several factors, ranging from sample preparation to instrument settings.[1][2][3] Common causes include:
-
Suboptimal Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the specific mass of the deuterated standard.[1][2]
-
Improper Concentration: The concentration of the internal standard might be too low or too high, falling outside the optimal detector response range.[1][4]
-
Degradation of the Standard: The stability of the standard in your working solution could be compromised due to improper storage or handling.[1]
-
Inefficient Ionization: The ion source parameters may not be optimized for this compound, leading to poor ionization efficiency.[1][2]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of the standard.[5][6]
Q2: Can the position of the deuterium labels on this compound affect signal intensity?
A2: Yes, the position of isotopic labels is critical. If the deuterium atoms are on chemically labile positions (e.g., hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix.[1][4] This "deuterium exchange" would lead to a mass shift, and the instrument would no longer detect the signal at the expected mass-to-charge ratio (m/z), resulting in an apparent loss of signal. It is crucial to use standards where the labels are on stable positions, such as the carbon backbone.[4]
Q3: My this compound standard's retention time is slightly different from the unlabeled Adenosine. Is this a problem?
A3: A slight shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect."[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs. While a small, consistent shift may not be an issue, significant separation can be problematic. If the standard and analyte elute at different times, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[5][7][8] The goal is to achieve as close to perfect co-elution as possible.[5]
Q4: How do I know if matrix effects are causing the low signal intensity of my this compound standard?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common cause of signal variability.[5][6][8] To determine if matrix effects are the culprit, you can perform a post-extraction spike experiment. This involves comparing the signal of the standard in a clean solvent to its signal when spiked into the final extract of a blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression.[5]
Troubleshooting Guides
Guide 1: Initial Troubleshooting for Low Signal Intensity
This guide provides a step-by-step approach to diagnose and resolve common causes of low signal for this compound standards.
Caption: Initial troubleshooting workflow for low this compound signal.
Guide 2: Addressing Matrix Effects
If you suspect matrix effects are suppressing your signal, this guide provides a more detailed workflow.
Caption: Workflow for diagnosing and mitigating matrix effects.
Experimental Protocols
Protocol 1: Verification of this compound Standard Stability
Objective: To determine if the deuterated internal standard is stable under experimental conditions.[1]
Methodology:
-
Spike the this compound internal standard into a blank matrix (e.g., plasma, urine) at the working concentration.
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample during preparation.
-
Analyze the sample by LC-MS/MS, monitoring for any degradation products or a decrease in the standard's signal over time. A stable standard will show a consistent signal.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression or enhancement from the sample matrix.[5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample first, then spike this compound into the final extract.
-
Set C (Pre-Spike Matrix): Spike this compound into the blank matrix before the extraction process.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas.
Data Presentation
Table 1: Matrix Effect and Recovery Calculation
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[5] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | 100% | Measures the efficiency of the extraction process. |
| IS-Normalized MF | MF of Analyte / MF of IS | ~1.0 | A value close to 1 suggests the IS is effectively compensating for the matrix effect.[5] |
Table 2: Typical Starting Parameters for MS Optimization
This table provides general starting points for optimizing mass spectrometer source parameters for compounds like this compound. Optimal values are instrument-dependent and must be determined empirically.
| Parameter | Typical Range (ESI+) | Purpose |
| Capillary/Spray Voltage | 1.5 - 4.5 kV | Promotes ion formation from the ESI droplet.[9] |
| Sheath/Nebulizer Gas Flow | 30 - 50 (arbitrary units) | Aids in nebulization and droplet formation.[9] |
| Aux/Drying Gas Flow | 5 - 15 (arbitrary units) | Assists in solvent evaporation (desolvation).[9] |
| Source/Gas Temperature | 250 - 400 °C | Facilitates desolvation of the ESI droplets.[10] |
| Collision Energy (for MS/MS) | 10 - 40 eV | Controls the fragmentation of the precursor ion. |
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Ensuring the Stability of Adenosine-d2 in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Adenosine-d2 in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like its non-deuterated counterpart, is influenced by several factors:
-
pH: Adenosine is stable in aqueous solutions within a pH range of 6.8 to 7.4.[1] At more extreme pH values, it can undergo hydrolysis to adenosine diphosphate (ADP) and phosphate.
-
Temperature: Higher temperatures accelerate degradation. While stable at refrigerated (4°C) and room temperature (23°C) for extended periods in specific solutions, elevated temperatures can lead to significant degradation.[2]
-
Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can participate in hydrogen bonding and may facilitate hydrolysis, whereas aprotic solvents (e.g., DMSO, acetonitrile) are generally better for long-term storage of the dissolved compound.
-
Presence of Water: Moisture can be detrimental, especially for deuterated compounds, as it can lead to H/D exchange at labile positions. For compounds dissolved in organic solvents like DMSO, water is a more significant factor in causing compound loss than oxygen.[3]
-
Light: Exposure to light can cause photodegradation. It is recommended to store solutions in amber vials or in the dark.[4]
-
Enzymatic Degradation: If working with biological matrices (e.g., serum-containing media), endogenous enzymes like adenosine deaminase can degrade this compound.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Adenosine is soluble in DMSO at approximately 20 mg/mL. Stock solutions in DMSO can be stored at -20°C for up to three months.[5] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q3: Can I store this compound in aqueous solutions?
A3: While this compound is soluble in aqueous buffers, long-term storage in aqueous solutions is not recommended. If aqueous solutions are necessary for your experiment, they should be prepared fresh and ideally used within 24 hours.[5] Studies have shown adenosine to be stable in specific aqueous formulations like 0.9% sodium chloride and 5% dextrose for up to 14 days under refrigerated or room temperature conditions.[6][7] However, the stability in other buffer systems may vary.
Q4: How do I minimize the risk of H/D exchange for this compound?
A4: To prevent the exchange of deuterium atoms with protons, it is crucial to minimize exposure to protic sources, primarily water.
-
Use anhydrous solvents of the highest purity.
-
Dry all glassware thoroughly before use.
-
Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., in a glove box or under argon/nitrogen).
-
Store solid this compound and its solutions in tightly sealed containers, preferably with a desiccant.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Media Stability: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).
-
Analyze by HPLC: Use a stability-indicating HPLC method to quantify the amount of intact this compound at different time points.
-
Consider Enzymatic Degradation: If using serum or cell lysates, the presence of enzymes like adenosine deaminase could be a factor. Consider using enzyme inhibitors if appropriate for your experimental design.
-
-
Problem 2: Loss of compound during sample preparation or analysis.
-
Possible Cause: Degradation due to inappropriate solvent, pH, or temperature.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent for stock solutions (e.g., DMSO) is anhydrous and of high purity. For aqueous working solutions, use buffers within a stable pH range (6.8-7.4).[1]
-
Temperature Control: Prepare solutions at room temperature and avoid unnecessary exposure to high temperatures. Store stock solutions at -20°C or -80°C.
-
pH Monitoring: Be mindful of the pH during all steps. Acidic or basic conditions can lead to rapid degradation.[1]
-
-
Problem 3: Unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. This will help in identifying the peaks corresponding to the parent compound and its degradants.
-
LC-MS/MS Analysis: Use tandem mass spectrometry to identify the structure of the unknown peaks. The primary degradation pathway for adenosine involves the hydrolysis of the glycosidic bond to yield adenine.[8]
-
-
Quantitative Data Summary
The following tables summarize the stability of adenosine (as a proxy for this compound) in various solvents and conditions based on available literature.
Table 1: Stability of Adenosine in Aqueous Solutions
| Concentration | Diluent | Storage Container | Temperature | Duration | Percent Retained | Reference |
| 3 mg/mL | - | Polypropylene Syringe | 25°C | 7 days | >90% | [2] |
| 3 mg/mL | - | Polypropylene Syringe | 5°C | 14 days | >90% | [2] |
| 3 mg/mL | - | Polypropylene Syringe | -15°C | 28 days | >90% | [2] |
| 0.75 mg/mL | 0.9% Sodium Chloride | PVC Bag | 25°C, 5°C, -15°C | 16 days | >90% | [2] |
| 0.75 mg/mL | 5% Dextrose | PVC Bag | 25°C, 5°C, -15°C | 16 days | >90% | [2] |
| 10 & 50 µg/mL | 0.9% Sodium Chloride or 5% Dextrose | Polyolefin Bag | Room Temp or Refrigerated | 14 days | 99-101% | [7] |
| 2 mg/mL | 0.9% Sodium Chloride | PVC and Polyolefin Bags | Room Temp or Refrigerated | 14 days | >90% | [6] |
Table 2: Solubility and Recommended Storage of Adenosine in Organic Solvents
| Solvent | Solubility | Recommended Storage of Stock Solution | Reference |
| DMSO | ~20 mg/mL | -20°C for up to 3 months | [5] |
| Dimethylformamide | ~5 mg/mL | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Inert atmosphere (e.g., glove box or nitrogen/argon stream)
-
-
Procedure:
-
Pre-dry the vial and any other glassware in an oven at 120°C for at least 2 hours and cool down in a desiccator.
-
Under an inert atmosphere, accurately weigh the desired amount of this compound directly into the pre-dried vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Store the stock solution at -20°C. For frequent use, prepare smaller aliquots to minimize freeze-thaw cycles.
-
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method to assess the stability of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions (Example):
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to ensure elution of any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (the λmax of adenosine).
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the vials under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, dilute it to an appropriate concentration with the initial mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the intact this compound peak over time.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). Stability is often defined as retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in a given solvent.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine metabolism - Wikipedia [en.wikipedia.org]
best practices for handling and storing deuterated compounds
Welcome to the Technical Support Center for handling and storing deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, answer frequently asked questions, and offer troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with deuterated compounds? The main challenges include preventing hydrogen-deuterium (H-D) exchange, managing hygroscopicity (the tendency to absorb moisture), avoiding chemical degradation, and maintaining isotopic purity.[1] Isotopic purity is especially critical for the validity of quantitative analyses and mechanistic studies.[1]
Q2: How can I prevent or minimize hydrogen-deuterium (H-D) exchange? H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the environment.[1][2] To minimize this:
-
Work in an Inert Atmosphere: Handling compounds under a dry, inert gas like nitrogen or argon minimizes exposure to atmospheric moisture.[1][3][4][5]
-
Use Aprotic Solvents: Whenever possible, use aprotic deuterated solvents as they lack exchangeable protons.[1]
-
Control pH and Temperature: H-D exchange rates are influenced by pH and temperature.[1] The reaction can be accelerated by acid or base catalysts.[6][7][8] For some applications, the exchange process is quenched by lowering the pH to 2.5-3.0 and the temperature to near 0°C.[1] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[9]
-
Avoid Protic Sources: Minimize contact with water, alcohols, and other protic solvents unless required by the experimental design.[1] Deuterium atoms on heteroatoms (e.g., -OD, -ND) are readily exchangeable.[10]
Q3: My deuterated compound is hygroscopic. How should I handle it? Hygroscopic compounds readily absorb atmospheric moisture, which can compromise sample integrity and quantitative accuracy.[1][11]
-
Storage: Store hygroscopic compounds in a desiccator with a suitable drying agent or within a glove box with a controlled low-humidity atmosphere.[1]
-
Handling: Weigh and prepare samples in a dry environment, such as a glove box or under a stream of dry nitrogen, to prevent moisture uptake.[1] Use glassware that has been oven-dried (e.g., at >100°C for several hours) and cooled in a desiccator.[1]
Q4: What are the ideal general storage conditions for deuterated compounds? While deuterated compounds are generally stable, their chemical integrity is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[12]
-
Temperature: Refrigeration is a common recommendation, particularly for long-term storage.[12] For certain sensitive compounds like deuterated chloroform, storage between -5°C and +5°C is advised.[12][13] Always allow containers to warm to room temperature before opening to prevent condensation.[3][12]
-
Light: Protect compounds from light, especially UV radiation, to prevent degradation by storing them in amber vials or other light-protecting containers.[10][12][13]
-
Containers: Use tightly sealed containers, such as ampoules or vials with septum caps, to prevent contamination from moisture and atmospheric oxygen.[1][4][12] For solvents containing volatile standards like TMS, ensure the container is well-sealed and refrigerated to prevent evaporation.[4]
Q5: What is the deuterium kinetic isotope effect and why is it important? The deuterium kinetic isotope effect (KIE) refers to the phenomenon where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond.[14][15][16] This increased stability can slow down metabolic processes in the body, which can be leveraged in drug development to improve a drug's half-life or reduce the formation of toxic metabolites.[14][17]
Troubleshooting Guides
Troubleshooting Isotopic Purity and Stability
| Problem | Possible Cause | Recommended Troubleshooting Step |
|---|---|---|
| Unexpectedly Low Isotopic Enrichment | Hydrogen-Deuterium Exchange: The compound was exposed to protic solvents (e.g., water, methanol) or atmospheric moisture.[1][2] | Review handling procedures to ensure minimal exposure to protic sources. Handle samples under an inert, dry atmosphere.[1] |
| Contaminated Solvents/Reagents: Solvents or other reagents used in the experiment were of insufficient isotopic purity. | Use fresh, high-purity deuterated solvents, preferably from a newly opened ampoule.[1] Verify the purity of all reagents. | |
| Improper Storage: The compound was not stored under the recommended cool, dark, and dry conditions.[1][12] | Check the manufacturer's Certificate of Analysis (CoA) for specific storage instructions.[10] Verify the compound is within its re-test date. | |
| Inaccurate Quantitative Results (e.g., qNMR, LC-MS) | Water Absorption: The hygroscopic nature of the compound or solvent led to moisture uptake during preparation.[1] | Prepare samples in a glove box or under dry nitrogen.[1] Use oven-dried glassware and syringes.[1] |
| H-D Exchange: The mass of the internal standard was altered due to isotopic exchange, leading to quantification errors.[2][18] | Assess the isotopic purity of the standard via mass spectrometry.[10] Prepare working solutions fresh and more frequently to minimize exposure to exchange-promoting conditions.[2] | |
| Incomplete Dissolution: The standard was not fully dissolved, leading to an inaccurate concentration. | If particulates are visible after warming the sample, use sonication for 10-15 minutes to aid dissolution.[10] | |
| Large Water Peak in NMR Spectrum | Moisture Absorption During Prep: Sample was exposed to the atmosphere during preparation. | Handle solvents and prepare samples in a dry atmosphere (glove box or inert gas stream).[3][4][5] |
| Contaminated Deuterated Solvent: The solvent itself has a high water content. | Use single-use ampoules or a fresh, sealed bottle of high-purity deuterated solvent.[1][3][4][5] |
| | Residual Water in NMR Tube: The NMR tube was not properly dried. | Dry NMR tubes in an oven at >100°C for several hours and cool them in a desiccator before use.[1] Rinsing the tube with the deuterated solvent prior to sample prep can also help. |
Data Summaries
Table 1: General Storage Condition Recommendations
| Compound Type | Temperature | Relative Humidity | Light Protection | Key Handling Notes |
|---|---|---|---|---|
| General Solid Small Molecules | 2–8°C or -20°C for long-term storage[12] | < 40% RH (Dry Place)[12] | Amber vials or opaque containers[12] | Allow container to equilibrate to room temperature before opening to prevent condensation.[3][12] |
| Deuterated Solvents (e.g., Chloroform-d, THF-d8) | -5°C to 5°C (Refrigerated)[3][12][13] | N/A (Sealed Container) | Amber glass bottles[12] | Handle under an anhydrous, inert atmosphere (e.g., dry nitrogen or argon).[3] Check for acidity upon prolonged storage. |
| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue; often 2-8°C or controlled room temp (20-25°C)[12] | As per non-deuterated analogue; often ~60% RH for stability studies[12] | Required if photosensitive[12] | Stability studies should follow ICH guidelines. |
| Deuterated Analytical Standards (in solution) | 2–8°C (Refrigerated) or ≤ -20°C for long-term storage[10] | N/A (Sealed Container) | Amber glass vials are preferred for light-sensitive compounds.[10] | Aliquot into smaller, single-use volumes to avoid freeze-thaw cycles and contamination.[10] |
Experimental Protocols
Protocol 1: General Handling of a Moisture-Sensitive Deuterated Compound for NMR Analysis
This protocol outlines the steps to minimize contamination from atmospheric moisture.
-
Glassware Preparation: Dry all glassware (NMR tube, vials, pipettes) in an oven at a temperature above 100°C for at least 4 hours.[1] Allow the glassware to cool to room temperature inside a desiccator before use.[1]
-
Inert Atmosphere: Conduct all sample manipulations in a glove box or under a gentle stream of a dry, inert gas such as argon or nitrogen.[1][4]
-
Solvent Handling: Use a fresh, sealed ampoule or a septum-capped bottle of high-purity deuterated solvent.[1] If using a septum-capped bottle, withdraw the required volume using a dry syringe.[1]
-
Sample Preparation:
-
Weigh the deuterated compound directly into the pre-dried vial under the inert atmosphere.
-
Add the required volume of deuterated solvent using the dry syringe.
-
Mix the sample until fully dissolved. A vortex mixer is preferred over shaking to avoid introducing contaminants from the cap.
-
-
Sample Transfer and Sealing: Transfer the solution to the pre-dried NMR tube under the inert atmosphere. Cap the NMR tube securely. For long-term storage or highly sensitive samples, consider flame-sealing the tube.[1]
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation to minimize the risk of degradation or contamination.[1]
Protocol 2: Determination of Isotopic Purity by Quantitative ¹H NMR (qNMR)
This protocol provides a method for accurately determining isotopic purity using an internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound (analyte).
-
Accurately weigh a known amount of a suitable, high-purity internal standard. The internal standard should be stable and have at least one well-resolved proton signal that does not overlap with analyte signals.[1]
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in a pre-dried vial.[1]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete nuclear relaxation between scans. This is critical for accurate signal integration.[1]
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (representing residual protons) and a well-resolved signal from the internal standard.[1]
-
-
Calculation of Purity: Use the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the analyte and standard to calculate the purity.[1] The isotopic purity can then be determined by quantifying the amount of non-deuterated species.[12]
Visualizations
Caption: Logic for selecting appropriate storage conditions.
Caption: Workflow for preparing a moisture-sensitive NMR sample.
Caption: Simplified mechanism of acid/base-catalyzed H-D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Solvents | Eurisotop [eurisotop.com]
- 4. labinsights.nl [labinsights.nl]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. benchchem.com [benchchem.com]
- 13. otsuka.co.jp [otsuka.co.jp]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuterated Compounds [simsonpharma.com]
- 18. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Researcher's Guide to Adenosine Quantification: A Method Validation Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine is crucial for understanding its diverse physiological and pathological roles. This guide provides a comparative overview of analytical methods for adenosine quantification, with a focus on the robust and reliable stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using adenosine-d2 as an internal standard.
This document delves into the experimental data supporting this method, comparing its performance against other analytical approaches. Detailed experimental protocols and visual workflows are provided to facilitate implementation in a laboratory setting.
The Gold Standard: Stable Isotope Dilution with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for the quantification of endogenous compounds like adenosine. This is due to its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection. This compound, being chemically identical to adenosine but with a different mass, compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to higher accuracy and precision.
Alternative methods, such as those employing an external standard or a structural analog as an internal standard, are more susceptible to these sources of error. While simpler to implement, external standard methods do not account for sample-specific matrix effects, potentially leading to inaccurate results. Structural analogs, though better than no internal standard, may not behave identically to adenosine during sample preparation and ionization, introducing variability.
Performance Comparison of Adenosine Quantification Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for adenosine quantification, highlighting the advantages of using a stable isotope-labeled internal standard.
| Method | Linearity (Concentration Range) | Lower Limit of Quantification (LLOQ) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy/Recovery (%) |
| LC-MS/MS with this compound (or other stable isotope) | 0.48 - 1210 ng/mL[1] | 0.48 ng/mL[1] | 2.32 - 12.7%[1] | 4.01 - 9.40%[1] | 85 - 115% of nominal[2] |
| 1 - 500 nM[3] | 0.857 nM[3] | < 10%[3] | < 10%[3] | Within 10% of nominal[3] | |
| 2.1 - 500 nmol/L[4] | 2.1 nmol/L[4] | Not Reported | Not Reported | Not Reported | |
| LC-MS/MS with Structural Analog IS (e.g., 2-chloroadenosine) | 15.6 - 2000 ng/mL[5][6] | 15.6 ng/mL[5][6] | < 15%[5][6] | < 15%[5][6] | Within 15% of nominal[5][6] |
| LC-MS/MS with External Standard | 0.005 - 2 µg/mL[7] | 0.005 µg/mL[7] | < 5%[7] | < 11% (except LQC at 20%)[7] | 85 - 120%[7] |
Table 1: Performance characteristics of different LC-MS/MS methods for adenosine quantification. As demonstrated, methods employing stable isotope internal standards consistently achieve low limits of quantification and high precision and accuracy.
Experimental Protocols
Sample Preparation (Plasma)
A robust sample preparation protocol is critical for accurate adenosine measurement due to its rapid metabolism in biological matrices.
-
Collection: Collect blood samples in tubes containing a "stop solution" to inhibit enzymatic activity. A typical stop solution consists of anticoagulants and enzyme inhibitors.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard to the plasma sample.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS protocol for adenosine quantification.
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent[8] |
| Column | C18 reverse-phase column (e.g., Luna C18(2), 3 µm, 150 x 2.0 mm)[8] |
| Mobile Phase A | 25 mM ammonium acetate in water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.2 mL/min[8] |
| Gradient | Isocratic or gradient elution depending on the specific method. A common isocratic method uses 10% B.[8] |
| Injection Volume | 10 µL[8] |
| MS System | Triple quadrupole mass spectrometer (e.g., API 3000)[8] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. Positive mode is common.[1][5][6] |
| MRM Transitions | Adenosine: 268 -> 136 (m/z)[1][6] This compound: 270 -> 136 (m/z) (Predicted, based on a +2 Da shift from adenosine) |
| Data Analysis | Analyst software or equivalent[8] |
Table 2: Example LC-MS/MS parameters for adenosine quantification.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of adenosine, the following diagrams have been generated.
References
- 1. Highly sensitive method for the determination of adenosine by LC-MS/MS-ESI: method validation and scope of application to a pharmacokinetic/pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 5. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
- 8. med.und.edu [med.und.edu]
A Comparative Guide to Isotopically Labeled Adenosine Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of adenosine, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Adenosine-d2 against Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled adenosine standards, supported by established principles in mass spectrometry-based analysis.
Adenosine, a purine nucleoside, plays a pivotal role in numerous physiological and pathological processes, making its accurate quantification essential in various research and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting molecules from the sample matrix. The most effective method to mitigate these effects is the use of a stable isotope-labeled (SIL) internal standard that co-elutes and behaves identically to the analyte of interest during sample preparation and analysis.[1][2]
This guide compares the performance of deuterated adenosine (this compound) with that of adenosine labeled with the heavy isotopes ¹³C and ¹⁵N, providing insights into their respective advantages and disadvantages in quantitative assays.
Performance Comparison: this compound vs. ¹³C- and ¹⁵N-Labeled Adenosine
The ideal internal standard perfectly co-elutes with the analyte, possesses identical ionization efficiency, and exhibits the same extraction recovery. While all three isotopically labeled standards aim to fulfill these criteria, inherent physicochemical differences can lead to significant performance variations.
| Feature | This compound (Deuterated) | ¹³C- and ¹⁵N-Labeled Adenosine | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than unlabeled adenosine in reversed-phase chromatography.[3][4] | Co-elutes perfectly with unlabeled adenosine.[4][5] | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and reduced van der Waals interactions with the stationary phase.[3] This "isotopic effect" can cause the deuterated standard to experience a different matrix environment than the analyte, leading to incomplete compensation for matrix effects.[6] |
| Isotopic Stability | Prone to back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[5][7] | Highly stable; ¹³C and ¹⁵N atoms are covalently bonded within the carbon-nitrogen skeleton and do not exchange with atoms from the solvent.[4][7] | Loss of the isotopic label from the internal standard can lead to an overestimation of the analyte concentration. While placing deuterium on non-exchangeable positions minimizes this risk, the stability of ¹³C and ¹⁵N labels is inherently superior.[7] |
| Matrix Effect Compensation | May provide incomplete compensation due to chromatographic separation from the analyte. Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte.[6][8] | Provides more accurate and reliable compensation for matrix-induced ion suppression or enhancement due to identical chromatographic behavior.[8][9] | The primary purpose of a SIL internal standard is to accurately reflect the analytical variability experienced by the analyte. Any deviation in chromatographic retention, as often seen with deuterated standards, compromises this ability.[6] |
| Cost and Availability | Generally less expensive and more widely available due to simpler synthesis.[7] | Typically more expensive due to the more complex synthetic procedures required for their preparation.[10] | The cost-effectiveness of deuterated standards is a major reason for their widespread use. However, for assays requiring the highest level of accuracy and precision, the additional cost of ¹³C- or ¹⁵N-labeled standards is often justified by the improved data quality. |
Adenosine Signaling Pathway
Adenosine exerts its effects by activating four G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are coupled to different G proteins, leading to divergent downstream signaling cascades that regulate a wide array of cellular functions.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
The following are detailed methodologies for the quantification of adenosine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard.
Experimental Protocol 1: Quantification of Adenosine in Human Blood
This protocol is adapted from methodologies described for the analysis of adenosine in human blood samples.[11][12]
1. Sample Collection and Preparation:
-
Immediately after collection, transfer 0.5 mL of whole blood into a tube containing a pre-aliquoted and lyophilized amount of ¹³C₁₀,¹⁵N₅-adenosine internal standard (IS).
-
Add 1.5 mL of ice-cold acetonitrile to the tube to precipitate proteins and inhibit enzymatic activity.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., SeQuant® ZIC®-cHILIC, 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 20 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 90% B to 20% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Adenosine: m/z 268.1 → 136.1
-
¹³C₁₀,¹⁵N₅-Adenosine (IS): m/z 283.1 → 148.1
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity for both analyte and internal standard.
-
Experimental Workflow for Adenosine Quantification
The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using LC-MS/MS and a stable isotope-labeled internal standard.
References
- 1. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Adenosine (¹³Cââ, 99%; ¹âµNâ , 98%) CP 95% - CNLM-3806-CA-50CNLM-3806-CA-50 [isotope.com]
- 11. mdpi.com [mdpi.com]
- 12. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Adenosine-d2 as an Internal Standard for Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of adenosine in clinical samples is crucial for understanding its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is indispensable for achieving reliable results by correcting for variability in sample preparation and matrix effects. While deuterated standards such as Adenosine-d2 are commonly used, it is essential to objectively evaluate their performance against other available alternatives, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N) labeled standards.
This guide provides a comprehensive comparison of this compound with other SIL-IS, supported by established principles and experimental data from published literature. We will delve into key performance characteristics, provide detailed experimental protocols for validation, and present visualizations to clarify complex biological and experimental workflows.
Performance Comparison: Deuterated vs. ¹³C- and ¹⁵N-Labeled Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency to accurately compensate for matrix effects. While both deuterated and heavier isotope-labeled standards are designed for this purpose, their physicochemical properties can lead to performance differences.
Key Performance Characteristics
| Performance Metric | This compound (Deuterated) | Adenosine-¹³C₅ or Adenosine-¹³C₁₀,¹⁵N₅ | Rationale & Implications |
| Chromatographic Co-elution | Potential for a slight shift in retention time compared to unlabeled adenosine. | Typically co-elutes perfectly with unlabeled adenosine. | The slight mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase of the chromatography column. This can result in the analyte and internal standard experiencing different matrix effects as they elute, potentially compromising accuracy[1]. |
| Isotopic Stability | Deuterium atoms, particularly if located at exchangeable positions, may be susceptible to back-exchange with protons from the solvent. | Carbon-13 and Nitrogen-15 labels are integrated into the carbon and nitrogen backbone of the molecule and are highly stable with no risk of exchange under typical experimental conditions. | Isotopic instability can lead to a loss of the label and inaccurate quantification. Careful selection of the deuteration site to non-exchangeable positions is crucial[2][3]. |
| Matrix Effect Compensation | Generally good, but can be variable if chromatographic separation occurs. | Excellent, due to co-elution ensuring that the internal standard experiences the same matrix effects as the analyte. | For complex biological matrices, ¹³C- and ¹⁵N-labeled standards are more likely to provide accurate correction for ion suppression or enhancement, leading to more reliable quantitative data[4]. |
| Cost | Generally less expensive to synthesize. | Typically more expensive to synthesize. | The cost-effectiveness of deuterated standards is a primary reason for their widespread use. However, for assays requiring the highest level of accuracy, the additional cost of a ¹³C- or ¹⁵N-labeled standard may be justified. |
Experimental Data Summary
Table 1: Validation Summary for an LC-MS/MS Method for Adenosine using a ¹³C₅-Adenosine Internal Standard [5][6]
| Validation Parameter | Result |
| Linearity (Range) | 2.1 - 500 nmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Lower Limit of Quantification (LLOQ) | 2.1 nmol/L |
Table 2: Validation Summary for an LC-MS/MS Method for Adenosine using a ¹³C₁₀,¹⁵N₅-Adenosine Internal Standard [7][8]
| Validation Parameter | Result |
| Linearity (Range) | 0.0005 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (%RSD) | Acceptable (specific values not detailed) |
| Accuracy (%) | Acceptable (specific values not detailed) |
| Limit of Quantification (LOQ) | Lowest point on the calibration curve |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of an internal standard for adenosine quantification.
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples on ice.
-
To a 150 µL aliquot of plasma in a polypropylene microtube, add 33 µL of the internal standard solution (e.g., this compound or ¹³C₅-Adenosine in 20% methanol in PBS)[5].
-
Vortex the mixture for 10 seconds.
-
Precipitate proteins by adding a suitable volume of a precipitating agent (e.g., acetonitrile or a zinc sulfate solution)[9].
-
Vortex thoroughly and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins[9].
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Luna C18(2), 150 x 2.0 mm, 3 µm)[10].
-
Mobile Phase A: 25 mM ammonium acetate in water[10].
-
Mobile Phase B: Acetonitrile[10].
-
Gradient: An isocratic or gradient elution can be optimized to achieve good separation of adenosine from other matrix components. A typical run time is around 5 minutes[10].
-
Flow Rate: 0.2 mL/min[10].
-
Column Temperature: 35°C[10].
-
Injection Volume: 10 µL[10].
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used[6].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Method Validation Experiments
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of adenosine into a blank matrix (e.g., charcoal-stripped plasma). A minimum of 5-6 concentration levels is recommended. Analyze the standards and plot the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression and assess the correlation coefficient (r²), which should be ≥ 0.99.
-
Precision and Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (between-run) precision and accuracy: Analyze the QC samples on at least three different days.
-
Calculate the percent coefficient of variation (%CV) for precision and the percent bias for accuracy. Acceptance criteria are typically ≤15% for both (%CV and % bias), and ≤20% for the LLOQ.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Adenosine and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma and then spike the adenosine and internal standard into the final extract.
-
Set C (Pre-extraction Spike): Spike the adenosine and internal standard into the blank plasma before the extraction process.
-
-
Calculate the Matrix Factor (MF) = (Peak area of Set B) / (Peak area of Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard). A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Mandatory Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 6. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.und.edu [med.und.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods: Adenosine-d2 as a Superior Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is fundamental to the integrity and success of their studies. In the realm of bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of method robustness and reliability. This guide provides an objective comparison of analytical methods cross-validated with a deuterated internal standard, represented by Adenosine-d2, against those using a structural analog internal standard. The presented experimental data underscores the superiority of stable isotope-labeled standards in achieving accurate and precise results.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] By replacing one or more hydrogen atoms with its stable isotope, deuterium, a molecule is created that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This subtle yet significant difference allows for its distinct detection by a mass spectrometer. The near-identical physicochemical properties of a deuterated internal standard ensure that it co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample preparation, injection, and ionization.[1][3] This co-behavior allows for highly effective normalization, leading to more accurate and precise quantification of the analyte.[2][4]
In contrast, a structural analog internal standard is a molecule with a similar, but not identical, chemical structure to the analyte. While more readily available and often less expensive than a SIL-IS, its different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[2][5] These differences can result in incomplete compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy and precision of the results.[5]
Quantitative Data Comparison: Deuterated vs. Structural Analog Internal Standard
The following tables summarize quantitative data from a cross-validation study that directly compared the performance of a stable isotope-labeled internal standard with a structural analog internal standard for the quantification of an analyte. While this specific data is for the anticancer agent Kahalalide F, it serves as a representative example of the performance differences typically observed between these two types of internal standards.[2]
Table 1: Comparison of Accuracy
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) - Structural Analog IS | Accuracy (%) - Structural Analog IS | Mean Measured Concentration (ng/mL) - Deuterated IS | Accuracy (%) - Deuterated IS |
| 5.0 | 4.84 | 96.8 | 5.02 | 100.4 |
| 50 | 47.9 | 95.8 | 50.5 | 101.0 |
| 500 | 489 | 97.8 | 498 | 99.6 |
| 1500 | 1440 | 96.0 | 1512 | 100.8 |
Data adapted from a study on Kahalalide F, demonstrating the typical performance difference between a structural analog and a deuterated internal standard.[2]
Table 2: Comparison of Precision
| Analyte Concentration (ng/mL) | Precision (%RSD) - Structural Analog IS | Precision (%RSD) - Deuterated IS |
| 5.0 | 8.6 | 7.6 |
| 50 | 7.9 | 6.8 |
| 500 | 6.5 | 5.4 |
| 1500 | 5.8 | 4.9 |
Data adapted from a study on Kahalalide F, illustrating the improved precision achieved with a deuterated internal standard.[2]
Experimental Protocols
The following are detailed methodologies for the quantification of adenosine in human plasma using LC-MS/MS, illustrating the procedures for a method employing a deuterated internal standard (this compound or a similar stable isotope-labeled analog) and a method using a structural analog internal standard (e.g., 2-Chloroadenosine).
Protocol 1: Quantification of Adenosine using a Deuterated Internal Standard (this compound)
This protocol is a synthesis of best practices for the quantification of endogenous analytes using a stable isotope-labeled internal standard.[2][6][7][8]
1. Materials and Reagents:
-
Adenosine standard
-
This compound (or 13C5-Adenosine) as internal standard (IS)
-
Human plasma (with endogenous adenosine levels extinguished for calibration standards and quality controls)
-
Acetonitrile (ACN)
-
Formic acid
-
Methanol
-
Water, HPLC grade
2. Preparation of Solutions:
-
Adenosine Stock Solution (1 mg/mL): Dissolve 10 mg of adenosine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the adenosine stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 0.5 to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50% methanol.
3. Sample Preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Adenosine: m/z 268.1 → 136.1
-
This compound: m/z 270.1 → 136.1 (adjust based on the specific deuterated standard)
-
Protocol 2: Quantification of Adenosine using a Structural Analog Internal Standard (2-Chloroadenosine)
This protocol is adapted for the use of a structural analog internal standard.[9][10]
1. Materials and Reagents:
-
Adenosine standard
-
2-Chloroadenosine as internal standard (IS)
-
All other reagents as listed in Protocol 1.
2. Preparation of Solutions:
-
Adenosine Stock and Working Solutions: Prepared as in Protocol 1.
-
2-Chloroadenosine Stock Solution (1 mg/mL): Dissolve 10 mg of 2-Chloroadenosine in 10 mL of methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the 2-Chloroadenosine stock solution with 50% methanol.
3. Sample Preparation:
-
Follow the same procedure as in Protocol 1, using the 2-Chloroadenosine internal standard working solution.
4. LC-MS/MS Conditions:
-
LC System and Column: Same as in Protocol 1.
-
Mobile Phase and Gradient: Same as in Protocol 1.
-
Flow Rate and Injection Volume: Same as in Protocol 1.
-
Mass Spectrometer and Ionization Mode: Same as in Protocol 1.
-
MRM Transitions:
-
Adenosine: m/z 268.1 → 136.1
-
2-Chloroadenosine: m/z 302.1 → 170.0
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in comparing the two types of internal standards.
Bioanalytical workflow for adenosine quantification.
Logical comparison of internal standards.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Deuterated vs. Non-Deuterated Adenosine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated and non-deuterated adenosine for use in metabolic studies. By leveraging the kinetic isotope effect, deuteration of adenosine can significantly alter its metabolic fate, offering advantages in research and therapeutic development. This document outlines the theoretical basis for these differences, presents available comparative data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways.
The Kinetic Isotope Effect: A Metabolic Advantage for Deuterated Adenosine
The primary difference in the metabolic profiles of deuterated and non-deuterated adenosine stems from the kinetic isotope effect (KIE). The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] Cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as cytochrome P450s and, potentially, adenosine deaminase.[1][3] Consequently, deuterated compounds are often metabolized more slowly, leading to increased metabolic stability, a longer half-life, and potentially altered pharmacokinetic profiles.[1][2][4]
Performance Comparison: Deuterated vs. Non-Deuterated Adenosine
While direct, head-to-head experimental data on the metabolic stability of deuterated adenosine is limited in publicly available literature, we can infer its properties based on studies of other deuterated molecules and computational analyses of related compounds. The following tables summarize the expected and observed differences.
Table 1: Physicochemical and Receptor Binding Properties
| Property | Non-Deuterated Adenosine | Deuterated Adenosine | Rationale / Reference |
| Molecular Weight | ~267.24 g/mol | Slightly higher per deuterium atom | Isotopic substitution |
| Receptor Binding Affinity (A2A Receptor) | Baseline | Potentially higher | A computational study on deuterated caffeine, a structural analog, showed a 1.7-fold increase in potency. This is attributed to subtle changes in molecular vibrations and interactions within the binding pocket.[3] |
| Lipophilicity (LogP) | Standard value | Slightly lower | Deuterium is less lipophilic than hydrogen.[3] |
Table 2: Metabolic Stability and Pharmacokinetic Parameters (Illustrative)
No direct comparative experimental data for adenosine was found in the reviewed literature. The following is an illustrative comparison based on data from other deuterated compounds, such as enzalutamide.[2]
| Parameter | Non-Deuterated Compound | Deuterated Compound | Expected Outcome for Adenosine |
| In Vitro Half-life (t1/2) in Liver Microsomes | Shorter | Longer | Deuterated adenosine is expected to have a longer half-life due to the kinetic isotope effect slowing enzymatic degradation. |
| In Vitro Intrinsic Clearance (CLint) | Higher | Lower | A lower intrinsic clearance indicates slower metabolism. For d3-enzalutamide, CLint was 49.7% and 72.9% lower in rat and human liver microsomes, respectively.[2] |
| In Vivo Maximum Concentration (Cmax) | Lower | Higher | Slower metabolism can lead to higher peak plasma concentrations. |
| In Vivo Area Under the Curve (AUC) | Lower | Higher | Increased exposure is a common outcome of deuteration. For d3-enzalutamide, AUC was 102% higher in rats.[2] |
Experimental Protocols
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This assay is a standard method to evaluate the phase I metabolic stability of a compound.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of deuterated and non-deuterated adenosine when incubated with liver microsomes.
Materials:
-
Deuterated and non-deuterated adenosine
-
Liver microsomes (human, rat, or other species of interest)[5]
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][7]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)[7]
-
Ice-cold acetonitrile or methanol (to terminate the reaction)[6]
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., verapamil, dextromethorphan)
Procedure:
-
Preparation: Prepare working solutions of deuterated and non-deuterated adenosine in the phosphate buffer. Thaw the liver microsomes on ice.[6][7]
-
Reaction Mixture: In separate tubes for each compound and time point, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.[7]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[6][7]
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking.[6]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[5][7] A "minus NADPH" control should be included to assess non-enzymatic degradation.[5]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.[6]
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[8]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).[7]
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated adenosine in an animal model.
Materials:
-
Deuterated and non-deuterated adenosine formulated for intravenous or oral administration.
-
Sprague-Dawley rats (or other suitable rodent model).[9][10]
-
Cannulated animals for serial blood sampling.
-
Anticoagulant (e.g., heparin or EDTA).
-
"Stop solution" to prevent ex vivo metabolism of adenosine in blood samples (containing inhibitors of adenosine deaminase and adenosine kinase).[8]
-
LC-MS/MS for bioanalysis.
Procedure:
-
Dosing: Administer a single dose of either deuterated or non-deuterated adenosine to separate groups of rats via the desired route (e.g., intravenous bolus).[9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into tubes containing the stop solution.[10]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Extract adenosine from the plasma samples and quantify its concentration using a validated LC-MS/MS method. A deuterated internal standard is typically used for accurate quantification.[8]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, clearance (CL), and half-life (t1/2).
Visualizing the Pathways
Adenosine Signaling Pathway
Caption: Adenosine signaling through its four receptor subtypes.
Intracellular Adenosine Metabolism
Caption: Intracellular metabolic pathways of adenosine.
Experimental Workflow for Comparative Metabolic Stability
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of action of three adenosine A1 receptor agonists with differing lipophilicity in rats: comparison of pharmacokinetic, haemodynamic and EEG effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Performance of Adenosine-d2 in Comparison to Other Adenosine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Adenosine-d2 and other adenosine analogs. It delves into their performance, supported by experimental data, and offers detailed methodologies for key experimental procedures.
This guide will explore the established performance of common adenosine analogs and discuss the theoretical advantages of deuterated compounds like this compound. Due to a lack of publicly available, direct experimental data for this compound, this comparison will leverage data from well-studied analogs to provide a framework for assessing its potential performance.
Understanding Deuterated Analogs
Deuterated drugs are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, increased bioavailability, and a more favorable pharmacokinetic profile.[1][2][3] While primarily affecting pharmacokinetics, some computational studies suggest that deuteration may also enhance receptor binding affinity and potency.[1][4]
This compound is a deuterated form of adenosine, commercially available for research purposes, likely as a tracer or internal standard in analytical assays.[2] Its performance as a therapeutic agent has not been extensively documented in publicly available literature.
Comparative Performance of Adenosine Analogs
To provide a baseline for assessing this compound, the following tables summarize the receptor binding affinities and functional potencies of several common, non-deuterated adenosine analogs.
Table 1: Receptor Binding Affinity (Ki) of Adenosine Analogs
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine | 800 | 2,000 | >10,000 | 1,000 |
| NECA | 14 | 20 | 1,100 | 25 |
| CGS 21680 | 230 | 21 | 5,000 | >10,000 |
| CPA | 0.8 | 2,000 | >10,000 | 1,400 |
| CCPA | 0.5 | 1,500 | >10,000 | 35 (antagonist) |
| IB-MECA | 2,300 | 4,000 | >10,000 | 1 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from multiple sources.
Table 2: Functional Potency (EC50) of Adenosine Analogs in cAMP Assays
| Compound | Receptor | Functional Effect | EC50 (nM) |
| NECA | A2A | Gs Activation (cAMP increase) | 27 |
| NECA | A2B | Gs Activation (cAMP increase) | 3,100 |
| CGS 21680 | A2A | Gs Activation (cAMP increase) | 19 |
| CPA | A1 | Gi Inhibition (cAMP decrease) | 1.5 |
| 2-Chloroadenosine | A2B | Gs Activation (cAMP increase) | 24,000 |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response.[5]
This compound: A Theoretical Performance Assessment
In the absence of direct experimental data for this compound, we can hypothesize its performance based on the principles of deuteration.
Pharmacokinetics: The primary advantage of deuteration lies in its potential to improve metabolic stability.[1][2] Adenosine has a very short half-life of less than 10 seconds in the blood due to rapid metabolism by adenosine deaminase and adenosine kinase.[6][7] By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the metabolic rate of this compound could be significantly reduced. This would likely lead to:
-
Longer half-life: A slower rate of metabolism would result in the compound remaining in circulation for a longer period.
-
Increased bioavailability: For orally administered adenosine analogs, which generally have low bioavailability, reduced first-pass metabolism could lead to higher systemic exposure.[4]
Pharmacodynamics: While the primary impact of deuteration is on pharmacokinetics, computational studies on deuterated adenosine A2A receptor antagonists like istradefylline and caffeine have suggested that deuteration can also lead to a modest increase in receptor binding affinity and potency.[1][4] This is attributed to subtle changes in the molecule's physicochemical properties upon deuterium substitution.[4] Therefore, it is plausible that this compound could exhibit slightly higher affinity for adenosine receptors compared to its non-deuterated counterpart. However, without experimental validation, this remains a theoretical advantage.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay Protocol
This protocol is a generalized method for determining the binding affinity of a test compound for an adenosine receptor subtype.
1. Membrane Preparation:
- Culture cells stably expressing the target human adenosine receptor (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]CGS 21680 for A2A receptors), and varying concentrations of the test compound.
- To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand.
- Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Filtration and Measurement:
- Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
- Wash the filters with an ice-cold buffer to remove any unbound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This protocol measures the ability of a test compound to activate Gs- or Gi-coupled adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Preparation:
- Seed cells expressing the target adenosine receptor in a 96-well plate and culture overnight.
2. Compound Treatment:
- For Gs-coupled receptors (A2A, A2B):
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
- For Gi-coupled receptors (A1, A3):
- Pre-treat the cells with a phosphodiesterase inhibitor.
- Add a known concentration of an adenylyl cyclase activator (e.g., forskolin) along with varying concentrations of the test compound.
- Incubate for a specified time at 37°C.
3. Cell Lysis and cAMP Measurement:
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in each sample from the standard curve.
- Plot the cAMP concentration as a function of the test compound concentration.
- For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
- For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo effects of adenosine A(2) receptor agonist and antagonist on neuronal and astrocytic intermediary metabolism studied with ex vivo (13)C MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine Quantification: Focus on Linearity, Accuracy, and Precision of Isotope Dilution Mass Spectrometry
For researchers and professionals in drug development, the precise and accurate quantification of adenosine is critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of analytical methods for adenosine measurement, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing deuterated internal standards, a technique often referred to as an "Adenosine-d2 based assay" in principle. We will also explore alternative methodologies and delve into assays for studying the significant interactions between adenosine A2A and dopamine D2 receptors.
I. Quantification of Adenosine by LC-MS/MS with Deuterated Internal Standards
Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative bioanalysis, offering high accuracy and precision.[1] The use of a deuterated internal standard, such as a theoretical this compound, is a form of IDMS.[1] This stable isotope-labeled version of the analyte is chemically and physically almost identical to the endogenous adenosine, allowing it to serve as a robust control for variations throughout the analytical process, including extraction, potential degradation, and ionization efficiency in the mass spectrometer.[1] While the literature extensively covers the use of other stable isotope-labeled adenosine variants like ¹³C₅-adenosine and ¹³C₁₀,¹⁵N₅-adenosine, the performance characteristics described are directly applicable to an assay employing this compound.[2][3][4]
The following tables summarize the linearity, accuracy, and precision of LC-MS/MS methods for adenosine quantification as reported in various studies. These values are representative of the performance expected from an assay using a deuterated internal standard.
Table 1: Linearity of Adenosine Quantification by LC-MS/MS
| Study Matrix | Linear Range | Reference |
| Human Cells (PBMCs, RBCs) | 10–2000 pmol/sample | [5][6] |
| Murine Tumor | 0.019–37 µM | [7] |
| Human Plasma | 2.1–500 nmol/L | [4] |
| Rat Plasma | 0.48–1210 ng/mL | [8] |
| Cell Culture Medium | 15.6 - (not specified) ng/ml | [9] |
Table 2: Accuracy and Precision of Adenosine Quantification by LC-MS/MS
| Study Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias or % Deviation) | Reference |
| Human Cells (PBMCs, RBCs) | 1.7% to 16% | 1.7% to 16% | -11.5% to 14.7% | [5][6] |
| Cell Culture Medium | < 15% | < 15% | Within 15% | [9] |
| Rat Plasma | 2.32% to 12.7% | 4.01% to 9.40% | Not explicitly stated, but method met FDA guidelines | [8] |
The following is a generalized protocol based on common practices described in the literature for the quantification of adenosine in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation:
-
Addition of Internal Standard: A known amount of the stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) is added to the biological sample (e.g., plasma, cell lysate, tissue homogenate) at the earliest stage to account for variability in sample processing.[1][2]
-
Protein Precipitation: Proteins are typically removed by adding a solvent like acetonitrile or by acid precipitation (e.g., with perchloric acid).[4][8]
-
Extraction: Depending on the sample complexity and required sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction may be employed to further purify the sample.[5][6]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.[10]
2. Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase column, such as a C18 or C8, is commonly used for separation.[2][10]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or acetate in water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.[2][4]
-
Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good chromatographic separation and peak shape.[2][4]
3. Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used for adenosine analysis.[4][8]
-
Detection Mode: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2][9] Specific precursor-to-product ion transitions for both adenosine and the internal standard are monitored. For example, m/z 268.2 → 136.1 for adenosine and m/z 272.8 → 136.2 for ¹³C₅-adenosine have been used.[2]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of adenosine in the sample by referencing a calibration curve.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. med.und.edu [med.und.edu]
- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 5. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Guide to Inter-laboratory Comparison of Adenosine Quantification with Adenosine-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for adenosine quantification, with a focus on the use of Adenosine-d2 as an internal standard for mass spectrometry-based techniques. The information presented is collated from various studies to offer a comprehensive overview of expected performance characteristics and detailed experimental protocols. This document is intended to assist researchers in selecting the most appropriate method for their specific needs and to facilitate the standardization of adenosine quantification across different laboratories.
Comparison of Adenosine Quantification Methods
LC-MS/MS is generally considered the gold standard for adenosine quantification due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it corrects for matrix effects and variations in sample processing and instrument response.
Table 1: Performance Characteristics of Adenosine Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ/LOQ) | 0.857 nM - 15.6 ng/mL | ~0.7 µg/mL | ~0.16 pmol |
| Intra-day Precision (%RSD/%CV) | <15% | <2.5% | <5.1% |
| Inter-day Precision (%RSD/%CV) | <15% | <2.5% | <3.4% |
| Accuracy (%Bias/%Recovery) | Within ±15% of nominal value | 91.6% - 99.2% | Not explicitly stated in reviewed sources |
Data synthesized from multiple sources to provide a representative range of performance.[2][3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across laboratories. Below are representative protocols for sample preparation and analysis using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation for Adenosine Quantification in Plasma
Accurate measurement of adenosine in blood is challenging due to its short half-life.[9] A "stop solution" is crucial to inhibit the enzymes responsible for adenosine formation and degradation.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Stop solution (e.g., a mixture of inhibitors for adenosine kinase, adenosine deaminase, and ecto-5'-nucleotidase)
-
This compound internal standard solution
-
Centrifuge
Protocol:
-
Pre-cool blood collection tubes containing the stop solution on ice.
-
Collect blood samples directly into the pre-cooled tubes.
-
Immediately after collection, gently invert the tubes multiple times to ensure thorough mixing with the stop solution.
-
Spike the samples with a known concentration of this compound internal standard.
-
Centrifuge the samples at 4°C to separate plasma.
-
Collect the plasma supernatant for analysis.
LC-MS/MS Method for Adenosine Quantification
This protocol provides a general framework for the quantification of adenosine using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm particle size)[10]
-
Mobile Phase A: 25 mM ammonium acetate in water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Flow Rate: 0.2 mL/min[10]
-
Injection Volume: 10 µL[10]
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Adenosine: m/z 268.1 → 136.1[2]
-
This compound (hypothetical): m/z 270.1 → 136.1 (The precursor ion will be shifted by +2 Da, while the product ion, corresponding to the adenine base, will remain the same).
-
-
Collision Energy and other source parameters: Optimize for maximum signal intensity for both adenosine and the internal standard.
Visualization of Key Pathways and Workflows
Adenosine Signaling Pathway
Extracellular adenosine plays a critical role in cellular signaling by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to diverse downstream effects.
Caption: Adenosine signaling pathway.
Experimental Workflow for Adenosine Quantification
The following diagram illustrates a typical workflow for the quantification of adenosine in biological samples using LC-MS/MS with an internal standard.
Caption: LC-MS/MS workflow for adenosine.
Logical Relationship of Method Validation Parameters
Method validation is a critical component of ensuring data quality and comparability between laboratories. The following diagram shows the relationship between key validation parameters.
Caption: Method validation parameters.
References
- 1. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC determination of adenosine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cas.zju.edu.cn [cas.zju.edu.cn]
- 9. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 10. med.und.edu [med.und.edu]
Evaluating the Kinetic Isotope Effect of Deuterated Adenosine in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms, providing insights into transition state structures and rate-limiting steps. The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a substrate molecule like adenosine can alter reaction rates. This guide provides a comparative analysis of the kinetic isotope effect of deuterated adenosine in key enzymatic reactions, supported by experimental data and detailed protocols. For the purpose of this guide, we will focus on the secondary kinetic isotope effect of adenosine deuterated at the 1'-position ([1'-²H]-adenosine), a common isotopologue for studying enzymatic mechanisms involving nucleosides.
Data Presentation: Comparative Kinetic Isotope Effects
The following table summarizes the observed secondary kinetic isotope effects (kH/kD) for [1'-²H]-adenosine and related nucleosides in different chemical and enzymatic environments. A kH/kD value greater than 1 indicates a "normal" kinetic isotope effect, where the reaction with the non-deuterated substrate is faster. An "inverse" KIE (kH/kD < 1) suggests a stiffening of the C-H bond in the transition state, while a value of unity implies that the isotopic substitution has no effect on the rate-determining step.
| Reaction/Enzyme | Substrate | Deuteration Position | kH/kD | Interpretation |
| Acid-Catalyzed Hydrolysis | Adenosine | 1' | 1.23[1] | Significant oxocarbenium ion character in the transition state, indicating substantial C-N bond cleavage.[1] |
| Adenosine Deaminase | Adenosine | 1' | ~1.0 | The rate-determining step is the formation of a tetrahedral intermediate, not the C-N bond cleavage.[2] Therefore, a significant secondary KIE at the 1'-position is not expected. |
| Nucleoside Hydrolase (from E. coli) | Inosine | 1' | 1.021[3] | Indicates that the C1'-N1 bond is broken in the transition state. Inosine is structurally similar to adenosine, providing a valuable comparison.[3] |
| Adenosine Kinase | Adenosine | 1' | Not Reported | This enzyme catalyzes the phosphorylation of adenosine. A secondary KIE at the 1'-position would provide insight into the conformation of the ribose ring in the transition state. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of kinetic isotope effects. Below are protocols for key experiments cited in this guide.
Measurement of KIE for Acid-Catalyzed Hydrolysis of [1'-²H]-Adenosine
This protocol is adapted from studies on the acid-catalyzed hydrolysis of nucleosides.
1. Substrate Preparation:
-
Synthesize [1'-²H]-adenosine using established chemical methods.
-
Prepare solutions of both unlabeled adenosine and [1'-²H]-adenosine of known concentrations in 0.1 M HCl.
2. Kinetic Assay:
-
Initiate the hydrolysis reaction by placing the solutions in a temperature-controlled water bath at 25°C.
-
At various time points, withdraw aliquots from each reaction mixture.
-
Quench the reaction by neutralizing the acid with an equivalent amount of NaOH.
3. Product Analysis:
-
Analyze the concentration of the product, adenine, and the remaining adenosine substrate using High-Performance Liquid Chromatography (HPLC).
-
Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of methanol in a phosphate buffer).
-
Monitor the elution profile using a UV detector at 260 nm.
4. KIE Calculation:
-
Determine the initial reaction rates (v₀) for both the deuterated (kD) and non-deuterated (kH) substrates by plotting the concentration of adenine formed against time.
-
The kinetic isotope effect is calculated as the ratio of the rate constants: kH/kD .
Measurement of KIE for Adenosine Deaminase
This protocol outlines a competitive method for determining the KIE of adenosine deaminase.
1. Materials:
-
Purified adenosine deaminase (e.g., from bovine spleen).
-
Unlabeled adenosine and [1'-²H]-adenosine.
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
2. Competitive Reaction:
-
Prepare a reaction mixture containing a known ratio of unlabeled adenosine and [1'-²H]-adenosine (e.g., 1:1).
-
Initiate the reaction by adding adenosine deaminase to the substrate mixture at a constant temperature (e.g., 25°C).
-
Allow the reaction to proceed to a low, predetermined extent of conversion (e.g., 10-20%).
-
Stop the reaction by adding a denaturing agent (e.g., perchloric acid) followed by neutralization.
3. Isotopic Ratio Analysis:
-
Separate the unreacted substrate (adenosine) from the product (inosine) using HPLC.[4][5]
-
Collect the adenosine fraction.
-
Determine the isotopic ratio of the remaining adenosine using mass spectrometry (e.g., LC-MS or GC-MS after derivatization).
4. KIE Calculation:
-
The KIE on V/K can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (Rs/R₀)) where:
-
f is the fraction of the reaction completion.
-
R₀ is the initial isotopic ratio of the substrate.
-
Rs is the isotopic ratio of the remaining substrate at fraction f.
-
Mandatory Visualizations
Enzymatic Deamination of Adenosine
Caption: Mechanism of adenosine deamination by adenosine deaminase.
Experimental Workflow for Competitive KIE Measurement
Caption: Workflow for competitive KIE measurement.
References
- 1. Secondary deuterium isotope effects for acid-catalyzed hydrolysis of inosine and adenosine (Journal Article) | OSTI.GOV [osti.gov]
- 2. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Isotopic Label Stability: Adenosine-d2 Versus 13C and 15N Labeled Alternatives
For researchers, scientists, and drug development professionals, the choice of isotopic labeling strategy is critical for the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of the stability of deuterium-labeled adenosine (Adenosine-d2) against its carbon-13 (13C) and nitrogen-15 (15N) labeled counterparts, supported by established principles and experimental data from relevant studies.
The utility of isotopically labeled compounds in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative bioanalysis is well-established. The ideal isotopic label should be stable throughout the experimental process and not influence the intrinsic biochemical properties of the molecule. This guide delves into the chemical and metabolic stability of different isotopically labeled adenosine variants, offering insights to inform the selection of the most appropriate tracer for your research needs.
Key Stability Comparison: A Tabular Summary
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences in stability between deuterium, 13C, and 15N-labeled adenosine.
| Feature | This compound (Deuterium Label) | 13C/15N-Labeled Adenosine | Rationale & Implications |
| Chemical Stability | Susceptible to hydrogen-deuterium (H/D) exchange, particularly for labels on heteroatoms (e.g., -NH2, -OH) and under acidic or basic conditions.[1] | Highly stable as the label is integral to the carbon or nitrogen backbone of the molecule. Not prone to exchange under typical analytical conditions. | For experiments requiring high chemical stability, especially during sample processing at non-neutral pH, 13C and 15N labels offer a significant advantage. |
| Metabolic Stability | The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism at the labeled site (Kinetic Isotope Effect, KIE).[2][3] This can sometimes lead to "metabolic switching," where metabolism is shunted to other sites on the molecule. | Generally considered to have a negligible effect on the rate and pathway of metabolism. | The KIE of deuterium can be a useful tool for probing metabolic pathways but can also be an undesirable artifact in studies aiming to trace the natural fate of a molecule. 13C and 15N labels are preferred for accurately tracing endogenous metabolic pathways without altering them. |
| Isotopic Purity | Can be compromised by back-exchange with protic solvents during synthesis, purification, and storage, potentially lowering the isotopic enrichment. | Isotopic enrichment is generally very high and stable over time. | Maintaining high isotopic purity is crucial for accurate quantification. The stability of 13C and 15N labels ensures a more reliable internal standard. |
Experimental Protocols
Assessment of Chemical Stability via LC-MS/MS
This protocol outlines a general procedure to assess the chemical stability of isotopically labeled adenosine in different pH conditions.
Objective: To quantify the isotopic purity and identify any degradation or back-exchange of the isotopic label over time at various pH values.
Materials:
-
This compound, 13C-Adenosine, and 15N-Adenosine standards
-
Phosphate buffers (pH 5.0, 7.4, and 9.0)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each labeled adenosine standard in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
For each labeled adenosine, prepare working solutions by diluting the stock solution in each of the phosphate buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 1 µg/mL.
-
Incubate the working solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench any potential reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the quenched samples onto the LC-MS/MS system.
-
Employ a suitable reversed-phase column for chromatographic separation.
-
Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor the parent and expected product ions for both the labeled and any potential unlabeled adenosine. For high-resolution MS, monitor the exact masses to differentiate isotopologues.
-
-
Data Analysis:
-
Calculate the peak areas for the labeled and any detected unlabeled adenosine at each time point.
-
Determine the percentage of the remaining labeled compound at each time point relative to the zero-hour time point.
-
For this compound, specifically monitor for the appearance of adenosine-d1 and unlabeled adenosine to assess the rate of H/D exchange.
-
In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of different isotopically labeled adenosines using liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of each labeled adenosine variant.
Materials:
-
This compound, 13C-Adenosine, and 15N-Adenosine
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar, stable isotopically labeled compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a working solution of each labeled adenosine in phosphate buffer (pH 7.4).
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
-
Metabolic Reaction:
-
In a 96-well plate, combine the liver microsomes and the labeled adenosine working solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for adenosine quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
-
Visualizing Experimental Workflows and Metabolic Pathways
To better illustrate the processes described, the following diagrams were created using the DOT language.
Conclusion and Recommendations
The choice between deuterium, 13C, and 15N as isotopic labels for adenosine depends on the specific experimental goals.
-
For applications requiring the highest chemical and metabolic stability, such as use as an internal standard in regulated bioanalysis or in studies tracing metabolic pathways without isotopic interference, 13C and 15N-labeled adenosine are the superior choice. Their robust covalent bonding prevents label exchange and minimizes the kinetic isotope effect, ensuring that the labeled molecule behaves virtually identically to its endogenous counterpart.
-
This compound can be a valuable tool for investigating the kinetic isotope effect and for elucidating specific metabolic pathways where C-H bond cleavage is a rate-limiting step. However, researchers must be cautious about the potential for H/D exchange, especially for labels on the exocyclic amine or ribose hydroxyl groups, and should validate the stability of the label under their specific experimental conditions.
Ultimately, a thorough understanding of the potential advantages and disadvantages of each isotopic label is crucial for designing robust experiments and generating reliable, high-quality data in adenosine-related research.
References
- 1. Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 3. Secondary deuterium isotope effects for acid-catalyzed hydrolysis of inosine and adenosine (Journal Article) | OSTI.GOV [osti.gov]
Navigating Adenosine Receptor Research: A Comparative Guide to A2A-D2 Receptor Interaction and the Role of Deuterated Adenosine
A potential ambiguity exists in the term "Adenosine-d2." While this can refer to deuterated adenosine, a valuable tool in metabolic and pharmacokinetic studies, it is more commonly a typographical error for the extensively researched and functionally significant interaction between the Adenosine A2A receptor (A2AR) and the Dopamine D2 receptor (D2R). This guide will primarily focus on the validation of pharmacological tools used to investigate the A2A-D2 receptor heteromer, a key target in neurodegenerative and psychiatric disorders. A discussion on the utility of deuterated adenosine as a research tool will also be provided.
The antagonistic interaction between adenosine A2A and dopamine D2 receptors, particularly in the basal ganglia, is a cornerstone of current research in Parkinson's disease, schizophrenia, and drug addiction.[1][2] These receptors can form heteromeric complexes, leading to allosteric modulation of their respective signaling pathways.[1][3] The validation of specific pharmacological tools is crucial for dissecting the complex biology of these receptor interactions.
Comparative Analysis of Pharmacological Tools for A2A-D2 Heteromer Research
A variety of agonists and antagonists are utilized to probe the function of A2A and D2 receptors, both individually and as heteromeric complexes. The selection of an appropriate ligand is critical for the specificity and reliability of experimental outcomes. Bivalent ligands, which contain both an A2AR antagonist and a D2R agonist moiety, have also been developed as specific tools to study A2A-D2 heteromers.[4][5]
| Ligand | Target(s) | Ligand Type | Binding Affinity (Ki/Kd) | Selectivity | Reference |
| CGS 21680 | A2AR | Agonist | Kd = 15.5 nM | 100-fold for A2A over A1 | [6] |
| SCH 442416 | A2AR | Antagonist | - | Selective A2AR antagonist | [7] |
| Istradefylline (KW-6002) | A2AR | Antagonist | Ki = 9.12 nM | Selective A2AR antagonist | [6] |
| Pramipexole | D2R/D3R | Agonist | - | Selective D2/D3 receptor agonist | [8] |
| Haloperidol | D2R | Antagonist | - | D2 receptor antagonist | [9] |
| Bivalent Ligand (e.g., 26) | A2AR-D2R Heteromer | A2AR Antagonist / D2R Antagonist | Enhanced affinity for both receptors in heteromers | Specific for the heteromeric complex | [7] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and density of receptors.[10] Below is a generalized protocol for assessing ligand binding to A2A and D2 receptors.
Membrane Preparation:
-
Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine A2A receptor or dopamine D2 receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant containing the cell membranes is then used for the binding assay.
Binding Assay:
-
In a 96-well plate, add the membrane preparation (3-20 µg protein for cells).[11]
-
For competition assays, add varying concentrations of the unlabeled test compound. For saturation assays, add varying concentrations of the radioligand.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-ZM241385 for A2AR).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[11]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a competing ligand) from total binding.[10]
Functional Assays: cAMP Accumulation Assay
Functional assays are essential to determine whether a ligand acts as an agonist or antagonist. The A2A receptor is Gs-coupled and its activation increases intracellular cyclic AMP (cAMP), while the D2 receptor is Gi-coupled and its activation decreases cAMP levels.
-
Seed cells expressing the receptor of interest in a suitable multi-well plate.
-
Treat the cells with the test compound at various concentrations.
-
To measure antagonism, pre-incubate the cells with the antagonist before adding a known agonist.
-
Stimulate the cells with an agonist (e.g., NECA for A2AR) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Data are typically normalized to the response of a reference agonist.
Visualizing A2A-D2 Receptor Interactions and Experimental Design
A2A-D2 Heteromer Signaling Pathway
The interaction between A2A and D2 receptors within a heteromer results in a complex interplay of intracellular signaling. Activation of the A2A receptor stimulates adenylyl cyclase (AC) via a Gs/olf protein, leading to an increase in cAMP. Conversely, activation of the D2 receptor inhibits AC via a Gi/o protein. This antagonistic interaction at the level of adenylyl cyclase is a key feature of the A2A-D2 heteromer.[2][12]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates a typical workflow for a radioligand binding assay used to characterize the affinity of a test compound for a specific receptor.
Deuterated Adenosine (this compound) as a Research Tool
While the A2A-D2 receptor interaction is a major area of research, it is important to address the potential role of "this compound," or deuterated adenosine. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium in a molecule can alter its physicochemical properties.[13][14]
Applications of this compound:
-
Tracer in Pharmacokinetic Studies: Deuterated compounds are frequently used as tracers in metabolic studies. Because deuterium has a different mass than hydrogen, it can be detected by mass spectrometry, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of adenosine.[15]
-
Internal Standard: In quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of a deuterated version of the analyte (in this case, this compound) is added to the sample as an internal standard. This helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the non-deuterated adenosine.[15]
-
Modulation of Ligand Properties: Recent computational studies have suggested that selective deuteration of adenosine receptor ligands can enhance their binding affinity.[13][16] The replacement of hydrogen with the heavier deuterium isotope can lead to a more stable carbon-deuterium bond, which may subtly alter the conformation and interaction of the ligand with its receptor, potentially increasing its potency.[13] This represents an emerging strategy in drug design to improve the therapeutic properties of existing drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor-antagonist/dopamine D2 receptor-agonist bivalent ligands as pharmacological tools to detect A2A-D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D2 and Adenosine A2A Receptors Interaction on Ca2+ Current Modulation in a Rodent Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A and dopamine D2 receptor interaction controls fatigue resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [PDF] An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors. | Semantic Scholar [semanticscholar.org]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Adenosine-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Adenosine-d2, ensuring the protection of personnel and the environment.
Core Safety Information
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous.[1] This classification is the primary determinant for the recommended disposal protocol. However, it is crucial to always consult your institution's specific safety guidelines and local regulations, as these may have additional requirements.
Key Safety Data for this compound:
| Property | Information | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| GHS Label Elements | Not a hazardous substance or mixture | [1] |
| Other Hazards | None identified | [1] |
Standard Disposal Procedure for this compound
Given its non-hazardous nature, the disposal of this compound typically follows standard protocols for non-hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Lab coat
-
Gloves
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container for non-hazardous chemical waste.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.
Step 3: Labeling
-
Clearly label the waste container with "this compound Waste" and "Non-Hazardous." Include the date of accumulation. Proper labeling is essential for waste management personnel.
Step 4: Storage
-
Store the sealed waste container in a designated waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Institutional Waste Pickup
-
Follow your institution's established procedures for the pickup and final disposal of non-hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, starting from the initial hazard assessment.
Caption: Decision workflow for the proper disposal of this compound.
Environmental and Regulatory Considerations
While this compound is not classified as a hazardous substance, it is still imperative to prevent its release into the environment. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines and local regulations.
Deuterated compounds, in general, are subject to regulations, particularly concerning their use and export for nuclear applications.[2][3][4][5] However, for the small quantities typically used in laboratory research for non-nuclear purposes, these regulations do not impact standard disposal procedures for non-hazardous chemical waste. The key consideration remains the chemical's inherent hazardous properties, which in the case of this compound, are minimal.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nrc.gov [nrc.gov]
- 3. Containment of Nuclear Weapons Act 2003, Schedule [irishstatutebook.ie]
- 4. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
- 5. nrc.gov [nrc.gov]
Navigating the Safe Handling of Adenosine-d2: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Adenosine-d2, a deuterated analog of the ubiquitous nucleoside, adenosine.
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the pharmacological activity of its parent compound, adenosine, necessitates a cautious and well-defined handling protocol.[1] Adenosine and its analogs are known to have various physiological effects, and some safety data for adenosine indicates potential health hazards, including being suspected of causing genetic defects and causing skin and eye irritation.[2] Therefore, adopting a comprehensive safety strategy that includes appropriate personal protective equipment (PPE), meticulous operational procedures, and a clear disposal plan is crucial for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A conservative approach to PPE is recommended when handling this compound. The following table summarizes the essential protective gear to be worn.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols. | To prevent inhalation of airborne particles.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring the integrity of your experiments.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood, especially when working with powders.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency eyewash station and safety shower accessible.
2. Handling:
-
Weighing and Transferring: When weighing or transferring the solid compound, perform these actions in a fume hood to minimize the potential for inhalation of any dust.[4] Avoid direct contact with the skin, eyes, and clothing.[5]
-
Solution Preparation: When preparing solutions, do so in a well-ventilated area.
-
General Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5]
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any spills according to your institution's established procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.[4][6]
-
Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste" (or as per your institution's guidelines) and should identify the contents.
-
Waste Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
